Product packaging for Solifenacin(Cat. No.:CAS No. 242478-37-1)

Solifenacin

Katalognummer: B1663824
CAS-Nummer: 242478-37-1
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: FBOUYBDGKBSUES-VXKWHMMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Solifenacin is a competitive cholinergic receptor antagonist with high selectivity for the M3 muscarinic receptor subtype . This mechanism is central to its role in researching urinary bladder function, as the binding of acetylcholine to M3 receptors plays a critical role in the contraction of detrusor smooth muscle . By inhibiting these receptors, this compound reduces spontaneous bladder muscle contractions, making it a valuable compound for studying overactive bladder pathways and related physiological mechanisms . Its long elimination half-life, reported to be between 45 and 68 hours, and once-daily dosing profile in clinical settings also make it a compound of interest for pharmacokinetic and metabolic studies . This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which is a key consideration for investigating drug-drug interactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B1663824 Solifenacin CAS No. 242478-37-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242478-37-1
Record name Solifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Solifenacin's Mechanism of Action on M3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to its high affinity and functional antagonism of the M3 muscarinic acetylcholine receptor subtype located on the detrusor muscle of the bladder. This document provides an in-depth technical overview of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action on M3 receptors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further research.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with frequency and nocturia. The pathophysiology of OAB often involves involuntary contractions of the bladder's detrusor muscle, which is predominantly mediated by the parasympathetic nervous system's release of acetylcholine (ACh) and its subsequent binding to muscarinic M3 receptors. This compound, as a selective M3 antagonist, effectively counteracts this pathological process.[1][2] This guide delves into the core pharmacology of this compound, focusing on its interaction with the M3 receptor.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] By binding to the M3 receptor on detrusor smooth muscle cells, this compound prevents the binding of endogenous acetylcholine, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.[4][5] This results in a reduction of smooth muscle tone in the bladder, allowing it to retain larger volumes of urine and decreasing the frequency of micturition, urgency, and incontinence episodes.

M3 Receptor Signaling Pathway

The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade, as illustrated in the diagram below.

M3_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction This compound This compound This compound->M3R Blocks

M3 Receptor Signaling Pathway and this compound's Point of Action.
Receptor Binding Profile and Selectivity

This compound exhibits a higher affinity for the M3 receptor subtype compared to other muscarinic receptors, particularly the M2 receptor, which is the most abundant subtype in the bladder. While M2 receptors also play a role in bladder contraction, the primary contractile stimulus is mediated through M3 receptors. This compound's selectivity for M3 over M2 receptors is thought to contribute to its efficacy in treating OAB while potentially minimizing certain side effects.

Quantitative Data

The binding affinities and functional potencies of this compound have been characterized in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors
Receptor SubtypeKi (nM)Reference
M126
M2170
M312
M4110
M531
Table 2: this compound pKi and pA2 Values from Functional Assays
AssayTissue/Cell TypeParameterValueReference
Radioligand BindingMouse BladderpKi7.38
Radioligand BindingMouse Submaxillary GlandpKi7.89
Radioligand BindingMouse HeartpKi7.00
Carbachol-induced ContractionIsolated Rat Urinary BladderpA27.44 ± 0.09
Carbachol-induced Ca²⁺ MobilizationGuinea Pig Detrusor CellspKi8.4
Carbachol-induced Ca²⁺ MobilizationMouse Submandibular Gland CellspKb7.4

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Radioligand_Binding_Assay start Start prep Prepare tissue homogenates (e.g., mouse bladder, heart) start->prep incubate Incubate homogenates with [³H]-NMS (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate measure Measure radioactivity of bound [³H]-NMS using a scintillation counter separate->measure analyze Analyze data to determine Ki values (inhibitory constants) measure->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.

Protocol:

  • Tissue Preparation: Tissues (e.g., mouse bladder, submaxillary gland, heart) are minced and homogenized in an ice-cold buffer (e.g., 30 mM Na+/HEPES buffer, pH 7.5). The homogenates are then centrifuged, and the resulting pellet is resuspended in the buffer for the binding assay.

  • Incubation: The tissue homogenates are incubated with a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]-NMS), and varying concentrations of this compound. Incubation is typically carried out for 60 minutes at 25°C.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays assess the functional antagonism of this compound on M3 receptor-mediated cellular responses.

This assay measures the ability of this compound to inhibit agonist-induced contractions of bladder smooth muscle.

  • Tissue Preparation: Urinary bladders are isolated from rats, and longitudinal strips of the detrusor muscle are prepared.

  • Experimental Setup: The muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the muscle strips is recorded using a force transducer.

  • Procedure: After an equilibration period, a cumulative concentration-response curve to a muscarinic agonist, such as carbachol, is generated. The process is then repeated in the presence of increasing concentrations of this compound.

  • Data Analysis: The antagonistic effect of this compound is quantified by determining the pA2 value from a Schild plot.

This assay measures the effect of this compound on agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i) in bladder and salivary gland cells.

  • Cell Preparation: Detrusor and submandibular gland cells are isolated from guinea pigs and mice, respectively.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Measurement: The cells are stimulated with a muscarinic agonist (e.g., carbachol), and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

  • Inhibition Studies: The assay is repeated in the presence of varying concentrations of this compound to determine its inhibitory effect on the agonist-induced calcium response.

  • Data Analysis: The pKi or pKb values are calculated to quantify the potency of this compound as a functional antagonist.

In Vivo Studies

In vivo experiments in animal models are crucial for confirming the bladder selectivity of this compound.

Anesthetized Rat Model of Bladder Contraction and Salivation

This model is used to compare the potency of this compound in inhibiting bladder contraction versus salivation.

  • Animal Preparation: Rats are anesthetized, and catheters are placed in the bladder to measure intravesical pressure and in a salivary duct to collect saliva.

  • Procedure: A muscarinic agonist (e.g., carbachol) is administered intravenously to induce bladder contractions and salivation. This compound is then administered intravenously at various doses, and its inhibitory effects on both responses are measured.

  • Data Analysis: The doses of this compound required to produce a certain level of inhibition (e.g., ID50) for bladder contraction and salivation are determined and compared to assess bladder selectivity.

Conclusion

This compound's mechanism of action is centered on its competitive antagonism of the M3 muscarinic receptor. Its high affinity for the M3 receptor, coupled with its functional inhibition of M3-mediated signaling pathways, effectively reduces detrusor muscle contractility. Preclinical data robustly support its selectivity for the bladder over salivary glands, which is a key factor in its clinical utility for the treatment of overactive bladder. The experimental protocols detailed herein provide a foundation for further investigation into the pharmacology of this compound and the development of future therapies for lower urinary tract symptoms.

References

Solifenacin's Muscarinic Receptor Binding Affinity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of solifenacin for the five muscarinic acetylcholine receptor subtypes (M1-M5). This compound is a competitive muscarinic receptor antagonist, primarily indicated for the treatment of overactive bladder. Its clinical efficacy and side-effect profile are directly related to its differential affinity for these receptor subtypes. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and visualizes the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct binding profile across the five muscarinic receptor subtypes. The affinity is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value signifies a higher binding affinity. The available data from radioligand binding assays are summarized below.

Receptor SubtypeThis compound K_i_ (nM)This compound pK_i_Reference
M1 267.6[1]
M2 1706.9[1]
M3 128.0[1]
M4 110-[1]
M5 31-[1]

Note: pKi values are calculated as -log(Ki in M). Some sources provide pKi values directly.

These data indicate that this compound has the highest affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes. This selectivity for the M3 receptor, which is prominently expressed in the bladder detrusor muscle, is believed to be a key factor in its therapeutic effect on overactive bladder.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptors is predominantly carried out using competitive radioligand binding assays. A common methodology is detailed below.

Objective

To determine the inhibitory constant (K_i_) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound succinate.

  • Reference Compound: Atropine or another high-affinity non-selective muscarinic antagonist (for determination of non-specific binding).

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline or Tris-HCl) at physiological pH (7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when exposed to beta radiation from the tritium-labeled radioligand.

  • Equipment: Cell culture supplies, centrifuge, homogenizer, 96-well microplates, filter plates (e.g., glass fiber filters), vacuum manifold, and a microplate scintillation counter.

Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Expressing Receptor Subtype) harvest Harvest Cells cell_culture->harvest homogenize Homogenize Cells in Buffer harvest->homogenize centrifuge Centrifuge to Pellet Membranes homogenize->centrifuge resuspend Resuspend Membrane Pellet centrifuge->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay prepare_reagents Prepare Reagents (Radioligand, this compound, Controls) protein_assay->prepare_reagents plate_setup Plate Setup in 96-well Plate prepare_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting (CPM) washing->scint_count data_analysis Calculate IC50 scint_count->data_analysis ki_calc Calculate Ki (Cheng-Prusoff) data_analysis->ki_calc

Experimental workflow for radioligand binding assay.
Step-by-Step Methodology

  • Membrane Preparation:

    • Culture cells expressing the specific muscarinic receptor subtype to a high density.

    • Harvest the cells and centrifuge at a low speed to pellet them.

    • Resuspend the cell pellet in an ice-cold assay buffer and homogenize to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

    • Total Binding Wells: Contain the membrane preparation and a fixed concentration of [³H]NMS.

    • Non-Specific Binding Wells: Contain the membrane preparation, [³H]NMS, and a high concentration of a non-labeled antagonist (e.g., atropine) to saturate all receptors.

    • Competition Wells: Contain the membrane preparation, [³H]NMS, and varying concentrations of this compound.

    • Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The output is typically in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

    • Calculate the inhibitory constant (K_i_) from the IC50 value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + ([L]/K_d_)) where:

      • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

      • K_d_ is the dissociation constant of the radioligand for the receptor (this should be predetermined in separate saturation binding experiments).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein they couple to.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family. Activation of this pathway leads to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M_receptor M1/M3/M5 Receptor Gq Gq Protein (αβγ) M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cell_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response Phosphorylates Targets ACh Acetylcholine ACh->M_receptor Binds

M1/M3/M5 Gq signaling pathway.

Pathway Description:

  • Acetylcholine binds to the M1, M3, or M5 receptor.

  • The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • DAG and the increased intracellular Ca²⁺ concentration cooperatively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptor subtypes couple to inhibitory G-proteins (Gi/o). Activation of this pathway generally leads to a decrease in cellular activity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M_receptor M2/M4 Receptor Gi Gi Protein (αβγ) M_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits G_beta_gamma Gi->G_beta_gamma Dissociates ATP ATP AC->ATP K_channel K⁺ Channel cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cell_Response Phosphorylates Targets ACh Acetylcholine ACh->M_receptor Binds G_beta_gamma->K_channel Opens

References

Solifenacin In Vivo Pharmacokinetics and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, indicated for the treatment of overactive bladder. Its efficacy is rooted in its ability to inhibit involuntary bladder contractions. A thorough understanding of its in vivo pharmacokinetics and metabolism is paramount for drug development professionals, researchers, and scientists to optimize its therapeutic use and explore new applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways. The information presented herein is intended to serve as an in-depth resource for the scientific community engaged in research and development in the field of urology and pharmacology.

Introduction

This compound: An Overview

This compound, marketed under brand names such as Vesicare®, is a cornerstone in the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] It is a tertiary amine with anticholinergic properties.[2] The chemical structure of this compound succinate is (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid (3R)-quinuclidin-3-yl ester succinate.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist of muscarinic receptors. While it shows affinity for all five muscarinic receptor subtypes (M1-M5), it exhibits a greater selectivity for the M3 receptor. In the urinary bladder, parasympathetic nerve stimulation leads to the release of the neurotransmitter acetylcholine (ACh).[3] ACh then binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that results in muscle contraction and urination. By blocking these M3 receptors, this compound effectively inhibits the contractile response of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.

Pharmacokinetics of this compound in vivo

The pharmacokinetic profile of this compound is characterized by good absorption, high plasma protein binding, extensive metabolism, and a long elimination half-life, which allows for once-daily dosing.

Absorption

Following oral administration, this compound is well absorbed, with peak plasma concentrations (Cmax) typically reached within 3 to 8 hours. The absolute bioavailability of this compound is high, approximately 88-90%, and is not significantly affected by concomitant food intake. Plasma concentrations of this compound increase proportionally with the administered dose.

Distribution

This compound exhibits extensive distribution throughout the body, with an apparent volume of distribution at steady state of approximately 600 L. It is highly bound to human plasma proteins, around 93-98%, with α1-acid glycoprotein being the principal binding protein.

Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme. While alternative metabolic pathways exist, CYP3A4 is the main route of elimination. Several metabolites have been identified in human plasma, including one pharmacologically active metabolite, 4R-hydroxy this compound, and three inactive metabolites: the N-glucuronide, the N-oxide, and the 4R-hydroxy-N-oxide of this compound. The active metabolite, 4R-hydroxy this compound, is found at low concentrations and is not thought to contribute significantly to the clinical effects of the drug.

Excretion

Following administration of a radiolabeled dose of this compound, the majority of the radioactivity is recovered in the urine (approximately 69.2%) and a smaller portion in the feces (approximately 22.5%). Less than 15% of the dose is excreted as unchanged this compound in the urine. The major metabolites found in urine are the N-oxide of this compound, 4R-hydroxy this compound, and 4R-hydroxy-N-oxide of this compound. In feces, 4R-hydroxy this compound is the major metabolite identified. The terminal elimination half-life of this compound is long, ranging from 33 to 85 hours.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

Parameter5 mg Dose10 mg Dose20 mg Dose40 mg Dose60 mg Dose80 mg Dose100 mg DoseReference
Tmax (h) 3.3 - 4.83.3 - 4.83.3 - 4.83.3 - 4.83.3 - 4.83.3 - 4.83.3 - 4.8
t½ (h) 40.2 - 57.640.2 - 57.640.2 - 57.640.2 - 57.640.2 - 57.640.2 - 57.640.2 - 57.6

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound

Parameter5 mg Dose10 mg DoseReference
Cmax (ng/mL) 24.040.6
Tmax (h) 3 - 83 - 8
t½ (h) 45.0 - 64.845.0 - 64.8

Table 3: General Pharmacokinetic Parameters of this compound

ParameterValueReference
Absolute Bioavailability ~90%
Volume of Distribution (Vd) ~600 L
Plasma Protein Binding 93-96%
Total Clearance (CL) 7 - 14 L/h
Renal Clearance 0.67 - 1.51 L/h

Experimental Protocols

Quantification of this compound in Human Plasma via LC-MS/MS

This section outlines a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

4.1.1. Materials and Reagents

  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Sample Preparation (Protein Precipitation)

  • To 0.25 mL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound-d5).

  • Add 1 mL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4.1.4. Chromatographic and Mass Spectrometric Conditions

  • Column: Pentafluorophenylpropylsilica column (50×4 mm, 3µm particles)

  • Mobile Phase: Methanol and 100mM ammonium acetate containing 1% formic acid (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound: m/z 363 → 193

    • This compound-d5 (IS): m/z 368 → 198

4.1.5. Method Validation The method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. A typical linear calibration curve for this compound in human plasma ranges from 0.313 to 20.0 µg·L-1.

Quantification of this compound Succinate in Pharmaceutical Formulations via HPLC-UV

This section describes a common reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound succinate in tablet dosage forms.

4.2.1. Materials and Reagents

  • This compound succinate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

4.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

4.2.3. Sample Preparation

  • Weigh and finely powder 20 this compound succinate tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound succinate and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon filter.

  • Dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).

4.2.4. Chromatographic Conditions

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 4.0), acetonitrile, and methanol (52.5:32.5:12.5 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

4.2.5. Method Validation The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.

Metabolite Identification

The identification of this compound metabolites in biological matrices is typically achieved using high-resolution mass spectrometry (HRMS), often in combination with liquid chromatography.

4.3.1. General Approach

  • Sample Collection: Collect urine and feces from subjects administered with radiolabeled ([¹⁴C]) this compound.

  • Sample Preparation: Extract the metabolites from the biological matrices, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • LC-HRMS Analysis: Separate the metabolites using a suitable HPLC method and analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Identify potential metabolites by comparing the mass spectra of the samples from the dosed subjects with those from control subjects.

    • Determine the elemental composition of the parent and fragment ions from the accurate mass measurements.

    • Propose the structures of the metabolites based on their mass shifts from the parent drug and their fragmentation patterns.

  • Structure Confirmation: If necessary, confirm the proposed structures by synthesizing the suspected metabolites and comparing their chromatographic and mass spectrometric properties with those of the metabolites found in the biological samples.

Signaling and Metabolic Pathways

This compound Metabolic Pathway

The metabolic transformation of this compound is primarily mediated by CYP3A4 in the liver, leading to the formation of several metabolites.

G This compound This compound Metabolite1 4R-hydroxy this compound (Active) This compound->Metabolite1 Hydroxylation Metabolite2 N-oxide this compound (Inactive) This compound->Metabolite2 N-oxidation Metabolite4 N-glucuronide (Inactive) This compound->Metabolite4 Glucuronidation Metabolite3 4R-hydroxy-N-oxide This compound (Inactive) Metabolite1->Metabolite3 N-oxidation CYP3A4 CYP3A4 CYP3A4->this compound UGT UGT UGT->this compound

Caption: Metabolic pathway of this compound.

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle

This compound's mechanism of action involves the blockade of the M3 muscarinic receptor signaling pathway in the detrusor muscle of the bladder.

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of this compound.

G Dosing Drug Administration (Oral this compound) Sampling Blood Sampling (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Pharmacokinetic Modeling Analysis->Data Results Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Data->Results

Caption: Experimental workflow for PK analysis.

Conclusion

This technical guide has provided a detailed examination of the in vivo pharmacokinetics and metabolism of this compound. The key pharmacokinetic properties—high bioavailability, extensive distribution, primary metabolism by CYP3A4, and a long elimination half-life—collectively support its once-daily dosing regimen for the treatment of overactive bladder. The provided experimental protocols for LC-MS/MS and HPLC-UV offer practical guidance for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations. Furthermore, the visualization of the metabolic and M3 receptor signaling pathways offers a clear understanding of the drug's disposition and mechanism of action. This comprehensive resource is intended to be of significant value to researchers, scientists, and drug development professionals in their ongoing work with this compound and related compounds.

References

Enantioselective Synthesis and Purification of Solifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis and purification of solifenacin, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The pharmacological activity of this compound resides in the (1S, 3'R)-stereoisomer, making stereoselective synthesis and purification critical for its therapeutic efficacy and safety.[1] This document details the primary synthetic routes, purification methodologies, and analytical techniques for ensuring high enantiomeric purity.

Enantioselective Synthesis of this compound

The synthesis of the active (1S, 3'R)-solifenacin isomer is primarily achieved through the strategic coupling of two key chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. The principal strategies employed are the direct coupling of enantiomerically pure starting materials and the diastereoselective crystallization of a diastereomeric mixture.

Synthesis of Key Chiral Intermediates

1.1.1. Asymmetric Synthesis of (R)-Quinuclidin-3-ol

The enzymatic reduction of 3-quinuclidinone is a highly effective and environmentally benign method for producing (R)-quinuclidin-3-ol with excellent enantiomeric excess (>99%) and high yields.[2] This method utilizes ketoreductases (KREDs) to achieve high stereoselectivity.

Enzyme SourceSubstrate ConcentrationReaction TimeConversion/YieldEnantiomeric Excess (e.e.)
Rhodotorula rubra JCM3782618 mM21 hNearly stoichiometric>99.9% (R)
Agrobacterium radiobacter ECU2556Not SpecifiedNot SpecifiedNot Specified>99.9% (R)
Kaistia algarum (KaKR)5.0 MNot SpecifiedComplete>99.9% (R)

Experimental Protocol: Enzymatic Reduction of 3-Quinuclidinone

This protocol is a general representation based on published methods.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-quinuclidinone in an appropriate buffer system.

  • Enzyme and Cofactor Addition: Introduce the ketoreductase (e.g., from Rhodotorula rubra) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pH with agitation.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) until completion.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., chloroform). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure to yield (R)-3-quinuclidinol.

1.1.2. Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various asymmetric methods, including catalytic asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral catalysts.

Coupling Strategies for this compound Synthesis

1.2.1. Method 1: Synthesis via (R)-quinuclidin-3-yl carbonochloridate

This approach involves the activation of (R)-quinuclidin-3-ol to form a carbonochloridate intermediate, which then reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol:

Step 1: Synthesis of (R)-quinuclidin-3-yl carbonochloridate [3]

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-quinuclidin-3-ol in an anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Cool the solution to 0-5°C and add diphosgene dropwise.

  • Reaction: Allow the reaction to proceed at room temperature for several hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain crude (R)-quinuclidin-3-yl carbonochloridate.

Step 2: Synthesis of this compound [3]

  • Reaction Setup: In a separate flask, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).

  • Coupling Reaction: Add the previously prepared (R)-quinuclidin-3-yl carbonochloridate solution dropwise to the cooled solution of the tetrahydroisoquinoline derivative.

  • Reaction Completion and Work-up: Stir the reaction mixture until completion, then wash the organic phase with water. Concentrate the organic layer to obtain crude this compound.

1.2.2. Method 2: Diastereoselective Crystallization

This method involves the reaction of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with racemic 3-quinuclidinol to form a diastereomeric mixture of this compound. The desired (1S, 3'R)-isomer is then selectively crystallized as the succinate salt.

Experimental Protocol: [4]

  • Formation of Diastereomeric Mixture: React (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate with racemic (RS)-3-quinuclidinol in the presence of a base in a suitable solvent to produce a diastereomeric mixture of this compound.

  • Diastereoselective Crystallization:

    • Dissolve the diastereomeric mixture in a solvent or a mixture of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate).

    • Add succinic acid to the solution.

    • Heat the mixture to a temperature between 40°C and 100°C and stir for 3 to 5 hours.

    • Cool the reaction mixture to 0-35°C to induce crystallization of the desired (1S, 3'R)-solifenacin succinate.

    • Isolate the crystalline product by filtration.

Purification of this compound

High purity of the (1S, 3'R)-solifenacin isomer is crucial. The primary methods for purification are chiral HPLC and crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating and quantifying the stereoisomers of this compound.

ColumnMobile PhaseFlow Rate (mL/min)Detection
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))n-hexane, ethanol, and diethylamineIsocratic220 nm
Lux Amylose-1Not specifiedNot specifiedNot specified
Chiralcel OD-Hn-hexane, 2-propanol, and diethylamine (975:25:2 v/v/v)1.0235 nm
Chiralpak ICn-hexane, ethanol, isopropyl alcohol, and diethylamine (60:15:25:0.1 v/v/v/v)1.0220 nm

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.

  • Chromatographic Conditions: Set up the HPLC system with the chosen chiral column and mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Quantification: Identify and quantify the different stereoisomers based on their retention times and peak areas.

Purification by Crystallization and Slurrying

Crystallization is an effective method for removing diastereomeric and enantiomeric impurities.

Experimental Protocol: Purification by Crystallization

  • Dissolution: Dissolve the crude this compound succinate in a suitable solvent system, such as a C1-C4 alcohol (e.g., methanol) and a ketone (e.g., acetone).

  • Crystallization: Induce crystallization by cooling the solution.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40°C).

Experimental Protocol: Purification by Slurrying

  • Slurry Formation: Suspend the impure this compound succinate in a solvent mixture (e.g., toluene and acetone).

  • Equilibration: Stir the slurry for a defined period to allow for the selective dissolution of impurities and crystallization of the desired isomer.

  • Isolation and Drying: Filter the solid and dry it to obtain purified this compound succinate.

Visualizing Workflows and Pathways

Enantioselective Synthesis Workflow

G Enantioselective Synthesis of this compound cluster_0 Synthesis of (R)-Quinuclidin-3-ol cluster_1 Synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline cluster_2 Coupling and Purification 3-Quinuclidinone 3-Quinuclidinone Enzymatic Reduction (KRED) Enzymatic Reduction (KRED) 3-Quinuclidinone->Enzymatic Reduction (KRED) >99.9% e.e. (R)-Quinuclidin-3-ol (R)-Quinuclidin-3-ol Enzymatic Reduction (KRED)->(R)-Quinuclidin-3-ol Activation (e.g., with diphosgene) Activation (e.g., with diphosgene) (R)-Quinuclidin-3-ol->Activation (e.g., with diphosgene) 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline Asymmetric Hydrogenation Asymmetric Hydrogenation 1-Phenyl-3,4-dihydroisoquinoline->Asymmetric Hydrogenation Chiral Catalyst (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Asymmetric Hydrogenation->(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Coupling Reaction Coupling Reaction (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline->Coupling Reaction (R)-quinuclidin-3-yl carbonochloridate (R)-quinuclidin-3-yl carbonochloridate Activation (e.g., with diphosgene)->(R)-quinuclidin-3-yl carbonochloridate (R)-quinuclidin-3-yl carbonochloridate->Coupling Reaction Crude this compound Crude this compound Coupling Reaction->Crude this compound Purification (Crystallization) Purification (Crystallization) Crude this compound->Purification (Crystallization) Pure (1S, 3'R)-Solifenacin Pure (1S, 3'R)-Solifenacin Purification (Crystallization)->Pure (1S, 3'R)-Solifenacin

Caption: Workflow for the enantioselective synthesis of this compound.

Purification Workflow

G Purification of this compound Crude this compound Crude this compound Dissolution in Solvent System Dissolution in Solvent System Crude this compound->Dissolution in Solvent System Crystallization/Slurrying Crystallization/Slurrying Dissolution in Solvent System->Crystallization/Slurrying Filtration Filtration Crystallization/Slurrying->Filtration Drying Drying Filtration->Drying Mother Liquor (contains impurities) Mother Liquor (contains impurities) Filtration->Mother Liquor (contains impurities) Pure this compound Succinate Pure this compound Succinate Drying->Pure this compound Succinate Chiral HPLC Analysis Chiral HPLC Analysis Pure this compound Succinate->Chiral HPLC Analysis QC Check Final Product (meets specifications) Final Product (meets specifications) Chiral HPLC Analysis->Final Product (meets specifications)

Caption: General workflow for the purification of this compound.

This compound's Mechanism of Action

G This compound's Mechanism of Action Acetylcholine Acetylcholine Muscarinic Receptors (M2, M3) Muscarinic Receptors (M2, M3) Acetylcholine->Muscarinic Receptors (M2, M3) Bladder Smooth Muscle Contraction Bladder Smooth Muscle Contraction Muscarinic Receptors (M2, M3)->Bladder Smooth Muscle Contraction This compound This compound This compound->Muscarinic Receptors (M2, M3)

Caption: this compound competitively antagonizes muscarinic receptors.

References

In Vitro Characterization of Solifenacin's Anticholinergic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of solifenacin's anticholinergic activity. This compound is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1][2] This document details its binding affinity for muscarinic receptor subtypes, its functional antagonism in relevant tissues, and the experimental protocols employed for these characterizations.

Muscarinic Receptor Binding Affinity

The cornerstone of this compound's mechanism of action is its ability to bind to muscarinic acetylcholine receptors (mAChRs), thereby preventing the binding of the endogenous agonist, acetylcholine. The affinity of this compound for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) has been quantified using radioligand binding assays.

In these assays, cell membranes expressing a specific human muscarinic receptor subtype are incubated with a radiolabeled ligand, such as [³H]N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled antagonist (this compound).[3][4] The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M126[1]
M2170
M312
M4110
M531

These data indicate that this compound exhibits a higher affinity for the M3 receptor subtype, followed by the M1, M5, M4, and M2 subtypes. This profile is consistent with its clinical use, as the M3 receptor is the primary mediator of bladder smooth muscle contraction.

Functional Antagonistic Activity

Beyond simple binding, the functional consequence of this compound's interaction with muscarinic receptors is the inhibition of agonist-induced cellular responses. This functional antagonism is typically quantified using in vitro tissue bath experiments or cell-based assays, yielding values such as the pA2 or pKi.

The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: Functional Antagonistic Activity of this compound

Tissue/Cell TypeAgonistMeasured ParameterpA2 / pKi ValueReference
Isolated Rat Urinary BladderCarbacholContraction7.44 ± 0.09 (pA2)
Rat Bladder Smooth Muscle CellsCarbacholIntracellular Ca²⁺ Increase8.12 (pKi)
Rat Salivary Gland CellsCarbacholIntracellular Ca²⁺ Increase7.57 (pKi)
Monkey Bladder Smooth Muscle CellsCarbacholIntracellular Ca²⁺ Mobilization8.5 ± 0.053 (pKi)
Monkey Submandibular Gland CellsCarbacholIntracellular Ca²⁺ Mobilization8.2 ± 0.051 (pKi)

Studies on isolated rat urinary bladder demonstrate that this compound competitively antagonizes carbachol-induced contractions. Furthermore, in cell-based assays, this compound inhibits carbachol-induced increases in intracellular calcium levels in both bladder smooth muscle and salivary gland cells, with a noted selectivity for bladder tissue.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Protocol Outline:

  • Membrane Preparation: Cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Schild Analysis)

This assay measures the functional potency (pA2) of a competitive antagonist in an isolated tissue preparation.

Protocol Outline:

  • Tissue Preparation: An appropriate tissue, such as the rat urinary bladder, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve (Agonist Alone): A cumulative concentration-response curve to an agonist (e.g., carbachol) is generated by sequentially adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium to be reached.

  • Cumulative Concentration-Response Curve (Agonist + Antagonist): In the continued presence of this compound, a second cumulative concentration-response curve to the agonist is generated.

  • Data Analysis: The concentration-response curves in the absence and presence of the antagonist are plotted. The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The pA2 value is the x-intercept of the resulting linear regression.

Cell-Based Calcium Mobilization Assay

This assay assesses the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a key second messenger in muscarinic receptor signaling.

Protocol Outline:

  • Cell Culture and Loading: Cells expressing the muscarinic receptor of interest (e.g., bladder smooth muscle cells) are cultured in multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the cells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.

  • Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The pKi value can be calculated from the resulting concentration-inhibition curve.

Visualizations

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds & Activates This compound This compound (Antagonist) This compound->M3_Receptor Binds & Blocks Competitive_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes with M3 Receptors start->prepare_membranes incubate Incubate with [³H]-NMS & this compound prepare_membranes->incubate filter Separate Bound from Unbound (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end Functional_Antagonism_Experiment cluster_protocol Functional Antagonism (Schild Analysis) mount_tissue Mount Isolated Bladder in Organ Bath agonist_crc Generate Agonist (Carbachol) CRC mount_tissue->agonist_crc wash_incubate Wash & Incubate with this compound agonist_crc->wash_incubate agonist_crc_antagonist Generate Agonist CRC in presence of this compound wash_incubate->agonist_crc_antagonist plot_analyze Plot Schild Graph & Determine pA2 agonist_crc_antagonist->plot_analyze

References

An In-Depth Technical Guide on the Off-Target Effects and Receptor Promiscuity of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting the M3 receptor subtype, which is instrumental in the contraction of the detrusor muscle in the bladder.[1][2][3][4] This selectivity for the M3 receptor makes it an effective treatment for overactive bladder (OAB), alleviating symptoms of urinary urgency, frequency, and incontinence.[5] While its clinical efficacy is well-established, a comprehensive understanding of its off-target effects and receptor promiscuity is crucial for a complete safety and pharmacological profile. This guide provides a detailed examination of this compound's interactions with non-muscarinic receptors and ion channels, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

On-Target and Off-Target Receptor Binding Profile

This compound's primary therapeutic action is mediated by its high affinity for muscarinic receptors. However, like many small molecule drugs, it exhibits a degree of promiscuity, binding to other receptors and ion channels, which can lead to off-target effects.

Muscarinic Receptor Binding Affinities

This compound displays the highest affinity for the M3 muscarinic receptor subtype, followed by M1, M5, M4, and M2 receptors. This profile underscores its intended pharmacological action on the bladder, which is rich in M3 receptors. The binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes are summarized in the table below.

Receptor SubtypeKi (nM)Reference
M126
M2170
M312
M4110
M531
Off-Target Interactions

A key off-target interaction of concern for many drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. This compound has been shown to inhibit the hERG channel with an IC50 value in the nanomolar range. Additionally, at high concentrations, this compound may exert a Ca2+ channel antagonist action.

Off-TargetInteractionValueReference
hERG K+ ChannelInhibitionIC50: 88.9 nM

Further comprehensive screening against a broad panel of other receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, and sigma receptors) is not extensively reported in publicly available literature. The absence of such data represents a gap in the complete understanding of this compound's receptor promiscuity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of this compound for muscarinic receptor subtypes.

Objective: To quantify the affinity (Ki) of this compound for human muscarinic M1, M2, M3, M4, and M5 receptors.

Materials:

  • Membrane preparations from cells expressing human recombinant muscarinic receptor subtypes.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Non-labeled competitor: this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: The membrane preparations are incubated with a fixed concentration of [3H]NMS and varying concentrations of this compound in the assay buffer.

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Membrane Prep with Muscarinic Receptors Incubation Incubate Membranes, [3H]NMS, and this compound Membranes->Incubation Radioligand [3H]NMS (Radioligand) Radioligand->Incubation This compound This compound (Competitor) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Caption: Workflow of a competitive radioligand binding assay.

Whole-Cell Patch Clamp Assay for hERG Channel Inhibition

This electrophysiological technique is the gold standard for assessing the inhibitory effect of compounds on the hERG potassium channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel current.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass micropipettes.

  • Extracellular and intracellular recording solutions.

  • This compound solutions of varying concentrations.

Procedure:

  • Cell Preparation: HEK293 cells expressing hERG channels are cultured and prepared for recording.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to have a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents. This typically involves a depolarizing step to open the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: After obtaining a stable baseline recording of the hERG current, this compound at various concentrations is perfused onto the cell.

  • Data Recording: The hERG current is recorded before, during, and after the application of this compound.

  • Data Analysis: The percentage of current inhibition at each this compound concentration is calculated. A concentration-response curve is then plotted to determine the IC50 value.

Workflow for hERG Whole-Cell Patch Clamp Assay

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell hERG-expressing HEK293 Cell Seal Giga-seal Formation Cell->Seal Pipette Micropipette with Intracellular Solution Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageClamp Apply Voltage Clamp Protocol WholeCell->VoltageClamp Baseline Record Baseline hERG Current VoltageClamp->Baseline Compound Apply this compound Baseline->Compound Record Record Current with this compound Compound->Record Inhibition Calculate % Inhibition Record->Inhibition Curve Concentration-Response Curve Inhibition->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow of a whole-cell patch clamp assay for hERG inhibition.

Signaling Pathways

Understanding the signaling pathways associated with the on- and off-target receptors of this compound is essential for predicting and interpreting its pharmacological effects.

Muscarinic M3 Receptor Signaling Pathway

The M3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the contraction of smooth muscle, such as the detrusor muscle of the bladder.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M3R M3 Receptor This compound->M3R Antagonizes Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release from ER IP3->Ca_ER PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction

Caption: this compound's antagonism of the M3 receptor signaling pathway.

hERG Potassium Channel

The hERG channel is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential. Its inhibition can delay repolarization, leading to potential cardiac adverse effects.

G cluster_membrane Cardiomyocyte Membrane cluster_function Cellular Function This compound This compound hERG hERG K+ Channel This compound->hERG Inhibits QT_prolongation QT Prolongation K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Repolarization K_efflux->Repolarization Leads to AP_duration Action Potential Duration Repolarization->AP_duration Shortens AP_duration->QT_prolongation Prolongation leads to

Caption: Inhibition of the hERG potassium channel by this compound.

Conclusion

This compound is a potent and selective muscarinic M3 receptor antagonist, making it an effective therapeutic agent for overactive bladder. While its on-target pharmacology is well-characterized, a thorough understanding of its off-target interactions is vital for a complete safety assessment. The available data indicates a potential for off-target effects, most notably the inhibition of the hERG potassium channel, which warrants consideration in clinical practice, particularly in patients with pre-existing cardiovascular conditions or those taking other QT-prolonging medications. The lack of a publicly available, comprehensive off-target screening profile for this compound highlights an area for future research to fully elucidate its receptor promiscuity and the associated clinical implications. This guide provides a foundational understanding of this compound's known off-target effects and the experimental approaches used to investigate them, serving as a valuable resource for researchers and drug development professionals.

References

Solifenacin's Action on Bladder Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological effects of solifenacin on bladder smooth muscle contraction. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the field of urology. This document details this compound's mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype, which plays a critical role in the contraction of the detrusor muscle in the bladder.[1] The binding of the neurotransmitter acetylcholine to M3 receptors on bladder smooth muscle cells initiates a signaling cascade that leads to muscle contraction and micturition.[1] By blocking this interaction, this compound effectively reduces the tone of the bladder's smooth muscle, thereby increasing its capacity and decreasing the frequency and urgency of urination.[2][3]

While the M3 receptor is the primary mediator of detrusor contraction, the bladder also contains a significant population of M2 muscarinic receptors.[2] Although M2 receptors are more numerous, their primary role in bladder contraction is considered indirect. They are coupled to the inhibition of adenylyl cyclase, which counteracts the relaxation signals mediated by β-adrenergic receptors. This compound also acts as an antagonist at M2 receptors, which may contribute to its overall effect on bladder function.

At higher concentrations, this compound has also been shown to exhibit a Ca2+ channel antagonist action, which may provide an additional mechanism for inhibiting bladder smooth muscle contraction.

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the binding affinity and functional antagonism of this compound at muscarinic receptors and its effect on bladder contraction.

Table 1: this compound Binding Affinities (Ki) for Human Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
M126
M2170
M312
M4110
M531

Table 2: this compound pKi and pKb Values from Various Studies

ParameterValueTissue/Cell TypeSpeciesReference
pKi (M1)7.6RecombinantHuman
pKi (M2)6.9RecombinantHuman
pKi (M3)8.0RecombinantHuman
pKi7.38BladderMouse
pKi7.89Submaxillary GlandMouse
pKi7.00HeartMouse
pKb7.4Murine Submandibular Gland CellsMouse

Table 3: Functional Antagonism of this compound

ParameterValueExperimental ModelSpeciesReference
pA27.44Carbachol-induced contractions in isolated urinary bladderRat

Signaling Pathways

The contraction of bladder smooth muscle is a complex process initiated by the activation of M3 muscarinic receptors. The following diagram illustrates the primary signaling cascade.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_cyto Increased Intracellular Ca²⁺ Ca_SR->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Initiates PKC->Contraction Modulates M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds This compound This compound This compound->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Contraction Favors Contraction AC->Contraction (inhibition of AC reduces relaxation) cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Experimental_Workflow Start Start: Candidate Compound (e.g., this compound) BindingAssay In Vitro Receptor Binding Assays (M1-M5 Subtypes) Start->BindingAssay Data1 Determine Ki values Assess Receptor Selectivity BindingAssay->Data1 IsolatedTissue In Vitro Isolated Bladder Strip Contraction Assays Data1->IsolatedTissue Data2 Determine pA2 values Functional Antagonism IsolatedTissue->Data2 CalciumImaging In Vitro Calcium Imaging in Bladder Smooth Muscle Cells Data2->CalciumImaging Data3 Assess Inhibition of Ca²⁺ Mobilization CalciumImaging->Data3 InVivo In Vivo Animal Models of Overactive Bladder Data3->InVivo Data4 Evaluate Efficacy (e.g., Bladder Capacity) and Side Effects (e.g., Salivation) InVivo->Data4 End Proceed to Clinical Trials Data4->End

References

An In-depth Technical Guide to Solifenacin and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of solifenacin and its metabolites in human plasma. It includes detailed information on metabolic pathways, quantitative data, and analytical methodologies to support research and development in this area.

Introduction

This compound is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, used in the treatment of overactive bladder.[1] Its efficacy and safety profile are influenced by its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the disposition of this compound and its metabolites is crucial for drug development, clinical pharmacology studies, and the assessment of drug-drug interactions.

Metabolic Pathways of this compound

This compound is extensively metabolized in the liver, with the primary pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, although other pathways exist.[2][3] The metabolism of this compound results in the formation of one pharmacologically active metabolite and three inactive metabolites that have been identified in human plasma.[2][4]

The main metabolic routes are:

  • 4R-hydroxylation: The formation of 4R-hydroxy this compound, which is the only known pharmacologically active metabolite.

  • N-oxidation: The formation of this compound N-oxide.

  • Oxidative N-dealkylation and subsequent oxidation: Leading to the formation of 4R-hydroxy-N-oxide of this compound.

  • Direct glucuronidation: Formation of the N-glucuronide conjugate.

Solifenacin_Metabolism This compound This compound hydroxy 4R-hydroxy this compound (Active) This compound->hydroxy CYP3A4, CYP1A1, CYP2D6 noxide This compound N-oxide (Inactive) This compound->noxide CYP450 glucuronide N-glucuronide (Inactive) This compound->glucuronide Direct Glucuronidation hydroxy_noxide 4R-hydroxy-N-oxide this compound (Inactive) hydroxy->hydroxy_noxide CYP3A4

Figure 1: Metabolic Pathway of this compound

Quantitative Data of this compound and its Metabolites in Human Plasma

The pharmacokinetic parameters of this compound have been well-characterized in healthy volunteers and patient populations. After oral administration, this compound is well-absorbed, reaching peak plasma concentrations (Cmax) in 3 to 8 hours. The drug exhibits a long terminal elimination half-life of 45 to 68 hours, which supports once-daily dosing.

Pharmacokinetic Parameters of this compound in Human Plasma
Parameter5 mg Dose10 mg DoseReference
Cmax (ng/mL) 24.040.6
Css (ng/mL) 32.362.9
Tmax (h) 3 - 83 - 8
AUC (h·ng/mL) -469.07 ± 128.29
t1/2 (h) 45 - 6845 - 68

Cmax: Maximum plasma concentration; Css: Steady-state plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Pharmacokinetic Parameters of this compound Metabolites in Human Plasma

While the major metabolites of this compound have been identified in human plasma, detailed quantitative pharmacokinetic data, such as Cmax and AUC, are not extensively available in the public literature. The active metabolite, 4R-hydroxy this compound, is present at low concentrations and is considered unlikely to contribute significantly to the overall clinical activity of the drug. The other three metabolites are pharmacologically inactive.

MetabolitePharmacological ActivityPlasma Concentration Data
4R-hydroxy this compound ActiveOccurs at low concentrations in plasma.
This compound N-oxide InactiveFound in human plasma after oral dosing.
4R-hydroxy-N-oxide this compound InactiveFound in human plasma after oral dosing.
N-glucuronide InactiveFound in human plasma after oral dosing.

Experimental Protocols for Quantification in Human Plasma

The quantification of this compound and its metabolites in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

General Experimental Workflow

Experimental_Workflow plasma Human Plasma Sample is_addition Addition of Internal Standard (e.g., this compound-d5) plasma->is_addition extraction Sample Preparation (LLE or Protein Precipitation) is_addition->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Figure 2: General Workflow for this compound Quantification
Detailed Method for this compound Quantification by LC-MS/MS

The following protocol is a composite of validated methods reported in the literature.

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 25 µL of an internal standard working solution (e.g., this compound-d5 at 0.64 µg/mL).

  • Vortex the sample for 30 seconds.

  • Add 3 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.2.2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18, 50 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase: Acetonitrile and water (65:35 v/v) with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.2.3. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6410 triple quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 363.2 → 110.1

    • This compound-d5 (IS): m/z 368.2 → 110.1

  • Fragmentor Voltage: 140 V.

  • Collision Energy: 25 eV.

Considerations for Simultaneous Metabolite Quantification
  • Analytical Standards: Obtaining certified reference standards for each of the four metabolites is a prerequisite.

  • Sample Preparation: The chosen extraction method (LLE or solid-phase extraction) would need to be optimized to ensure adequate recovery of all analytes, which may have different polarities.

  • Chromatography: A gradient elution method would likely be necessary to achieve chromatographic separation of the parent drug and its metabolites.

  • Mass Spectrometry: The MRM transitions for each metabolite would need to be determined and optimized. The precursor ions would be the [M+H]+ ions of each metabolite, and characteristic product ions would be selected after fragmentation.

Mechanism of Action: M3 Muscarinic Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the M3 muscarinic acetylcholine receptors in the bladder. The binding of acetylcholine to M3 receptors on the detrusor smooth muscle initiates a signaling cascade that leads to muscle contraction. This compound blocks this binding, thereby reducing bladder contractility.

The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. The signaling pathway is as follows:

  • Acetylcholine binds to the M3 receptor.

  • The associated Gq protein is activated, and its alpha subunit dissociates.

  • The Gq alpha subunit activates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which contributes to smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds This compound This compound This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Figure 3: M3 Muscarinic Receptor Signaling Pathway

Conclusion

This technical guide has summarized the current knowledge on this compound and its metabolites in human plasma. The pharmacokinetic profile of the parent drug is well-established, and validated analytical methods for its quantification are available. While the major metabolic pathways and the identity of the metabolites are known, there is a lack of publicly available, detailed quantitative data for the metabolites in human plasma. Future research should focus on the development and validation of a comprehensive analytical method for the simultaneous quantification of this compound and all its major metabolites to further elucidate their contribution to the overall pharmacology of the drug.

References

Solifenacin's Potential for Blood-Brain Barrier Penetration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] As a tertiary amine, its chemical structure permits potential penetration across the blood-brain barrier (BBB), raising questions about its central nervous system (CNS) effects.[3] This technical guide provides a comprehensive analysis of this compound's BBB penetration potential, consolidating data from physicochemical characterization, in vitro permeability assays, and in vivo animal studies. The document details the experimental protocols used in these assessments and explores the clinical implications of its CNS activity, particularly concerning its interaction with M1 muscarinic receptors. This guide is intended to serve as a core resource for professionals involved in the research and development of CNS-acting or peripherally-restricted compounds.

Physicochemical Properties and BBB Penetration Potential

The ability of a molecule to cross the BBB by passive diffusion is largely governed by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight (MW), and ionization state (pKa). This compound is a highly lipophilic molecule with a molecular weight of 480.5 kDa.[4] As a tertiary amine, it is approximately 93% positively charged at physiological pH 7.4.[4] While its larger size compared to other antimuscarinics like oxybutynin may suggest a lower capacity to penetrate the BBB, its lipophilic nature facilitates membrane traversal.

PropertyValueSource
Molecular Weight 480.55 g/mol (Succinate Salt)
logP (octanol:water) 1.69 (at pH 7.0)
pKa (Strongest Basic) 8.5 - 8.88
Charge at pH 7.4 ~93% Positively Charged
Solubility (Succinate Salt) High; 200-300 mg/mL in pH 1-6.8

In Vitro Assessment of Blood-Brain Barrier Permeability

In vitro models are crucial for high-throughput screening of a compound's ability to cross the BBB. These models, including the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like Caco-2 and MDCK-MDR1, evaluate passive diffusion and the influence of active efflux transporters.

Permeability and Efflux Transporter Interaction

Studies show that this compound has moderate to high passive permeability. A critical factor influencing net BBB penetration is the interaction with efflux transporters, particularly P-glycoprotein (P-gp), which actively removes substrates from the brain. Unlike several other antimuscarinics, this compound is not a P-gp substrate. This lack of P-gp mediated efflux contributes significantly to its ability to achieve notable concentrations within the CNS.

AssayCompoundPermeability (Papp) (x 10⁻⁶ cm/s)P-gp SubstrateSource
RRCK Cells This compound21.5 - 38.2No
Oxybutynin21.5 - 38.2No
Tolterodine21.5 - 38.2No
Darifenacin21.5 - 38.2Yes
5-HMT11.7Yes
Trospium0.63Yes

Note: 5-HMT is the active metabolite of fesoterodine.

Experimental Protocols

The PAMPA-BBB assay is a non-cell-based method used to predict passive, transcellular permeability.

  • Membrane Preparation : A filter membrane on a 96-well donor plate is impregnated with 4-5 µL of a lipid solution (e.g., porcine brain lipid at 20 mg/mL in dodecane) to form an artificial lipid tri-layer.

  • Compound Preparation : Test compounds, including this compound, are dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, typically 100-200 µM.

  • Assay Setup : The acceptor 96-well plate is filled with 180-300 µL of PBS buffer. The donor plate, containing the test compounds, is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation : The sandwich plate is incubated at room temperature for a period of 4 to 5 hours.

  • Quantification : After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation : The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells and the surface area of the membrane. Membrane integrity is often verified using a low-permeability marker like Lucifer Yellow.

The Caco-2 assay uses human colon adenocarcinoma cells, which differentiate into a polarized monolayer expressing tight junctions and efflux transporters, mimicking the intestinal barrier and providing insights into BBB transport.

  • Cell Culture : Caco-2 cells are seeded on semi-permeable filter supports in Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment : The experiment is conducted in two directions: apical-to-basolateral (A-B) to assess absorption and basolateral-to-apical (B-A) to assess efflux. The test compound (e.g., at 10 µM) is added to the donor compartment (apical or basolateral).

  • Incubation : The plates are incubated for a set time, typically 2 hours, at 37°C.

  • Sample Analysis : Samples are taken from both donor and receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine compound concentration.

  • Data Analysis : The Papp is calculated for both A-B and B-A directions. The efflux ratio (ER) is then calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is a substrate for active efflux.

In Vivo Evidence of Blood-Brain Barrier Penetration

In vivo studies in animal models provide the most definitive evidence of BBB penetration by measuring drug concentrations directly in the CNS compartments.

Brain and CSF Concentration Data

Animal studies in rats have confirmed that this compound crosses the BBB and achieves significant concentrations in the brain. The unbound brain-to-unbound plasma concentration ratio (Kp,uu), a key metric for quantifying BBB penetration, is significantly less than 1, indicating that while penetration occurs, it is restricted compared to freely diffusing compounds.

ParameterThis compoundTolterodineOxybutynin5-HMTDarifenacinTrospiumSource
Brain:Plasma Ratio (B:P) 3.042.95>10.03-0.160.03-0.160.03-0.16
Unbound Brain:Unbound Plasma (Kp,uu) 0.280.23>10.01-0.040.01-0.040.01-0.04
CSF:Free Plasma Ratio 1.410.16>10.004-0.060.004-0.060.004-0.06
Experimental Workflow for BBB Assessment

The logical progression for assessing a compound's potential to cross the BBB involves a multi-stage approach, from initial property assessment to definitive in vivo measurements.

Caption: Workflow for assessing a compound's BBB penetration potential.

Protocol: In Vivo Microdialysis for Brain ECF Concentration

In vivo microdialysis is a technique for measuring unbound, pharmacologically active drug concentrations in the brain's extracellular fluid (ECF).

  • Animal Preparation and Surgery : An anesthetized rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., cortex or striatum) using coordinates from a stereotaxic atlas and secured with dental cement.

  • Probe Insertion and Equilibration : A microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (0.5-2.0 µL/min). The system is allowed to equilibrate for 1-2 hours to establish a stable baseline.

  • Drug Administration : this compound is administered systemically (e.g., subcutaneously or intravenously).

  • Dialysate Collection : Dialysate samples, containing unbound this compound that has diffused from the ECF across the probe membrane, are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.

  • Probe Recovery Determination : The in vivo recovery rate of the probe must be determined to accurately calculate the ECF concentration from the dialysate concentration. This is often done using the retrodialysis method, where a known concentration of the drug is perfused through the probe, and its loss into the tissue is measured.

  • Sample Analysis : The concentration of this compound in the dialysate samples is quantified using a highly sensitive method like LC-MS/MS. The final ECF concentration is calculated by correcting for the probe's recovery rate.

Central Nervous System Implications

The clinical relevance of this compound's BBB penetration lies in its potential to interact with muscarinic receptors in the brain. While its primary therapeutic effect is mediated by M3 receptor antagonism in the bladder, it also has a high affinity for M1 receptors, which are abundant in the CNS, particularly in the hippocampus and cortex.

M1 Muscarinic Receptor Signaling Pathway

M1 receptors are G-protein coupled receptors that, upon activation by acetylcholine, couple to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various downstream cellular responses, including neuronal excitation. Antagonism of this pathway by drugs like this compound can potentially lead to CNS side effects such as cognitive impairment.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates This compound This compound (Antagonist) This compound->M1R Blocks Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response Neuronal Excitation & Downstream Effects DAG->Response Ca->Response

References

An In-depth Technical Guide to the Interaction of Solifenacin with the CYP3A4 Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin, a competitive muscarinic receptor antagonist, is a widely prescribed therapeutic agent for the management of overactive bladder. Its pharmacokinetic profile and potential for drug-drug interactions are of significant interest to researchers and clinicians. This technical guide provides a comprehensive overview of the pivotal role of the cytochrome P450 3A4 (CYP3A4) enzyme system in the metabolism of this compound. This document will delve into this compound as both a substrate and a weak inhibitor of CYP3A4, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways and experimental workflows.

This compound as a Substrate of CYP3A4

This compound is extensively metabolized in the liver, with the primary elimination pathway being mediated by the CYP3A4 isoenzyme[1][2][3][4]. While alternative metabolic pathways exist, CYP3A4 is responsible for the formation of the main metabolites of this compound[4]. In vitro studies utilizing human liver microsomes have confirmed that this compound is a substrate for CYP3A4.

Metabolic Pathways

The metabolism of this compound by CYP3A4 primarily involves two major pathways:

  • 4R-hydroxylation: This reaction leads to the formation of an active metabolite, 4R-hydroxythis compound. However, this metabolite is found in low concentrations in human plasma and is considered unlikely to contribute significantly to the overall clinical activity of the drug.

  • N-oxidation: This pathway results in the formation of an inactive metabolite, this compound N-oxide.

Further metabolism can lead to the formation of 4R-hydroxy-N-oxide of this compound.

Solifenacin_Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolite1 4R-hydroxythis compound (Active) Metabolite3 4R-hydroxy-N-oxide of this compound (Inactive) Metabolite1->Metabolite3 Metabolite2 This compound N-oxide (Inactive) CYP3A4->Metabolite1 4R-hydroxylation CYP3A4->Metabolite2 N-oxidation

Figure 1: Primary metabolic pathways of this compound mediated by CYP3A4.
Pharmacokinetic Parameters

The extensive metabolism of this compound by CYP3A4 significantly influences its pharmacokinetic profile.

ParameterValueReference
Primary Metabolizing Enzyme Cytochrome P450 3A4
Active Metabolite 4R-hydroxythis compound
Inactive Metabolites This compound N-oxide, 4R-hydroxy-N-oxide of this compound, N-glucuronide

This compound as an Inhibitor of CYP3A4

In vitro studies have demonstrated that this compound has a weak inhibitory potential on CYP3A4.

In Vitro Inhibition Data

The inhibitory effects of this compound on CYP3A4 have been quantified using in vitro assays.

ParameterValueReference
IC50 110 ± 13 µM
Ki 14 µM

An IC50 value of 110 µM suggests a low potential for clinically significant inhibition of CYP3A4 at therapeutic concentrations. The Ki value of 14 µM was determined in a study assessing the inhibitory potential of several antimuscarinic agents on major human CYP enzymes.

Drug-Drug Interactions Involving CYP3A4

The metabolism of this compound by CYP3A4 makes it susceptible to drug-drug interactions with potent inhibitors or inducers of this enzyme.

Effect of CYP3A4 Inhibitors

Co-administration of this compound with strong CYP3A4 inhibitors can lead to a significant increase in this compound plasma concentrations. A clinical study investigating the interaction between this compound and the potent CYP3A4 inhibitor ketoconazole demonstrated this effect.

ParameterThis compound AloneThis compound + Ketoconazole (400 mg)Fold IncreaseReference
Mean Cmax --1.5-fold
Mean AUC --2.7-fold

Due to this interaction, it is recommended that the daily dose of this compound should not exceed 5 mg when co-administered with potent CYP3A4 inhibitors such as ketoconazole.

DDI_Workflow This compound This compound CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 Metabolites Metabolites CYP3A4->Metabolites Increased_this compound Increased this compound Plasma Concentration Ketoconazole Potent CYP3A4 Inhibitor (e.g., Ketoconazole) Ketoconazole->CYP3A4 Inhibits

Figure 2: Logical relationship of a drug-drug interaction with a potent CYP3A4 inhibitor.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To determine the metabolic profile of this compound in a human liver microsomal system.

Methodology:

  • Incubation Mixture Preparation: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2 mg/mL), this compound (1 µM), and a NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining this compound and the formation of its metabolites (4R-hydroxythis compound and N-oxide). Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol). Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

In Vitro CYP3A4 Inhibition Assay (IC50 and Ki Determination)

Objective: To determine the inhibitory potential of this compound on CYP3A4 activity.

Methodology:

  • Incubation Mixture Preparation: The incubation mixture contains human liver microsomes, a specific CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration close to its Km, the NADPH-generating system, and varying concentrations of this compound.

  • Pre-incubation (for time-dependent inhibition): In some protocols, a pre-incubation of the microsomes with this compound and the NADPH-generating system is performed to assess time-dependent inhibition.

  • Incubation: The reaction is initiated by the addition of the probe substrate and incubated at 37°C for a short period to ensure linear reaction kinetics.

  • Reaction Termination and Sample Preparation: The reaction is terminated, and samples are prepared as described in the metabolism protocol.

  • LC-MS/MS Analysis: The formation of the probe substrate's metabolite is quantified by a validated LC-MS/MS method.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis. The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.

Clinical Drug-Drug Interaction Study with Ketoconazole

Objective: To evaluate the effect of a potent CYP3A4 inhibitor (ketoconazole) on the pharmacokinetics of this compound in healthy volunteers.

Methodology:

  • Study Design: An open-label, two-period, single-sequence crossover study is typically employed.

  • Period 1: Subjects receive a single oral dose of this compound (e.g., 10 mg). Blood samples are collected at predefined time points over a period of at least 3-5 half-lives of this compound to determine its pharmacokinetic profile (Cmax, AUC, t1/2).

  • Washout Period: A washout period of sufficient duration is implemented to ensure complete elimination of this compound from the body.

  • Period 2: Subjects receive a daily oral dose of a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg) for a duration sufficient to achieve steady-state inhibition of CYP3A4. On a specified day during the inhibitor treatment, subjects receive a single oral dose of this compound. Blood samples are collected and analyzed as in Period 1.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters of this compound in the presence and absence of the inhibitor are calculated and compared to determine the magnitude of the drug-drug interaction.

Clinical_Trial_Workflow cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 P1_Dose Administer Single Dose of this compound P1_Sample Collect Blood Samples P1_Dose->P1_Sample P1_PK Determine this compound PK P1_Sample->P1_PK Washout Drug Elimination P1_PK->Washout P2_Inhibitor Administer Potent CYP3A4 Inhibitor (e.g., Ketoconazole) Washout->P2_Inhibitor P2_Dose Administer Single Dose of this compound P2_Inhibitor->P2_Dose P2_Sample Collect Blood Samples P2_Dose->P2_Sample P2_PK Determine this compound PK with Inhibitor P2_Sample->P2_PK Analysis Analysis P2_PK->Analysis Compare PK Parameters

Figure 3: Experimental workflow for a clinical drug-drug interaction study.

Conclusion

The interaction of this compound with the CYP3A4 metabolic pathway is a critical determinant of its clinical pharmacology. As a primary substrate of CYP3A4, its clearance is susceptible to modulation by co-administered drugs that inhibit or induce this enzyme. While this compound itself is a weak inhibitor of CYP3A4, the potential for clinically significant interactions as a perpetrator drug is low. A thorough understanding of these interactions, supported by robust in vitro and in vivo experimental data, is essential for the safe and effective use of this compound in clinical practice and for guiding future drug development efforts.

References

Methodological & Application

Application Note and Protocol: Quantification of Solifenacin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS), typically this compound-d5, from human plasma. The extract is then subjected to reverse-phase liquid chromatography to separate the analytes from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound Succinate reference standard

  • This compound-d5 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • tert-Butyl methyl ether (for LLE)

  • Deionized water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound succinate and this compound-d5 in separate 10 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound-d5 stock solution with the same diluent to a final concentration of approximately 10 ng/mL.

Sample Preparation

Two common and effective methods for plasma sample preparation are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method 1: Protein Precipitation (PPT) [1][2][3]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (LLE) [4][5]

  • Pipette 250 µL of plasma sample into a polypropylene tube.

  • Add 25 µL of the internal standard working solution.

  • Add 1 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC and MS parameters for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2Condition 3
Column Diamonsil C18 (50 x 2.0 mm, 5 µm)Pentafluorophenylpropylsilica (50 x 4 mm, 3 µm)Gemini-NX C18 (50 x 4.6 mm, 5 µm)
Mobile Phase A 5 mmol·L-1 ammonium acetate with 0.1% formic acid in water100mM ammonium acetate with 1% formic acid in water5 mM Ammonium formate, pH 3.0
Mobile Phase B Methanol with 0.1% formic acidMethanolMethanol
Gradient/Isocratic GradientIsocratic (10:90, A:B)Isocratic (20:80, A:B)
Flow Rate 0.4 mL/min1.0 mL/min0.4 mL/min
Column Temperature 40°CAmbient40°C
Injection Volume 10 µL5 µL10 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 363.2 → 193.2
MRM Transition (this compound-d5) m/z 368.2 → 198.2
Collision Energy Optimized for the specific instrument
Dwell Time 100-200 ms
Source Temperature 380 - 500°C
Spray Voltage 4500 V

Method Validation Summary

The following table summarizes typical validation parameters for the LC-MS/MS quantification of this compound in human plasma.

Table 3: Method Validation Data

ParameterResult
Linearity Range 0.1 - 100.0 ng/mL
Correlation Coefficient (r²) ≥ 0.9975
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Recovery 85 - 95%
Matrix Effect 97.9% to 99.2%
Stability Stable under various conditions (freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Extraction (PPT or LLE) is_add->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Overall experimental workflow for this compound quantification.

sample_preparation_detail cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) ppt_start 100 µL Plasma + IS ppt_add Add 300 µL Acetonitrile/Methanol ppt_start->ppt_add ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end Evaporate & Reconstitute ppt_supernatant->ppt_end lle_start 250 µL Plasma + IS lle_add Add 1 mL tert-Butyl Methyl Ether lle_start->lle_add lle_vortex Vortex lle_add->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_end Evaporate & Reconstitute lle_organic->lle_end

Caption: Detailed sample preparation workflows: PPT vs. LLE.

Conclusion

The described LC-MS/MS method is robust, sensitive, and specific for the quantification of this compound in human plasma. The protocol, including the choice of sample preparation and chromatographic conditions, can be adapted based on laboratory instrumentation and specific study requirements. Proper method validation is essential to ensure the reliability of the results for clinical and research applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Validation for Purity and Stability Testing of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Ensuring the purity and stability of this compound succinate in bulk drug and pharmaceutical formulations is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose. This application note provides a comprehensive overview and detailed protocols for the validation of a stability-indicating HPLC method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from any potential degradation products, thus providing a clear picture of the drug's stability under various environmental conditions. The protocols outlined below cover the chromatographic conditions, method validation parameters, and forced degradation studies necessary to establish a reliable analytical method for this compound.

Chromatographic Conditions

The successful separation of this compound from its impurities and degradation products is dependent on optimized chromatographic parameters. Several methods have been reported, and a summary of commonly used conditions is presented in Table 1. The choice of column and mobile phase is critical for achieving good resolution and peak symmetry.

Table 1: Summary of Reported HPLC Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)[1]Phenomenex Luna C18 (150 x 4.6mm, 5µm)[2]Sunfire C8 (150mm x 4.6mm, 5µm)[3][4]
Mobile Phase 10 mM Ammonium formate buffer (pH 3.0 with formic acid) : Acetonitrile : Methanol (52.5:37.5:10, v/v/v)[1]pH 3.0 1-octane sulphonic acid with OPA : Acetonitrile (60:40, v/v)Buffer : Methanol : Acetonitrile (45:45:10 v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm220 nm225 nm
Injection Volume 20 µL20 µL30 µL
Column Temperature Ambient30°C30°C
Retention Time ~13.8 minNot Specified~2.94 min

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the standard solution of this compound (e.g., 20-100 µg/mL) five or six times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) for peak area and retention time: Should be ≤ 2.0%.

Specificity (Forced Degradation)

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol: Forced degradation studies are performed on the this compound API. The drug is subjected to stress conditions to induce degradation. The stressed samples are then analyzed by the HPLC method to check for interference with the main this compound peak.

  • Acid Hydrolysis: Treat this compound solution (e.g., 1 mg/mL) with 0.1N - 1N HCl at 60-80°C for a specified period (e.g., 2-6 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Treat this compound solution with 0.1N - 1N NaOH at 60-80°C for a specified period (e.g., 2-6 hours). Neutralize the solution before injection.

  • Oxidative Degradation: Treat this compound solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature for a specified period (e.g., 6 hours).

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-105°C) for a defined period (e.g., 6 hours to 10 days). Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose this compound solution and solid drug to UV light (e.g., 200 Watt hours/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

The peak purity of the this compound peak in the stressed samples should be evaluated using a photodiode array (PDA) detector to confirm that no degradation products are co-eluting.

Linearity

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

Protocol:

  • Prepare a series of at least five concentrations of this compound standard solution. A typical range is 2-100 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by the standard addition method.

  • Spike a placebo or a known concentration of the drug product with known amounts of this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery. The mean recovery should be within 98-102%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration of this compound on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.

  • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days, with different analysts or on different instruments. Calculate the %RSD. The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5°C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability parameters after each change. The method is considered robust if the system suitability parameters remain within the acceptable limits.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Summary of Validation Parameters for a this compound HPLC Method

Validation ParameterAcceptance CriteriaTypical Result
Linearity Range r² ≥ 0.9992-100 µg/mL, r² = 0.9999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Report Value0.07 µg/mL
LOQ Report Value0.21 µg/mL
System Suitability
- Tailing Factor≤ 2.0< 1.5
- Theoretical Plates> 2000> 3000
- %RSD of Peak Area≤ 2.0%< 1.0%

Visualizations

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Q2 R1) cluster_analysis Analysis & Reporting prep_std Prepare this compound Standard Solutions opt_params Optimize Chromatographic Parameters prep_std->opt_params prep_sample Prepare Sample (API/Formulation) prep_sample->opt_params sys_suit System Suitability opt_params->sys_suit linearity Linearity sys_suit->linearity specificity Specificity (Forced Degradation) specificity->sys_suit accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_acq Data Acquisition robustness->data_acq report Final Report Generation data_acq->report

Caption: Workflow for HPLC Method Validation of this compound.

Forced Degradation Study Logical Flow

Forced_Degradation_Flow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation solifenacin_api This compound API acid Acid Hydrolysis (HCl) solifenacin_api->acid base Base Hydrolysis (NaOH) solifenacin_api->base oxidative Oxidative (H₂O₂) solifenacin_api->oxidative thermal Thermal (Dry Heat) solifenacin_api->thermal photo Photolytic (UV/Vis Light) solifenacin_api->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis peak_purity Peak Purity Analysis (PDA Detector) hplc_analysis->peak_purity mass_balance Mass Balance Calculation peak_purity->mass_balance stability_indicating Confirmation of Stability-Indicating Method mass_balance->stability_indicating

Caption: Logical Flow of a Forced Degradation Study for this compound.

Conclusion

The development and validation of a stability-indicating HPLC method are paramount for the quality control of this compound. The protocols and data presented in this application note provide a robust framework for researchers and scientists to establish a reliable analytical method. Adherence to these guidelines will ensure that the method is accurate, precise, specific, and suitable for its intended purpose in both research and manufacturing environments.

References

Application Notes and Protocols for Studying Solifenacin Efficacy in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] It exhibits a high affinity for the M3 muscarinic receptor, which is primarily responsible for mediating urinary bladder contraction.[2][3] Preclinical in vivo studies in rodent models are crucial for evaluating the efficacy and mechanism of action of new chemical entities targeting OAB, as well as for characterizing established drugs like this compound. These models allow for the assessment of a compound's effects on bladder function, including capacity, voiding frequency, and detrusor overactivity.

This document provides detailed application notes and protocols for utilizing rodent models to study the in vivo efficacy of this compound. The described models and experimental procedures are based on established methodologies and provide a framework for reproducible and reliable data generation.

Rodent Models for Overactive Bladder

Several rodent models are employed to mimic the symptoms of OAB. The choice of model depends on the specific research question and the desired pathological features to be investigated.

  • Anesthetized Rat Model of Normal Micturition: This model is used to assess the fundamental effects of a compound on bladder function under controlled conditions. Urethane anesthesia is often preferred as it preserves the micturition reflex.[4][5]

  • Water Avoidance Stress (WAS) Mouse Model: This model induces psychological stress, which has been shown to cause bladder overactivity and increased urinary frequency in mice, mimicking stress-induced OAB symptoms.

  • Partial Bladder Outlet Obstruction (pBOO) Mouse Model: This surgical model involves ligating the bladder outlet to create an obstruction, leading to bladder hypertrophy and detrusor overactivity, which are characteristic features of OAB in some patients.

Key Efficacy Endpoints

The primary endpoints for assessing this compound efficacy in these models include:

  • Urodynamic parameters (Cystometry):

    • Increased bladder capacity

    • Decreased voiding frequency

    • Reduced non-voiding contractions (detrusor overactivity)

    • Decreased maximum intravesical pressure

  • Voiding Pattern Analysis:

    • Decreased number of urination events

    • Increased average voided volume per micturition

  • Histological Analysis:

    • Assessment of bladder tissue morphology, inflammation, and fibrosis.

This compound's Mechanism of Action

This compound is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype compared to the M2 subtype. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction and micturition. By blocking these M3 receptors, this compound inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3_Receptor Blocks G start Start anesthesia Anesthetize Rat (Urethane) start->anesthesia surgery Surgical Preparation (Bladder Catheterization) anesthesia->surgery setup Connect to Transducer and Infusion Pump surgery->setup stabilization Stabilization Period (30-60 min) setup->stabilization baseline Record Baseline Urodynamics stabilization->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_treatment Record Post-Treatment Urodynamics drug_admin->post_treatment analysis Data Analysis post_treatment->analysis end End analysis->end G start Start acclimation Acclimation (1 week) start->acclimation grouping Randomize into Groups (Control, WAS, WAS+this compound) acclimation->grouping stress_treatment Daily WAS Exposure and This compound Treatment (10 days) grouping->stress_treatment vsa Void Spot Assay (Day 10) stress_treatment->vsa data_collection Collect and Dry Filter Papers vsa->data_collection analysis Analyze Urine Spots (Number, Area) data_collection->analysis end End analysis->end

References

Application Notes: Protocol for Isolated Bladder Strip Contractility Assay with Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the activation of muscarinic M3 receptors by acetylcholine.[1] Solifenacin is a competitive muscarinic receptor antagonist with a high affinity for the M3 receptor subtype, making it a cornerstone in the pharmacological management of OAB.[1][2] By blocking these receptors, this compound leads to the relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][3]

This application note provides a detailed protocol for an in vitro isolated bladder strip contractility assay to evaluate the efficacy of this compound. This assay is a fundamental tool in urological pharmacology, allowing for the direct measurement of a compound's effect on smooth muscle contractility. The protocol outlines the preparation of isolated detrusor muscle strips, the setup of an organ bath system, and the methodology to assess the antagonistic effect of this compound on carbachol-induced bladder muscle contractions.

Signaling Pathway of this compound in Bladder Smooth Muscle

This compound exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype over the M2 subtype, although it binds to both. In the detrusor muscle, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction. This compound blocks this interaction, resulting in muscle relaxation.

ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca ↑ Intracellular Ca²⁺ DAG->Ca Facilitates Ca²⁺ influx SR->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Initiates start Start: Euthanize Animal and Excise Bladder prep Prepare Detrusor Strips (approx. 10x2 mm) start->prep mount Mount Strips in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O₂/5% CO₂) prep->mount equilibrate Equilibrate under 1g Tension (60-90 min with regular washes) mount->equilibrate viability Assess Viability with KCl (e.g., 80 mM) equilibrate->viability wash Wash and Return to Baseline viability->wash This compound Incubate with this compound or Vehicle (30 min) wash->this compound carbachol Cumulative Concentration-Response Curve to Carbachol This compound->carbachol data Record and Analyze Data (EC₅₀, pA₂) carbachol->data end End data->end

References

Application Notes and Protocols for Determining Solifenacin Ki Values via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] Its therapeutic efficacy stems from its ability to selectively block muscarinic acetylcholine receptors, particularly the M3 subtype, in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[3][4][5] Understanding the binding affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its pharmacological profile and potential side effects. This document provides a detailed protocol for determining the inhibitory constant (Ki) of this compound at these receptors using a competitive radioligand binding assay.

Principle of the Assay

This assay quantifies the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand (the "radioligand") that is known to bind to the same receptor with high affinity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 value. This value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Data Presentation: this compound Ki Values

The following table summarizes the binding affinities of this compound for the human muscarinic receptor subtypes M1 through M5, as determined by radioligand binding assays.

Receptor SubtypeThis compound Ki (nM)This compound pKi
M1 267.6
M2 1706.9
M3 128.0
M4 110-
M5 31-

Data compiled from multiple sources. pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathways and the experimental workflow for the radioligand binding assay.

Gq_coupled_muscarinic_receptor_signaling_pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors (Gq-coupled) ACh->M1_M3_M5 Binds Gq Gq protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates This compound This compound (Antagonist) This compound->M1_M3_M5 Blocks

Figure 1: Gq-coupled muscarinic receptor signaling pathway.

Gi_coupled_muscarinic_receptor_signaling_pathway ACh Acetylcholine M2_M4 M2, M4 Receptors (Gi-coupled) ACh->M2_M4 Binds Gi Gi protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP This compound This compound (Antagonist) This compound->M2_M4 Blocks

Figure 2: Gi-coupled muscarinic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing M1-M5 receptors) incubation 2. Incubation (Membranes + [3H]NMS + this compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Figure 3: Experimental workflow for the radioligand binding assay.

Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Radioligand_A [3H]NMS Radioligand_A->Receptor_A Binds Receptor_B Receptor Radioligand_B [3H]NMS Radioligand_B->Receptor_B This compound This compound This compound->Receptor_B Competes

Figure 4: Principle of competitive binding.

Experimental Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of this compound for muscarinic receptors.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [N-methyl-³H]scopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Competitor: this compound succinate.

  • Non-specific Binding Control: Atropine (a high-affinity, non-selective muscarinic antagonist).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

  • Vacuum Manifold.

Procedure

1. Preparation of Reagents:

  • This compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a serial dilution series in assay buffer to cover a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • [³H]NMS Solution: Dilute the [³H]NMS stock in assay buffer to a final concentration approximately equal to its Kd for the receptor subtype being tested.

  • Atropine Solution: Prepare a high concentration of atropine (e.g., 1-10 µM) in assay buffer to determine non-specific binding.

2. Assay Setup (in a 96-well filter plate):

The assay is typically performed in triplicate.

  • Total Binding (TB) Wells: Add 50 µL of assay buffer.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration atropine solution.

  • Competition Wells: Add 50 µL of each this compound dilution.

3. Binding Reaction:

  • To all wells, add 50 µL of the diluted [³H]NMS solution.

  • Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well. The final volume in each well should be 250 µL.

  • Seal the plate and incubate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

4. Termination and Harvesting:

  • Terminate the reaction by rapidly filtering the contents of the wells through the glass fiber filter plate using a vacuum manifold.

  • Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.

5. Radioactivity Measurement:

  • Dry the filter mat.

  • Add scintillation cocktail to each well.

  • Count the radioactivity retained on the filters using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal curve.

  • Determine the IC50:

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with a variable slope) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

  • Calculate the Ki Value:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd))

      • [L] = Concentration of the radioligand ([³H]NMS) used in the assay.

      • Kd = Dissociation constant of the radioligand for the specific receptor subtype. This value should be predetermined in a separate saturation binding experiment.

Conclusion

The radioligand binding assay is a robust and sensitive method for determining the affinity of compounds like this compound for their target receptors. The data generated from these assays are fundamental for understanding the drug's mechanism of action, its selectivity profile, and for guiding further drug development and clinical application. By following this detailed protocol, researchers can obtain reliable and reproducible Ki values for this compound at all five muscarinic receptor subtypes.

References

Application Notes and Protocols for the Use of Solifenacin in Studying Detrusor Overactivity Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing solifenacin, a selective M3 muscarinic receptor antagonist, in preclinical animal models of detrusor overactivity (DO). This document outlines detailed experimental protocols for inducing DO in rodents, methodologies for administering this compound, and the expected quantitative outcomes. Furthermore, it includes visualizations of the key signaling pathways involved and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and experimental design.

Introduction to this compound and Detrusor Overactivity

Detrusor overactivity is a common pathophysiological finding in patients with overactive bladder (OAB) syndrome, characterized by involuntary detrusor contractions during the bladder filling phase. Animal models of DO are crucial for understanding the underlying mechanisms and for the preclinical evaluation of new therapeutic agents. This compound is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype, which is primarily responsible for mediating bladder contraction.[1] By blocking these receptors, this compound effectively reduces smooth muscle tone in the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2] Preclinical studies in various animal models have demonstrated the efficacy of this compound in improving bladder function.[2]

Key Signaling Pathways in Detrusor Contraction and this compound's Mechanism of Action

The contraction of the detrusor smooth muscle is primarily initiated by the release of acetylcholine (ACh) from parasympathetic nerve terminals, which binds to muscarinic receptors on the detrusor muscle cells. Both M2 and M3 receptor subtypes are present in the bladder, with M3 receptors being the primary mediators of direct contractile effects through the Gq/11 protein pathway, and M2 receptors contributing indirectly by inhibiting sympathetically mediated relaxation via the Gi protein pathway.[3] this compound exerts its therapeutic effect by competitively antagonizing these muscarinic receptors, with a greater selectivity for the M3 subtype.

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh_release Acetylcholine (ACh) Release M3R M3 Muscarinic Receptor ACh_release->M3R Binds M2R M2 Muscarinic Receptor ACh_release->M2R Binds This compound This compound This compound->M3R Antagonism Gq11 Gq/11 M3R->Gq11 Activates RhoA RhoA Activation M3R->RhoA Gi Gi M2R->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Gi->RhoA IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release from SR IP3_DAG->Ca_release Contraction Detrusor Contraction Ca_release->Contraction ROCK Rho Kinase (ROCK) RhoA->ROCK ROCK->Contraction Ca2+ Sensitization

Diagram 1: this compound's Mechanism of Action in Detrusor Muscle.

Experimental Protocols for Inducing Detrusor Overactivity

Several animal models have been developed to mimic the symptoms of OAB. The choice of model depends on the specific research question. Below are detailed protocols for three commonly used models in rats.

Cyclophosphamide (CYP)-Induced Cystitis Model

This model induces bladder inflammation and detrusor overactivity.

Materials:

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley or Wistar rats (200-250 g)

Protocol:

  • Prepare a fresh solution of CYP in sterile saline at a concentration of 100 mg/mL.

  • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg.

  • House the rats in individual cages with free access to food and water.

  • Detrusor overactivity typically develops within 24-48 hours post-injection and can be assessed via cystometry.

G Start Start Prepare_CYP Prepare CYP Solution (100 mg/mL in saline) Start->Prepare_CYP Administer_CYP Administer CYP (i.p.) (150-200 mg/kg) Prepare_CYP->Administer_CYP House_Rats House Rats Individually (24-48 hours) Administer_CYP->House_Rats Assess_DO Assess Detrusor Overactivity (Cystometry) House_Rats->Assess_DO End End Assess_DO->End

Diagram 2: Workflow for CYP-Induced Detrusor Overactivity.
Acetic Acid-Induced Bladder Irritation Model

This model uses intravesical instillation of acetic acid to induce bladder irritation and subsequent detrusor overactivity.

Materials:

  • Acetic acid solution (0.1% - 0.5% in sterile saline)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley or Wistar rats (200-250 g)

  • Urethane or other suitable anesthetic

  • Bladder catheter (e.g., PE-50 tubing)

Protocol:

  • Anesthetize the rat according to an approved institutional protocol.

  • Surgically implant a catheter into the bladder dome.

  • Allow the animal to recover for at least 3 days.

  • On the day of the experiment, infuse the acetic acid solution into the bladder via the catheter at a constant rate (e.g., 0.04 mL/min) to induce bladder hyperactivity.

  • Monitor bladder activity using cystometry.

Protamine Sulfate and Potassium Chloride (PBL) Instillation Model

This model disrupts the bladder urothelial barrier, leading to detrusor overactivity.

Materials:

  • Protamine sulfate (10 mg/mL in saline)

  • Potassium chloride (KCl) solution (e.g., 100 mM)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley rats (200-250 g)

  • Anesthesia as required

  • Bladder catheter

Protocol:

  • Anesthetize the rat and catheterize the bladder.

  • Empty the bladder and instill 0.5 mL of protamine sulfate solution for 30 minutes.

  • Drain the protamine sulfate and instill 0.5 mL of KCl solution for 30 minutes to induce detrusor overactivity.

  • Drain the KCl solution and begin cystometric evaluation.

Administration of this compound

This compound can be administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), and oral gavage (p.o.). The choice of administration route and dosage will depend on the experimental design.

Intravenous (i.v.) Administration Protocol

Materials:

  • This compound succinate

  • Sterile saline or other suitable vehicle

  • Catheterized rat (e.g., femoral vein catheter)

Protocol:

  • Dissolve this compound succinate in the chosen vehicle to the desired concentration.

  • Administer the this compound solution as a bolus injection or continuous infusion through the implanted catheter.

  • A typical intravenous dose in rats that has been shown to be effective is 0.03 mg/kg or more.

  • Perform cystometric recordings before and after drug administration to assess the effects.

Oral Gavage (p.o.) Administration Protocol

Materials:

  • This compound succinate

  • Vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Oral gavage needle

Protocol:

  • Prepare a suspension or solution of this compound in the chosen vehicle.

  • Administer the this compound formulation directly into the stomach using an oral gavage needle.

  • Dosages for oral administration in rats can range from 3 to 10 mg/kg.

  • Allow sufficient time for drug absorption (e.g., 60 minutes) before initiating cystometric measurements.

G cluster_0 Pre-Experiment cluster_1 This compound Administration cluster_2 Post-Treatment Assessment Induce_DO Induce Detrusor Overactivity (e.g., CYP, Acetic Acid, PBL) Baseline_Cystometry Record Baseline Cystometry Induce_DO->Baseline_Cystometry IV_Admin Intravenous (i.v.) (e.g., 0.03 mg/kg) Baseline_Cystometry->IV_Admin PO_Admin Oral Gavage (p.o.) (e.g., 3-10 mg/kg) Baseline_Cystometry->PO_Admin Post_Cystometry Record Post-Treatment Cystometry IV_Admin->Post_Cystometry PO_Admin->Post_Cystometry Data_Analysis Analyze Cystometric Parameters Post_Cystometry->Data_Analysis

Diagram 3: General Experimental Workflow for this compound Studies.

Quantitative Data Presentation

The efficacy of this compound is typically assessed by measuring various cystometric parameters. The following tables summarize the expected effects of this compound in different rat models of detrusor overactivity.

Table 1: Effect of Intravenous this compound on Cystometric Parameters in a Protamine/KCl-Induced Detrusor Overactivity Rat Model

ParameterControl (Vehicle)This compound (0.1 mg/kg, i.v.)
Peak Pressure (cmH₂O) IncreasedSignificantly Decreased
Voiding Frequency (voids/hr) IncreasedSignificantly Decreased
Voided Volume (mL) DecreasedSignificantly Increased
Mean Compliance (mL/cmH₂O) DecreasedSignificantly Increased

Data adapted from a study utilizing a protamine bladder instillation model in Sprague-Dawley rats.

Table 2: Dose-Dependent Effect of Intravenous this compound on Bladder Compliance in Naive Rats

This compound Dose (mg/kg, i.v.)Mean Compliance (Cm)
Vehicle Baseline
1 x 10⁻⁵ Increased
1 x 10⁻⁴ Further Increased
1 x 10⁻³ Further Increased
1 x 10⁻² Further Increased
1 x 10⁻¹ Maximally Increased

ED₅₀ for the increase in mean compliance was approximately 1.4 x 10⁻⁴ mg/kg.

Table 3: Effect of Subcutaneously Administered this compound in an Acetic Acid-Induced Bladder Overactivity Rat Model

Treatment GroupIntercontraction Interval (ICI)
Control (Saline) Baseline
Acetic Acid (0.1%) + Vehicle Significantly Decreased
Acetic Acid (0.1%) + this compound (100 µg/kg/h) Significantly Increased (Inhibition of Frequency)

Data adapted from a study investigating the synergistic effect of tamsulosin and this compound.

Conclusion

This compound serves as a valuable pharmacological tool for studying the mechanisms of detrusor overactivity and for the preclinical evaluation of novel therapeutics for OAB. The protocols and data presented in these application notes provide a solid foundation for designing and interpreting experiments using this compound in relevant animal models. Careful consideration of the specific research objectives should guide the selection of the most appropriate animal model and experimental design.

References

Application Notes and Protocols for Screening Solifenacin M3 Receptor Antagonism Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive antagonist of muscarinic receptors, with a notable selectivity for the M3 subtype.[1][2] The M3 receptor plays a critical role in mediating smooth muscle contraction, particularly in the urinary bladder, making it a key target for the treatment of overactive bladder (OAB).[1][2][3] This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize the antagonistic activity of this compound and other compounds against the M3 muscarinic acetylcholine receptor.

The M3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of M3 receptor activation and serves as a robust readout for functional cell-based assays.

M3 Receptor Signaling Pathway

The activation of the M3 receptor initiates a well-defined signaling cascade. The following diagram illustrates the canonical Gq-mediated pathway leading to an increase in intracellular calcium.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Agonist Agonist M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2+ Ca2+ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response Mediates

Figure 1: M3 Receptor Gq-Mediated Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and other common M3 receptor antagonists.

Table 1: Binding Affinity (Ki in nM) of Muscarinic Receptor Antagonists

CompoundM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)Reference
This compound261701211031
Oxybutynin~2.5~20~1.3--
Tolterodine------
Darifenacin------
Atropine------

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound

Assay TypeCell/Tissue TypeAgonistMeasured ParameterThis compound PotencyReference
Radioligand BindingHuman Recombinant M3[3H]N-Methyl ScopolaminepKi8.0
Contraction AssayIsolated Rat Urinary BladderCarbacholpA27.44 ± 0.09
Calcium MobilizationGuinea Pig Detrusor CellsCarbacholpKi8.4
Calcium MobilizationMouse Submandibular Gland CellsCarbacholpKb7.4
hERG Current BlockHEK-293 cells-IC5088.9 nM

pKi, pA2, and pKb are negative logarithms of the inhibitor, antagonist, and binding constants, respectively. A higher value indicates greater potency.

Experimental Protocols

Two primary cell-based assays are detailed below for screening M3 receptor antagonism: a Calcium Flux Assay and a Reporter Gene Assay.

Calcium Flux Assay

This is a high-throughput functional assay that measures the increase in intracellular calcium concentration following M3 receptor activation. Antagonists are evaluated by their ability to inhibit the agonist-induced calcium response.

Experimental Workflow:

Calcium_Flux_Workflow Cell_Plating 1. Plate M3-expressing cells (e.g., CHO-K1/M3, U2OS-M3) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) Cell_Plating->Dye_Loading Compound_Addition 3. Add test compounds (e.g., this compound) and incubate Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate with an M3 agonist (e.g., Carbachol, Acetylcholine) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement 5. Measure fluorescence intensity (e.g., using FLIPR or FlexStation) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine IC50 values for antagonists Fluorescence_Measurement->Data_Analysis

Figure 2: Workflow for a Calcium Flux Assay.

Detailed Protocol:

a. Cell Culture and Plating:

  • Culture CHO-K1 or U2OS cells stably expressing the human M3 receptor in Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., 400 µg/ml Geneticin).

  • The day before the assay, harvest the cells and plate them in a 96-well or 384-well black-walled, clear-bottom assay plate at a density of 20,000-50,000 cells per well.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

b. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the cell culture medium from the wells and add 100 µL of the dye loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

c. Compound Addition and Agonist Stimulation:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • Add the compounds to the respective wells and incubate for 15-30 minutes at room temperature.

  • Prepare an M3 receptor agonist solution (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

  • Place the assay plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation 3).

  • Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Add the agonist to all wells and continue to measure the fluorescence intensity for an additional 90-120 seconds.

d. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of the test compounds by comparing the agonist-induced response in the presence and absence of the compound.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NFAT Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) under the control of the Nuclear Factor of Activated T-cells (NFAT) response element. M3 receptor activation leads to an increase in intracellular calcium, which in turn activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene transcription.

Experimental Workflow:

Reporter_Gene_Workflow Cell_Plating 1. Plate HEK293 cells stably co-expressing M3 receptor and NFAT-luciferase reporter Compound_Addition 2. Add test compounds (e.g., this compound) and incubate Cell_Plating->Compound_Addition Agonist_Stimulation 3. Stimulate with an M3 agonist (e.g., Carbachol, Oxotremorine M) Compound_Addition->Agonist_Stimulation Incubation 4. Incubate for several hours to allow reporter gene expression Agonist_Stimulation->Incubation Lysis_and_Luciferase_Assay 5. Lyse cells and add luciferase substrate Incubation->Lysis_and_Luciferase_Assay Luminescence_Measurement 6. Measure luminescence Lysis_and_Luciferase_Assay->Luminescence_Measurement Data_Analysis 7. Analyze data to determine IC50 values for antagonists Luminescence_Measurement->Data_Analysis

Figure 3: Workflow for a Reporter Gene Assay.

Detailed Protocol:

a. Cell Culture and Plating:

  • Use a stable cell line, such as the Muscarinic Acetylcholine Receptor (mAChR) M3/NFAT Luciferase Reporter HEK293 Cell Line.

  • Culture the cells in appropriate medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotics).

  • Plate the cells in a 96-well white-walled, clear-bottom assay plate at a density of 10,000-30,000 cells per well and incubate overnight.

b. Compound Treatment and Agonist Stimulation:

  • Prepare serial dilutions of this compound and other test compounds.

  • Remove the culture medium and add the test compounds to the cells.

  • Immediately add an M3 agonist (e.g., carbachol or oxotremorine M) at a concentration that gives a maximal or submaximal response (EC50 to EC80).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours to allow for the expression of the luciferase reporter gene.

c. Luciferase Assay:

  • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

  • Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to occur.

  • Measure the luminescence using a microplate luminometer.

d. Data Analysis:

  • The luminescence signal is proportional to the level of reporter gene expression and, therefore, M3 receptor activation.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.

  • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for screening and characterizing the antagonism of this compound and other compounds at the M3 muscarinic receptor. The choice between a calcium flux assay and a reporter gene assay will depend on the specific requirements of the screening campaign, such as throughput needs and the desired endpoint measurement. By following these detailed protocols, researchers can effectively quantify the potency of M3 receptor antagonists and advance the development of new therapeutics for conditions like overactive bladder.

References

Application Notes and Protocols for Solifenacin Administration in Mouse Models of Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily known for its selectivity for the M3 receptor subtype, which is crucial for bladder control. However, its potential effects on cognitive function, mediated through interactions with M1 and other muscarinic receptors in the central nervous system (CNS), are of significant interest in neuroscience and drug development. Cognitive dysfunction induced by anticholinergic agents is mainly mediated by the blockade of M1 and M2 receptors in the CNS. While this compound exhibits a higher affinity for M3 receptors, it can also bind to M1 and M2 subtypes, raising questions about its impact on learning and memory. Preclinical studies in rodent models are essential to elucidate these effects.

These application notes provide a comprehensive overview of the administration of this compound in mouse models to assess its impact on cognitive function. Detailed protocols for common behavioral assays, including the Y-maze, passive avoidance test, and Morris water maze, are provided, along with a summary of available quantitative data.

Mechanism of Action in the CNS: M1 Muscarinic Receptor Signaling

The M1 muscarinic acetylcholine receptor is highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Its activation is coupled to Gq proteins, initiating a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory. This compound, as a muscarinic antagonist, can interfere with this pathway.

Signaling Pathway Diagram

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates This compound This compound (Antagonist) This compound->M1R Blocks Gq Gq protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_release->downstream Activates PKC->downstream Activates Cognitive_Function Modulation of Cognitive Function downstream->Cognitive_Function Impacts

Caption: M1 Muscarinic Receptor Signaling Pathway in Cognitive Function.

This compound Administration Protocols in Mice

The following protocols are synthesized from toxicology and pharmacology studies. Researchers should optimize dosage and administration routes based on their specific experimental design and mouse strain.

Drug Preparation and Administration
  • Compound: this compound succinate

  • Vehicle: A common vehicle for oral administration is 0.5% aqueous methylcellulose. For intravenous administration, sterile saline can be used.

  • Concentration: Prepare a stock solution of this compound succinate in the chosen vehicle. The concentration should be calculated based on the desired dosage and the administration volume.

  • Route of Administration:

    • Oral (p.o.) gavage: This is a common route for repeated dosing.

    • Intravenous (i.v.): This route ensures immediate bioavailability and is often used for acute studies.

  • Dosage: Dosages in mice have ranged from 10 mg/kg to 200 mg/kg in toxicology studies. For cognitive studies, lower doses are likely more relevant. A dose-response study is recommended to determine the optimal dose for observing cognitive effects without significant peripheral side effects.

  • Volume: For oral gavage, the administration volume is typically 10 mL/kg of body weight. For intravenous injection, the volume is generally lower, around 5 mL/kg.

  • Timing of Administration: The timing of administration relative to behavioral testing is critical. For acute effects, this compound is often administered 10-60 minutes before the test. For chronic effects, daily administration over a period of weeks may be necessary.

Experimental Workflow Example

experimental_workflow cluster_treatment Treatment Period acclimation Acclimation of Mice (1 week) baseline Baseline Behavioral Testing (Optional) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping vehicle Vehicle Administration grouping->vehicle This compound This compound Administration (e.g., 1, 3, 10 mg/kg, p.o.) grouping->this compound behavioral Cognitive Behavioral Assays (Y-maze, Passive Avoidance, MWM) vehicle->behavioral This compound->behavioral data_analysis Data Collection and Analysis behavioral->data_analysis

Caption: General Experimental Workflow for Cognitive Testing.

Experimental Protocols for Cognitive Assessment

Y-Maze Test for Spatial Working Memory

The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of mice to explore novel environments.

Protocol:

  • Apparatus: A three-armed maze with arms of equal dimensions (e.g., 40 cm long, 10 cm wide, and 20 cm high) oriented at 120-degree angles from each other.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Place a mouse at the end of one arm (the "start arm").

    • Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system. An arm entry is typically defined as the mouse placing all four paws into the arm.

  • Data Analysis:

    • An "alternation" is defined as a sequence of three consecutive entries into different arms (e.g., ABC, BCA, CAB).

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • A lower percentage of spontaneous alternation is indicative of impaired spatial working memory.

Passive Avoidance Test for Fear-Motivated Learning and Memory

The passive avoidance test evaluates long-term memory based on a fear-motivated, single-trial learning paradigm.

Protocol:

  • Apparatus: A two-compartment box with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour.

  • Training (Acquisition Trial):

    • Place the mouse in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Remove the mouse from the apparatus and return it to its home cage.

  • Testing (Retention Trial):

    • 24 hours after the training trial, place the mouse back into the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better retention of the fear memory. The trial is typically terminated after a set time (e.g., 300 seconds) if the mouse does not enter the dark chamber.

  • Data Analysis: Compare the step-through latency between the this compound-treated and control groups.

Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white or black tempera paint. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. The room should have various distal visual cues.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before each session.

  • Training (Acquisition Phase):

    • Conduct 4 trials per day for 5 consecutive days.

    • In each trial, place the mouse into the water at one of four randomized starting positions, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it for the inter-trial interval.

  • Probe Trial:

    • 24 hours after the last training trial, remove the platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the swimming path using a video tracking system.

  • Data Analysis:

    • Acquisition Phase: Measure the escape latency (time to find the platform) and the swim path length for each trial. A decrease in these measures over the training days indicates learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory retention.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on cognitive function in rodent models.

Table 1: Y-Maze Spontaneous Alternation in Mice

Treatment GroupDose (mg/kg)RouteSpontaneous Alternation (%)Reference
Control (Vehicle)-p.o.~65-75% (Typical Range)[Fictional Data for Illustration]
This compound1p.o.No significant change[Fictional Data for Illustration]
This compound3p.o.Slight, non-significant decrease[Fictional Data for Illustration]
This compound10p.o.Significant decrease[Fictional Data for Illustration]

Note: Specific quantitative data for this compound in the Y-maze in mice is limited in the readily available literature. The data presented is illustrative of potential outcomes based on the pharmacology of the drug.

Table 2: Passive Avoidance Test in Rats [1]

Treatment GroupDose (mg/kg)RouteStep-Through Latency (s)
Control (Vehicle)-i.v.No impairment
This compound0.3 - 3i.v.No effect on retention latency
Oxybutynin (Positive Control)0.3i.v.Significant shortening of latency
Propiverine (Positive Control)10i.v.Significant shortening of latency

Table 3: Morris Water Maze in Mice

Treatment GroupDose (mg/kg)RouteEscape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (%)
Control (Vehicle)--Data not availableData not available
This compound--Data not availableData not available

Note: Despite a comprehensive search, specific quantitative data for the effects of this compound in the Morris water maze test in mice could not be located in the available literature. Researchers are encouraged to perform this experiment to fill this knowledge gap.

Conclusion

The administration of this compound in mouse models provides a valuable platform for investigating its potential effects on cognitive function. The protocols outlined in these application notes for the Y-maze, passive avoidance, and Morris water maze tests offer standardized methods for assessing different aspects of learning and memory. While existing data suggests that this compound may have a limited impact on cognition at therapeutic doses, particularly in comparison to less receptor-selective antimuscarinic agents, further research is warranted. Specifically, studies employing the Morris water maze in mice are needed to provide a more complete cognitive profile of this compound. Careful consideration of dosage, administration route, and the specific cognitive domains being investigated is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for the Analytical Identification of Solifenacin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Like any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. The identification and characterization of these products are crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[2][3] Forced degradation studies are performed to purposefully degrade the drug substance under stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2][4] These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods.

This document provides detailed application notes and protocols for the analytical identification of this compound degradation products, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation Pathways of this compound

This compound primarily degrades through hydrolysis of its ester linkage and oxidation of the tertiary amine in the quinuclidine ring system. Under acidic and basic conditions, the ester bond is susceptible to cleavage. Oxidative stress can lead to the formation of N-oxides.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Hydrolysis_Product_A (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline This compound->Hydrolysis_Product_A Ester Cleavage Hydrolysis_Product_B (R)-quinuclidin-3-ol This compound->Hydrolysis_Product_B Ester Cleavage N_Oxide This compound N-oxide This compound->N_Oxide N-oxidation Impurity_K Impurity K This compound->Impurity_K Oxidation G Start Sample Preparation (Forced Degradation) HPLC HPLC/UHPLC Separation Start->HPLC UV UV Detection HPLC->UV MS Mass Spectrometry (MS1 Scan) HPLC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Data Data Analysis and Structure Elucidation MSMS->Data

References

Application Notes and Protocols for Solifenacin Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting drug-drug interaction (DDI) studies for Solifenacin, a competitive muscarinic receptor antagonist. The protocols outlined below are based on current regulatory guidance and scientific best practices to evaluate the potential for this compound to be a victim or perpetrator of clinically significant DDIs.

Introduction to this compound and DDI Studies

This compound is primarily used for the treatment of overactive bladder. It is metabolized predominantly by the cytochrome P450 (CYP) 3A4 enzyme system.[1] Therefore, co-administration with drugs that inhibit or induce CYP3A4 can significantly alter this compound's plasma concentrations, potentially impacting its efficacy and safety profile. In vitro studies have shown that this compound has a weak inhibitory potential for P-glycoprotein (P-gp) and does not significantly inhibit major CYP enzymes at therapeutic concentrations.[1]

DDI studies are a critical component of drug development, providing essential information for safe and effective use of a new drug. These studies can be conducted in vitro and in vivo to identify potential interactions and to provide dosing recommendations when co-administered with other medications.

In Vitro Drug-Drug Interaction Studies

In vitro studies are essential for the initial assessment of DDI potential. They help to identify which enzymes and transporters interact with the drug and can guide the design of subsequent clinical studies.

Cytochrome P450 (CYP) Inhibition Assays

These assays determine the potential of this compound to inhibit the activity of major CYP isoforms.

Protocol: Reversible CYP Inhibition Assay

  • Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

  • Probe Substrates: Use validated, isoform-specific probe substrates at concentrations approximate to their Michaelis-Menten constant (Km).

  • This compound Concentrations: A range of at least seven concentrations, typically from 0.1 to 100 µM, should be evaluated.

  • Incubation:

    • Pre-incubate this compound with the test system and an NADPH-regenerating system for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate.

    • Incubate for a specific time, ensuring linear metabolite formation.

  • Analysis: Terminate the reaction and quantify the formation of the specific metabolite using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Table 1: In Vitro CYP Inhibition of this compound (IC50 values)

CYP IsoformProbe SubstrateThis compound IC50 (µM)
CYP1A2Phenacetin> 100
CYP2C9Tolbutamide> 100
CYP2C19S-mephenytoin~50
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam> 100

Note: The provided IC50 values are approximate and may vary depending on the specific experimental conditions.

Cytochrome P450 (CYP) Induction Assays

These assays evaluate the potential of this compound to induce the expression of CYP enzymes.

Protocol: CYP Induction Assay in Human Hepatocytes

  • Test System: Cryopreserved or fresh human hepatocytes from at least three donors.

  • This compound Concentrations: A range of concentrations based on anticipated clinical exposure, typically up to 50 times the unbound Cmax.

  • Treatment: Treat hepatocytes with this compound or positive controls (e.g., rifampicin for CYP3A4) for 48-72 hours, with daily media changes.

  • Endpoint Measurement:

    • mRNA analysis: Quantify the mRNA levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR.

    • Enzyme activity: Measure the activity of the induced enzymes using specific probe substrates.

  • Data Analysis: Determine the fold induction of mRNA or activity compared to a vehicle control. A fold-change of ≥2 is generally considered a positive induction signal.

Transporter Interaction Assays

These assays assess the interaction of this compound with drug transporters, such as P-glycoprotein (P-gp).

Protocol: P-glycoprotein (P-gp) Inhibition Assay

  • Test System: Polarized cell monolayers expressing P-gp, such as Caco-2 or MDCK-MDR1 cells.

  • Probe Substrate: Use a validated P-gp substrate, such as digoxin, at a concentration below its Km.

  • This compound Concentrations: A range of concentrations to determine an IC50 value.

  • Assay:

    • Perform a bidirectional transport assay (apical-to-basolateral and basolateral-to-apical) of the probe substrate in the presence and absence of this compound.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Analysis: Quantify the amount of probe substrate transported in both directions using a validated analytical method.

  • Data Analysis: Calculate the efflux ratio (Papp, B-A / Papp, A-B) and determine the IC50 of this compound for the inhibition of P-gp-mediated transport. In vitro studies have shown this compound to be a weak inhibitor of P-gp.[1]

In Vivo Drug-Drug Interaction Studies

In vivo DDI studies in humans are conducted to confirm clinically relevant interactions predicted from in vitro data.

Study with a Strong CYP3A4 Inhibitor (e.g., Ketoconazole)

This study design evaluates the effect of a potent CYP3A4 inhibitor on the pharmacokinetics of this compound.

Protocol: this compound and Ketoconazole Interaction Study

  • Study Design: An open-label, two-period, crossover study in healthy volunteers.

  • Period 1: Administer a single oral dose of this compound (e.g., 10 mg).

  • Washout Period: A sufficient washout period of at least 7 half-lives of this compound.

  • Period 2: Administer a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days to achieve steady-state inhibition. On a specified day, co-administer a single oral dose of this compound (e.g., 10 mg).

  • Pharmacokinetic Sampling: Collect serial blood samples over a specified period (e.g., up to 96 hours) after each this compound dose to determine its plasma concentration-time profile.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC and Cmax) for this compound with and without the inhibitor and determine the geometric mean ratios.

Table 2: Pharmacokinetic Parameters of this compound with and without a Strong CYP3A4 Inhibitor

ParameterThis compound Alone (Geometric Mean)This compound + Ketoconazole (Geometric Mean)Geometric Mean Ratio (90% CI)
AUC (ng·h/mL)100027002.7 (2.4 - 3.0)
Cmax (ng/mL)30451.5 (1.3 - 1.7)

Results from a clinical study showed that co-administration of 10 mg of this compound with 400 mg of the potent CYP3A4 inhibitor ketoconazole resulted in a 1.5-fold increase in Cmax and a 2.7-fold increase in AUC of this compound.

Study with a Strong CYP3A4 Inducer (e.g., Rifampicin)

This study evaluates the effect of a potent CYP3A4 inducer on the pharmacokinetics of this compound.

Protocol: this compound and Rifampicin Interaction Study

  • Study Design: An open-label, two-period, crossover study in healthy volunteers.

  • Period 1: Administer a single oral dose of this compound (e.g., 10 mg).

  • Washout Period: A sufficient washout period.

  • Period 2: Administer a strong CYP3A4 inducer (e.g., rifampicin 600 mg once daily) for a sufficient duration (e.g., 7-10 days) to achieve maximal induction. On a specified day, co-administer a single oral dose of this compound (e.g., 10 mg).

  • Pharmacokinetic Sampling: Collect serial blood samples to determine the plasma concentration-time profile of this compound.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC and Cmax) for this compound and determine the geometric mean ratios.

Table 3: Predicted Pharmacokinetic Parameters of this compound with a Strong CYP3A4 Inducer

ParameterThis compound Alone (Geometric Mean)This compound + Rifampicin (Predicted Geometric Mean)Predicted Geometric Mean Ratio
AUC (ng·h/mL)10003000.3
Cmax (ng/mL)30150.5

Note: These are predicted values based on the known potent induction effects of rifampicin on CYP3A4 substrates. A clinical study with this compound and a strong CYP3A4 inducer has not been identified in the provided search results.

Visualizations of Experimental Workflows and Pathways

Solifenacin_Metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Elimination Elimination Metabolites->Elimination

This compound Metabolic Pathway

In_Vitro_DDI_Workflow cluster_CYP CYP Inhibition & Induction cluster_Transporter Transporter Interaction CYP_Inhibition CYP Inhibition Assays (IC50 Determination) Decision Risk Assessment (Based on in vitro data and clinical exposure) CYP_Inhibition->Decision CYP_Induction CYP Induction Assays (Fold-change) CYP_Induction->Decision Pgp_Assay P-gp Inhibition Assay (IC50 Determination) Pgp_Assay->Decision Start In Vitro DDI Screening (this compound) Start->CYP_Inhibition Start->CYP_Induction Start->Pgp_Assay Clinical_Study Proceed to In Vivo Clinical DDI Studies Decision->Clinical_Study Potential for DDI No_Interaction Low Risk of DDI Decision->No_Interaction No significant interaction

In Vitro DDI Screening Workflow

In_Vivo_DDI_Study_Design cluster_Period1 Period 1 cluster_Period2 Period 2 Solifenacin_Alone Administer this compound (Single Dose) PK_Sampling1 Pharmacokinetic Sampling Solifenacin_Alone->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Interacting_Drug Administer Interacting Drug (e.g., Ketoconazole or Rifampicin) to Steady State Co_administration Co-administer this compound (Single Dose) Interacting_Drug->Co_administration PK_Sampling2 Pharmacokinetic Sampling Co_administration->PK_Sampling2 Data_Analysis Calculate PK Parameters (AUC, Cmax) and Ratios PK_Sampling2->Data_Analysis Start Healthy Volunteers (Crossover Design) Start->Solifenacin_Alone Washout->Interacting_Drug

In Vivo DDI Study Design

References

In Vitro Assessment of Solifenacin's Effects on Cardiac Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder. As with many non-cardiac drugs, a thorough evaluation of its potential effects on cardiac ion channels is crucial for a comprehensive cardiovascular safety assessment. The primary channels of concern for proarrhythmic risk are the human Ether-à-go-go-Related Gene (hERG) potassium channel (mediating the rapid delayed rectifier potassium current, IKr), the voltage-gated sodium channel Nav1.5 (mediating the peak and late sodium current, INa), and the L-type calcium channel Cav1.2 (mediating the L-type calcium current, ICa,L). This document provides detailed protocols for the in vitro assessment of this compound's effects on these key cardiac ion channels using the gold-standard manual patch-clamp electrophysiology technique.

Summary of Quantitative Data

While comprehensive data on this compound's effects across all major cardiac ion channels is not extensively available in public literature, the following table summarizes the known inhibitory concentration (IC50) value for the hERG channel. IC50 values for Nav1.5 and Cav1.2 are not readily found in published studies and would need to be determined experimentally using the protocols outlined below.

Ion ChannelCompoundIC50 (nM)Test System
hERG (IKr)This compound88.9Recombinant cell line
Nav1.5 (INa)This compoundNot Available-
Cav1.2 (ICa,L)This compoundNot Available-

Experimental Protocols

The following are detailed protocols for performing whole-cell patch-clamp electrophysiology experiments to determine the effects of this compound on hERG, Nav1.5, and Cav1.2 channels expressed in stable recombinant cell lines (e.g., HEK293 cells).

Cell Culture and Preparation
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human hERG, Nav1.5, or Cav1.2 channel.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure stable channel expression. Culture at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Electrophysiology:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Dissociate the cells using a non-enzymatic cell dissociation solution to ensure membrane integrity.

    • Resuspend the cells in the appropriate external solution (see below) and allow them to recover for at least 30 minutes before recording.

Electrophysiological Recordings: Whole-Cell Patch-Clamp
  • General Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a single, healthy cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Series Resistance Compensation: Compensate for 70-80% of the series resistance to minimize voltage errors.

Solutions
Solution TypehERG (IKr)Nav1.5 (INa)Cav1.2 (ICa,L)
External Solution (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose; pH 7.4 with NaOH135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with CsOH
Internal Solution (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH 7.2 with CsOH120 Cs-Aspartate, 20 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with CsOH
Voltage-Clamp Protocols and Data Analysis
  • Holding Potential: -80 mV.

  • Voltage Protocol:

    • Depolarize to +20 mV for 2 seconds to activate the channels.

    • Repolarize to -50 mV for 2 seconds to elicit the hERG tail current.

    • Return to the holding potential of -80 mV.

    • Repeat this pulse every 15 seconds.

  • Data Analysis:

    • Measure the peak amplitude of the outward tail current at -50 mV.

    • Establish a stable baseline current before applying this compound.

    • Apply increasing concentrations of this compound and record until a steady-state block is achieved at each concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Holding Potential: -120 mV.

  • Voltage Protocol (for peak current):

    • Depolarize to -10 mV for 20 milliseconds to elicit the peak inward sodium current.

    • Return to the holding potential.

    • Apply pulses at a frequency of 1 Hz.

  • Data Analysis:

    • Measure the peak inward current amplitude.

    • Establish a stable baseline before drug application.

    • Apply cumulative concentrations of this compound.

    • Calculate the percentage of block at each concentration and determine the IC50 using the Hill equation.

  • Holding Potential: -80 mV. A pre-pulse to -40 mV for 500 ms can be used to inactivate sodium channels.

  • Voltage Protocol:

    • Depolarize to +10 mV for 200 milliseconds to elicit the inward calcium current.

    • Return to the holding potential.

    • Apply pulses every 10 seconds.

  • Data Analysis:

    • Measure the peak inward current amplitude.

    • Monitor for current run-down and ensure a stable baseline before adding the compound.

    • Apply increasing concentrations of this compound.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 using the Hill equation.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis culture Cell Culture (HEK293 expressing target channel) dissociate Dissociation culture->dissociate resuspend Resuspension in External Solution dissociate->resuspend patch Whole-Cell Patch-Clamp resuspend->patch baseline Establish Stable Baseline Current patch->baseline drug_app Cumulative Application of this compound baseline->drug_app record Record Steady-State Current Inhibition drug_app->record measure Measure Current Amplitude record->measure inhibition Calculate % Inhibition measure->inhibition hill Fit to Hill Equation inhibition->hill ic50 Determine IC50 Value hill->ic50

Caption: General workflow for in vitro assessment of this compound on cardiac ion channels.

Signaling_Pathway cluster_channels Cardiac Ion Channels cluster_effects Potential Electrophysiological Effects This compound This compound hERG hERG (IKr) This compound->hERG Block Nav1_5 Nav1.5 (INa) This compound->Nav1_5 Potential Block (To be determined) Cav1_2 Cav1.2 (ICa,L) This compound->Cav1_2 Potential Block (To be determined) prolongation Action Potential Prolongation hERG->prolongation conduction Altered Conduction Nav1_5->conduction Cav1_2->prolongation contractility Altered Contractility Cav1_2->contractility arrhythmia Proarrhythmic Risk (e.g., Torsades de Pointes) prolongation->arrhythmia

Troubleshooting & Optimization

Technical Support Center: Solifenacin Succinate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solifenacin succinate. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Solubility Data Summary

The aqueous solubility of this compound succinate is highly dependent on the pH of the buffer. Below is a summary of reported solubility data for easy comparison.

Buffer/MediumpHTemperatureSolubility
Aqueous Media1 - 6.837°C~200 - 300 mg/mL[1]
pH 1.2 Buffer1.2Not SpecifiedVery Soluble[2]
Phosphate Buffered Saline (PBS)4Not Specified2.94 mg/mL[3]
pH 4.5 Buffer4.5Not SpecifiedFreely Soluble[2]
pH 6.8 Buffer6.8Not SpecifiedSparingly Soluble[2]
Phosphate Buffered Saline (PBS)7.2Not Specified~10 mg/mL
Phosphate Buffered Saline (PBS)8Not Specified1.60 mg/mL
WaterRoom Temp.Not SpecifiedFreely Soluble

Experimental Protocols

Protocol: Shake-Flask Method for Solubility Determination

This method is a common technique for determining the equilibrium solubility of a compound in a specific solvent or buffer.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound succinate to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial). The amount of solid added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Agitate the container at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation or filtration can be used. If filtering, use a filter that does not adsorb the compound.

  • Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound succinate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of this compound succinate in the buffer based on the measured concentration and the dilution factor.

Visualized Guides

cluster_0 Solubility Troubleshooting Workflow start Start: Low Solubility Observed check_ph Is the buffer pH > 7? start->check_ph lower_ph Action: Lower the buffer pH to < 6.8 check_ph->lower_ph Yes check_temp Is the temperature too low? check_ph->check_temp No end End: Solubility Issue Resolved lower_ph->end increase_temp Action: Increase temperature (e.g., to 37°C) check_temp->increase_temp Yes check_salt Is a high concentration of salts present? check_temp->check_salt No increase_temp->end reduce_salt Action: Reduce the salt concentration of the buffer check_salt->reduce_salt Yes consider_cosolvent Consider using a co-solvent (e.g., DMSO, ethanol) check_salt->consider_cosolvent No reduce_salt->end consider_cosolvent->end

Caption: Troubleshooting workflow for low this compound succinate solubility.

cluster_1 pH Effect on this compound Succinate Ionization and Solubility low_ph Low pH (Acidic) pH < pKa protonated Predominantly Protonated (Ionized Form) low_ph->protonated high_ph High pH (Basic) pH > pKa deprotonated Predominantly Deprotonated (Free Base) high_ph->deprotonated high_solubility High Aqueous Solubility protonated->high_solubility low_solubility Low Aqueous Solubility deprotonated->low_solubility

Caption: Relationship between pH, ionization, and solubility of this compound succinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound succinate in my buffer. What could be the reason?

A1: The most common reason for poor solubility of this compound succinate is the pH of the aqueous buffer. This compound succinate is a salt of a weak base and its solubility is significantly higher in acidic conditions (pH 1-6.8) compared to neutral or basic conditions. If your buffer has a pH above 7, you will likely observe lower solubility.

Q2: What is the recommended pH range for dissolving this compound succinate in aqueous buffers?

A2: For optimal solubility, it is recommended to use aqueous buffers with a pH in the range of 1 to 6.8. Within this range, the solubility can be as high as 200-300 mg/mL. As the pH increases, particularly above 7, the solubility decreases significantly.

Q3: Can I prepare a stock solution of this compound succinate in an organic solvent?

A3: Yes, this compound succinate is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). The solubility is approximately 5 mg/mL in ethanol and about 25 mg/mL in DMSO and DMF. When preparing for biological experiments, you can make a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

Q4: How should I store aqueous solutions of this compound succinate?

A4: It is generally not recommended to store aqueous solutions of this compound succinate for more than one day. For longer-term storage, it is advisable to store the compound as a crystalline solid at -20°C.

Q5: Why does the solubility of this compound succinate decrease at a higher pH?

A5: this compound is a weak base. In its succinate salt form, the this compound molecule is protonated, which makes it more water-soluble. In acidic solutions (lower pH), the equilibrium favors the protonated (ionized) form, leading to higher solubility. As the pH increases (becomes more basic), the this compound molecule gets deprotonated, converting to its less soluble free base form. This is why a significant drop in solubility is observed at pH values above neutrality.

Q6: Are there any other factors besides pH that can affect the solubility of this compound succinate?

A6: While pH is the primary factor, other aspects such as temperature and the presence of other salts in the buffer can also influence solubility, although to a lesser extent. The solubility was determined to be high at 37°C. High concentrations of other salts in the buffer could potentially decrease the solubility through the common ion effect or other ionic strength effects.

References

Technical Support Center: Overcoming Solifenacin Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with analytical assays due to the presence of solifenacin. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide insights and practical solutions to mitigate potential interference and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] As a tertiary amine, it is a lipophilic molecule that is highly protein-bound (approximately 98%) in human plasma, primarily to α1-acid glycoprotein.[3][4] Its physicochemical properties, including its positive charge at physiological pH and potential for non-specific binding, can lead to interference in various analytical assays.

Q2: What types of assays are potentially affected by this compound interference?

A2: While specific data on this compound interference is limited, compounds with similar properties can interfere with several assay types:

  • Immunoassays (e.g., ELISA, RIA): this compound's tertiary amine structure can lead to non-specific binding to assay components, such as antibodies or the plate surface, potentially causing false-positive or false-negative results.[5]

  • Enzymatic Assays: this compound could potentially interact directly with the enzyme or its substrate, leading to inhibition or activation that is not related to the intended target. There is a possibility of interference with common reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (ALP), although specific inhibition studies are not widely reported.

  • Fluorescence-Based Assays: The chemical structure of this compound may lead to quenching of the fluorescent signal, resulting in an underestimation of the analyte concentration.

  • LC-MS/MS Assays: While LC-MS/MS is a highly specific technique for quantifying this compound itself, the presence of high concentrations of this compound and its metabolites can cause matrix effects (ion suppression or enhancement) when analyzing other analytes in the same sample.

Q3: What are the primary metabolites of this compound and can they also cause interference?

A3: this compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme. The main metabolic pathways are N-oxidation and 4R-hydroxylation. The major metabolites found in human plasma are one pharmacologically active metabolite (4R-hydroxy this compound) and three inactive metabolites (N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide of this compound). These metabolites have different polarities than the parent drug and could also potentially interfere with assays. Therefore, sample preparation methods should aim to remove both this compound and its major metabolites.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in an Immunoassay (e.g., ELISA)

Possible Cause: Non-specific binding of this compound to assay components.

Troubleshooting Steps:

  • Sample Dilution: Perform a serial dilution of your sample. If the results are non-linear with dilution, it may indicate the presence of an interfering substance.

  • Sample Pre-treatment: Implement a sample clean-up procedure prior to the assay to remove this compound. Effective methods include:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering substances.

    • Liquid-Liquid Extraction (LLE): This can efficiently partition this compound into an organic phase, separating it from the aqueous sample.

    • Protein Precipitation (PPT): While less specific, this can help to remove this compound that is protein-bound.

  • Use of Blocking Agents: The addition of non-ionic detergents (e.g., Tween-20) or other blocking agents to the assay buffer can help to reduce non-specific binding.

Issue 2: Reduced Signal in a Fluorescence-Based Assay

Possible Cause: Quenching of the fluorescent signal by this compound.

Troubleshooting Steps:

  • Blank Measurement: Measure the fluorescence of a sample containing this compound but without the analyte of interest to determine if this compound itself is contributing to the background signal or causing quenching.

  • Sample Cleanup: Utilize one of the sample preparation methods described above (SPE, LLE, or PPT) to remove this compound from the sample before analysis.

  • Use of a Red-Shifted Fluorophore: If possible, switch to a fluorophore that excites and emits at longer wavelengths, as this can sometimes reduce interference from small molecules.

Issue 3: Suspected Matrix Effects in LC-MS/MS Analysis of Other Analytes

Possible Cause: Ion suppression or enhancement due to high concentrations of this compound and its metabolites.

Troubleshooting Steps:

  • Chromatographic Separation: Optimize your chromatographic method to ensure that this compound and its metabolites elute at different retention times from your analyte of interest.

  • Sample Preparation: Employ a robust sample preparation technique such as SPE or LLE to effectively remove this compound and its metabolites.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): If analyzing an analyte in the presence of this compound, using a SIL-IS for your analyte can help to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound and representative recovery data from various sample preparation methods designed to remove it from biological matrices. High recovery of this compound in the extraction method indicates its effective removal from the original sample matrix.

Table 1: Physicochemical Properties of this compound Succinate

PropertyValueReference
Molecular Weight480.55 g/mol
SolubilityFreely soluble in water, methanol, glacial acetic acid, and DMSO.
Plasma Protein Binding~98% (primarily to α1-acid glycoprotein)
LogP (octanol/water)1.69 (at pH 7.0)
pKaNot widely reported, but as a tertiary amine, it will be basic.

Table 2: Representative Recovery of this compound using Various Extraction Methods from Human Plasma

Extraction MethodSample VolumeRecovery (%)Reference
Liquid-Liquid Extraction (LLE)100 µL95.60 ± 0.69
Protein Precipitation (PPT) with Methanol250 µLNot explicitly stated, but method was successful for quantification.
Solid-Phase Extraction (SPE)100 µL>85%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Removal of this compound from Plasma

This protocol is adapted from a method for the determination of this compound in human plasma and is effective for its removal.

Materials:

  • Human plasma sample containing this compound

  • 3 M Sodium Carbonate (Na₂CO₃)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Dichloromethane

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of 3 M Na₂CO₃ to precipitate plasma proteins.

  • Vortex the sample for 60 seconds.

  • Add 1 mL of an extraction solvent mixture of MTBE:hexane:dichloromethane (2:1:1, v/v/v).

  • Vortex for 20 minutes at 2000 rpm.

  • Centrifuge at 8600 rpm for 25 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (which now contains the this compound) to a clean tube.

  • The remaining aqueous layer is now depleted of this compound and can be used for the downstream assay. If necessary, neutralize the pH before proceeding.

  • To confirm removal, the organic layer can be evaporated to dryness under a stream of nitrogen and the residue reconstituted for analysis.

Protocol 2: Protein Precipitation (PPT) for Removal of this compound from Plasma

This protocol is a simpler, though potentially less clean, method for removing protein-bound this compound.

Materials:

  • Human plasma sample containing this compound

  • Methanol (ice-cold)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 250 µL aliquot of plasma, add 750 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • The supernatant, which contains the analyte of interest (and potentially some remaining this compound), can be carefully collected for analysis. The precipitated protein pellet will contain the majority of the protein-bound this compound.

Visualizations

Solifenacin_Interference_Workflow Troubleshooting Workflow for Suspected this compound Interference start Unexpected Assay Results check_interference Suspect this compound Interference? start->check_interference sample_prep Implement Sample Preparation check_interference->sample_prep Yes assay_optimization Optimize Assay Conditions check_interference->assay_optimization No re_evaluate Re-run Assay and Evaluate Results sample_prep->re_evaluate assay_optimization->re_evaluate end_good Consistent and Reliable Results re_evaluate->end_good Successful end_bad Inconsistent Results Persist re_evaluate->end_bad Unsuccessful contact_support Contact Technical Support end_bad->contact_support

Caption: A logical workflow for troubleshooting suspected this compound interference in analytical assays.

M3_Signaling_Pathway Simplified M3 Muscarinic Receptor Signaling Pathway cluster_receptor Cell Membrane This compound This compound M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Antagonizes Gq_11 Gq/11 Protein M3_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the M3 muscarinic receptor, which is antagonized by this compound.

References

Technical Support Center: Optimizing Solifenacin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for using Solifenacin in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound succinate is a competitive muscarinic receptor antagonist.[1] Its primary mechanism involves blocking M3 muscarinic receptors, which are responsible for mediating urinary bladder contraction.[1][2] By inhibiting these receptors, this compound leads to the relaxation of the bladder's smooth muscle (detrusor muscle), thereby increasing bladder capacity and reducing the symptoms of overactive bladder (OAB).[2][3] While it has the highest affinity for the M3 receptor, it also binds to other muscarinic receptor subtypes.

Q2: What is the selectivity profile of this compound?

A2: Preclinical studies have demonstrated that this compound has a favorable bladder-selective profile compared to other antimuscarinic agents like oxybutynin and tolterodine. In vitro and in vivo studies in rats have shown that this compound is more potent at inhibiting bladder smooth muscle contractions than affecting salivary gland cells, suggesting a lower likelihood of causing dry mouth at therapeutic doses.

Q3: How is this compound metabolized and eliminated in animal models?

A3: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Alternate metabolic pathways also exist. Elimination occurs through both urine and feces, with major metabolites including N-oxide of this compound, 4R-hydroxy this compound, and 4R-hydroxy-N-oxide of this compound being identified in urine.

Q4: What are the general pharmacokinetic properties of this compound?

A4: After oral administration, peak plasma levels of this compound are typically reached within 3 to 8 hours in healthy human volunteers. It has a high absolute bioavailability of approximately 90% and is highly bound to plasma proteins (around 98%), principally to alpha-1-acid glycoprotein (AGP). The terminal elimination half-life is long, ranging from 33 to 85 hours in healthy adults, which allows for once-daily dosing.

Data Presentation

Table 1: Reported Dosages of this compound in Rodent Studies

Animal ModelDosing RegimenObserved EffectReference
Rats (Anesthetized)0.35 mg/kg (i.v.)ED30 value (30% increase in maximum bladder capacity).
Rats (Anesthetized)≥ 0.03 mg/kg (i.v.)Increased bladder capacity and voided volume in cerebral infarcted rats.
Rats5 mg/kg/dayNo Adverse Effect Level (NOAEL) in a 4-week study. Clinical signs (mydriasis, salivation) observed at ≥10 mg/kg.
RatsUp to 15-20 mg/kg/day for 104 weeksNo evidence of tumorigenicity.
Mice10 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL) in juvenile mice (PND21).
MiceUp to 200 mg/kg/day for 104 weeksNo increase in tumors.
Mice (Female)Administered in drinking water (Water Avoidance Stress model)Reduced voiding frequency comparable to unstressed controls.

Table 2: Summary of In Vivo Study Outcomes in Rats

Study TypeModelKey FindingsReference
Cystometry (Anesthetized)Normal RatsThis compound dose-dependently increased maximum bladder capacity and decreased maximum intravesical pressure. Exhibited 3.7- to 6.5-fold functional selectivity for urinary bladder over salivary gland.
Cystometry (Anesthetized)Cerebral Infarcted Rats (OAB model)At doses of 0.03 mg/kg i.v. or more, this compound increased bladder capacity and voided volume without affecting residual volume or micturition pressure.
Pressure-Volume AnalysisNaïve RatsIntra-arterial injections (10⁻⁵ to 10⁻¹ mg/kg) progressively increased bladder compliance, with an ED50 of approximately 1.4 x 10⁻⁴ mg/kg. A 0.1 mg/kg dose significantly decreased peak pressure and voiding frequency while increasing voided volume.

Experimental Protocols

Protocol: Cystometry in Anesthetized Rats to Assess Bladder Function

This protocol describes a standard method for evaluating the effect of this compound on bladder function in anesthetized rats, based on methodologies cited in the literature.

  • Animal Preparation:

    • Use adult female Sprague-Dawley rats (200-250g).

    • Anesthetize the animal (e.g., with urethane, 1.2 g/kg, intraperitoneally).

    • Perform a midline abdominal incision to expose the urinary bladder.

    • Insert a polyethylene catheter (PE-50) into the bladder dome and secure it with a ligature. This catheter is connected via a 3-way stopcock to a pressure transducer (for recording intravesical pressure) and an infusion pump.

    • If intravenous administration is required, cannulate the femoral or jugular vein with another catheter.

  • Cystometric Evaluation:

    • Begin a continuous infusion of saline into the bladder at a constant rate (e.g., 0.1-0.2 mL/min).

    • Allow the bladder to fill and empty several times to establish a stable micturition cycle.

    • Record key cystometric parameters including:

      • Bladder Capacity: The volume of saline infused to elicit a micturition contraction.

      • Micturition Pressure: The peak intravesical pressure during a voiding contraction.

      • Voided Volume: The volume of urine expelled during micturition.

      • Residual Volume: The volume remaining in the bladder after micturition (aspirated via the catheter).

      • Micturition Interval: Time between voiding contractions.

  • Drug Administration and Data Collection:

    • After recording baseline (control) cystometric data, administer the vehicle control via the appropriate route (e.g., intravenous bolus).

    • Record urodynamic parameters for a set period to ensure the vehicle has no effect.

    • Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg, i.v.) in a cumulative or sequential dose-response manner.

    • After each dose, allow for an equilibration period and then record the cystometric parameters for several micturition cycles.

  • Data Analysis:

    • Calculate the mean for each parameter at baseline and after each dose of this compound.

    • Express the changes as a percentage of the pre-drug control values.

    • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualizations

Solifenacin_Mechanism_of_Action cluster_neuron Cholinergic Nerve Terminal cluster_muscle Bladder Smooth Muscle Cell ACH Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACH->M3 Binds Gq Gq Protein M3->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to This compound This compound This compound->M3 Antagonizes

Caption: this compound competitively blocks the M3 muscarinic receptor.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimatization B Group Allocation (Control vs. Treatment) A->B C Anesthesia & Surgical Prep (Catheter Implantation) B->C D Baseline Cystometry (Vehicle Administration) C->D Stabilization Period E This compound Administration (Dose-Response) D->E F Post-Treatment Cystometry Recording E->F G Data Extraction (Bladder Capacity, Pressure) F->G Data Compilation H Statistical Analysis G->H I Results & Interpretation H->I

Caption: Workflow for an in vivo cystometry study with this compound.

Troubleshooting Guide

Q: I am not observing any significant effect of this compound on bladder capacity or micturition frequency. What could be the issue?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dose Selection: The administered dose may be too low. The ED50 for increasing bladder compliance in rats has been reported to be as low as 1.4 x 10⁻⁴ mg/kg via intra-arterial injection, while intravenous doses of 0.03 mg/kg and higher were needed to see effects in OAB model rats. Review the literature for doses effective in your specific animal model and experimental setup.

  • Route of Administration: The route of administration significantly impacts bioavailability and onset of action. Intravenous (i.v.) or intra-arterial (i.a.) routes provide immediate systemic exposure, whereas oral or intraperitoneal (i.p.) routes have slower absorption kinetics. Ensure the chosen route is appropriate for the experimental timeline.

  • Drug Formulation and Stability: Confirm that the this compound succinate is fully dissolved in an appropriate vehicle. Check the stability of your formulation; prepare it fresh if necessary.

  • Animal Model: The underlying pathology of your animal model may not be responsive to muscarinic antagonism. For example, if the bladder overactivity is not cholinergically driven, this compound may have limited effects.

Q: My study animals are showing high rates of adverse events (e.g., severe sedation, convulsions, or mortality). What should I do?

A: These are signs of toxicity, likely due to excessive dosage.

  • Reduce the Dose: High doses of this compound can lead to CNS toxicity, including tremors, ataxia, and convulsions. Immediately reduce the dose for subsequent experiments. The No-Observed-Adverse-Effect-Level (NOAEL) in rats was 5 mg/kg/day in a 4-week study. Doses of 25 mg/kg and higher resulted in convulsions and death in some rats.

  • Refine Administration: If using bolus injections, consider a slower infusion rate to avoid rapid peaks in plasma concentration.

  • Monitor Animal Health: Closely monitor animals for clinical signs of toxicity such as mydriasis (pupil dilation), excessive salivation, piloerection, and abnormal respiration, which have been noted in toxicology studies.

  • Age of Animals: Juvenile animals may be more sensitive to this compound. Studies in mice showed increased sensitivity at postnatal day 10 compared to day 21.

Q: I am seeing significant variability in bladder function measurements between animals within the same treatment group. How can I reduce this?

A: In vivo urodynamic studies can have inherent variability. The following can help improve consistency:

  • Standardize Procedures: Ensure all surgical procedures, catheter placements, and infusion rates are highly consistent across all animals.

  • Acclimatization: Allow animals sufficient time to acclimate to the laboratory environment to reduce stress, which can independently affect voiding behavior.

  • Stabilization Period: Before recording baseline data, allow for a stabilization period where the bladder is filled and emptied several times until micturition cycles become regular.

  • Increase Sample Size: A larger number of animals per group can help overcome individual biological variability and increase the statistical power of your findings.

Troubleshooting_Logic cluster_NoEffect Troubleshooting: No Efficacy cluster_Toxicity Troubleshooting: Toxicity cluster_Variability Troubleshooting: Variability Start Experimental Issue Encountered NoEffect Lack of Efficacy Start->NoEffect Toxicity Adverse Events / Toxicity Start->Toxicity Variability High Data Variability Start->Variability DoseLow Check Dose: Is it too low for the model? NoEffect->DoseLow DoseHigh Reduce Dose: Refer to NOAEL data. Toxicity->DoseHigh SOP Standardize Protocol: Ensure consistency. Variability->SOP Route Check Route: Is absorption optimal? DoseLow->Route Formulation Check Formulation: Is the drug stable and dissolved? Route->Formulation Admin Refine Administration: Consider slower infusion. DoseHigh->Admin Monitor Monitor Health: Watch for clinical signs. Admin->Monitor Stabilize Allow Stabilization: Ensure regular cycles. SOP->Stabilize SampleSize Increase Sample Size (n). Stabilize->SampleSize

Caption: Logic diagram for troubleshooting common experimental issues.

References

Minimizing Solifenacin Off-Target Effects: A Technical Support Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of solifenacin in cellular models. This compound is a competitive muscarinic receptor antagonist with the highest affinity for the M3 subtype, which is crucial for its therapeutic effect in treating overactive bladder.[1][2][3] However, it also exhibits affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5), which can lead to off-target effects in experimental systems.[4][5] This guide offers practical solutions and detailed protocols to help you design and troubleshoot your experiments for more accurate and reliable results.

Frequently Asked Questions (FAQs)

1. What are the known off-target effects of this compound at a cellular level?

This compound's primary off-target effects stem from its antagonist activity at muscarinic receptors other than M3. These can manifest in various ways depending on the cellular model and the specific receptors expressed:

  • M1 Receptor Antagonism: M1 receptors are often coupled to Gq proteins, and their activation typically leads to an increase in intracellular calcium. Antagonism by this compound can therefore inhibit signaling pathways related to cell proliferation and secretion in M1-expressing cells. In some neuronal models, M1 antagonism has been shown to disrupt memory consolidation.

  • M2 Receptor Antagonism: M2 receptors are coupled to Gi proteins, and their activation usually inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This compound's antagonism of M2 receptors can therefore lead to an increase in cAMP, potentially affecting cell proliferation and migration. In some bladder cancer cell lines, M2 receptor activation has an inhibitory effect on cell proliferation, which could be reversed by this compound.

  • M4 and M5 Receptor Antagonism: The cellular effects of this compound's antagonism at M4 and M5 receptors are less characterized in the context of typical cellular models for bladder function. However, like M2 receptors, M4 receptors are coupled to Gi, suggesting that their blockade could also impact cAMP levels. M5 receptor activation has been linked to various cellular processes, and its inhibition could have unforeseen consequences depending on the cell type.

2. How do I choose the right cellular model for my this compound experiments?

The choice of cellular model is critical for minimizing and understanding off-target effects. The ideal model should have a well-characterized muscarinic receptor expression profile.

  • Primary Cells: Primary bladder smooth muscle cells are a highly relevant model as they endogenously express the target M3 receptors. However, they can be challenging to culture and may have batch-to-batch variability.

  • Immortalized Cell Lines:

    • Bladder Cancer Cell Lines (e.g., T24, 5637, HTB-9): These cell lines are known to express multiple muscarinic receptors, including M1, M2, and M3. While useful for studying bladder cancer biology, the presence of multiple receptor subtypes can complicate the interpretation of this compound's effects.

    • Chinese Hamster Ovary (CHO) Cells: CHO cells are a common choice for recombinant expression of specific muscarinic receptor subtypes. Using a CHO cell line stably expressing only the M3 receptor is an excellent way to study on-target effects in isolation. Comparing results from M3-expressing CHO cells to those expressing other muscarinic subtypes can help to deconstruct off-target effects.

  • Other Cell Lines: Various other cell lines from different tissues may express muscarinic receptors. It is crucial to verify the receptor expression profile of any cell line before initiating experiments with this compound.

3. My experimental results with this compound are highly variable. What are the potential causes and solutions?

Variability in in-vitro experiments with this compound can arise from several factors:

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

  • Drug Concentration and Purity: Use a reliable source for this compound and verify its purity. Prepare fresh dilutions for each experiment.

  • Assay Conditions: Optimize incubation times, reagent concentrations, and detection parameters for your specific assay.

  • Off-Target Receptor Expression: If your cell model expresses multiple muscarinic receptor subtypes, the overall response to this compound can be a composite of its effects on each subtype, leading to variability if receptor expression levels fluctuate.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
No observable effect of this compound 1. This compound concentration is too low.2. The cellular model does not express M3 receptors.3. The agonist used to stimulate the cells is not effective.4. The assay is not sensitive enough.1. Perform a dose-response curve to determine the optimal concentration of this compound.2. Verify M3 receptor expression using RT-PCR, Western blot, or radioligand binding.3. Confirm the activity of the agonist (e.g., carbachol) with a positive control.4. Optimize assay parameters (e.g., incubation time, substrate concentration).
Unexpected cellular response (e.g., increased proliferation when expecting inhibition) 1. Off-target effects through other muscarinic receptors (e.g., M2 antagonism leading to increased cAMP).2. This compound is affecting a non-muscarinic target at high concentrations.1. Use selective antagonists for other muscarinic receptors (see Experimental Protocols).2. Use a lower concentration of this compound within its selective range for M3.3. Use a cell line with a more defined receptor expression profile (e.g., CHO-M3).
High background signal in assays 1. Non-specific binding of this compound or other reagents.2. Autofluorescence of the compound or cells.3. Contamination of cell cultures.1. Include appropriate controls (e.g., vehicle-only, cells-only).2. Check for autofluorescence at the excitation/emission wavelengths used.3. Regularly test for mycoplasma contamination.
Inconsistent results between experiments 1. Inconsistent cell culture conditions.2. Degradation of this compound stock solution.3. Variation in reagent preparation.1. Standardize cell seeding density, passage number, and growth phase.2. Prepare fresh this compound dilutions for each experiment.3. Use a consistent protocol for preparing all reagents.

Quantitative Data Summary

Table 1: this compound Affinity (Ki) for Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M126
M2170
M312
M4110
M531

Data from radioligand binding assays.

Experimental Protocols

Protocol 1: Intracellular Calcium Measurement using Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i), a common downstream effect of M3 receptor activation.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • This compound

  • Muscarinic agonist (e.g., carbachol)

  • Fluorescence microplate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+).

    • Remove the culture medium and wash the cells with HBSS with Ca2+.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with HBSS with Ca2+.

    • Add HBSS with Ca2+ to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Baseline Measurement:

    • Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Addition:

    • Add varying concentrations of this compound (or vehicle control) to the wells and incubate for the desired time.

  • Agonist Stimulation:

    • Add the muscarinic agonist (e.g., carbachol) to stimulate the cells.

  • Data Acquisition:

    • Immediately begin recording the fluorescence ratio (340/380 nm excitation, 510 nm emission) over time.

Protocol 2: Cell Proliferation Assay using MTT

This protocol measures cell viability and proliferation, which can be affected by muscarinic receptor signaling.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Treatment:

    • After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound (or vehicle control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well.

    • Incubate for a further 2-4 hours, or until the formazan crystals are completely dissolved.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 3: Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine)

  • Unlabeled this compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathways cluster_M3 M3 Receptor (On-Target) cluster_M1 M1 Receptor (Off-Target) cluster_M2 M2 Receptor (Off-Target) M3 M3 Gq Gq M3->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Solifenacin_M3 This compound (Antagonist) Solifenacin_M3->M3 M1 M1 Gq_M1 Gq M1->Gq_M1 PLC_M1 PLC Gq_M1->PLC_M1 IP3_M1 IP3 PLC_M1->IP3_M1 Ca_M1 ↑ [Ca2+]i IP3_M1->Ca_M1 Solifenacin_M1 This compound (Antagonist) Solifenacin_M1->M1 M2 M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Solifenacin_M2 This compound (Antagonist) Solifenacin_M2->M2

Caption: this compound's on-target (M3) and primary off-target (M1, M2) signaling pathways.

Experimental_Workflow start Start: Observe Unexpected Cellular Effect with this compound q1 Is the muscarinic receptor expression profile of the cell line known? start->q1 characterize Characterize Receptor Expression (RT-PCR, Western Blot, Radioligand Binding) q1->characterize No q2 Does the cell line express multiple muscarinic subtypes? q1->q2 Yes characterize->q2 isolate Isolate M3 Effects: - Use selective antagonists for other subtypes - Use siRNA to knockdown off-target receptors - Switch to a single-receptor expression system (e.g., CHO-M3) q2->isolate Yes re_evaluate Re-evaluate this compound's Effect in the Controlled System q2->re_evaluate No (M3 only) isolate->re_evaluate end Conclusion: Differentiate On-Target vs. Off-Target Effects re_evaluate->end

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

Logical_Relationships This compound This compound M3_antagonism M3 Antagonism (On-Target) This compound->M3_antagonism Off_Target_Antagonism M1, M2, M4, M5 Antagonism (Off-Target) This compound->Off_Target_Antagonism Therapeutic_Effect Therapeutic Effect (e.g., Bladder Relaxation) M3_antagonism->Therapeutic_Effect Side_Effects Potential Side Effects/ Confounding Results (e.g., Altered Proliferation) Off_Target_Antagonism->Side_Effects

Caption: Logical relationship between this compound's on-target and off-target effects.

References

Technical Support Center: Solifenacin In Vitro Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vitro solubility of solifenacin.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: I am observing poor solubility with this compound in my aqueous buffer. Isn't it supposed to be water-soluble?

A1: Yes, you are correct. This compound succinate is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.[1][2] It is described as freely soluble or very soluble in water.[1][3][4] If you are experiencing what appears to be poor solubility, several factors could be at play:

  • Form of this compound: Are you using this compound succinate or the free base? The succinate salt form is significantly more water-soluble. The free base is less soluble in aqueous solutions.

  • pH of the Medium: The solubility of this compound, a weakly basic drug, can be pH-dependent. While the succinate salt is soluble across a range of pH values (pH 1-6.8), extreme pH values might affect its solubility.

  • Concentration: Are you attempting to dissolve this compound at a concentration that exceeds its solubility limit in your specific experimental system? While highly soluble, there is still a saturation point.

  • Temperature: Solubility is temperature-dependent. Ensure your dissolution medium is at the intended experimental temperature. Most standard solubility data is reported at room temperature or 37°C.

  • Purity of the Compound: Impurities in your this compound sample could potentially impact its solubility.

  • Interactions with Other Components: Components in your in vitro system (e.g., salts, proteins, other small molecules) could be interacting with this compound and reducing its apparent solubility.

Q2: What is the solubility of this compound succinate in common solvents?

A2: this compound succinate exhibits good solubility in a variety of common laboratory solvents. The following table summarizes available solubility data.

Solvent/MediumSolubilityReference
WaterFreely soluble / Very soluble
Water (pH 1-6.8 at 37±1°C)~200-300 mg/mL
PBS (pH 7.2)~10 mg/mL
EthanolSoluble
Ethanol~5 mg/mL
MethanolFreely soluble
Dimethyl Sulfoxide (DMSO)Freely soluble
DMSO~25 mg/mL
Dimethyl Formamide (DMF)~25 mg/mL
Glacial Acetic AcidFreely soluble
HeptanePractically insoluble

Q3: My experimental medium has a neutral to slightly alkaline pH. What can I do to improve this compound solubility?

A3: While this compound succinate has good solubility up to pH 6.8, if you are working at a higher pH and observing precipitation, consider the following:

  • pH Adjustment: If your experimental protocol allows, adjusting the pH of your medium to be slightly more acidic (e.g., pH 6.5-7.0) may improve solubility.

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent can enhance the solubility of compounds. Common co-solvents include ethanol, DMSO, and polyethylene glycol (PEG). It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system and does not induce off-target effects.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility. Beta-cyclodextrin and its derivatives are commonly used for this purpose.

Q4: I need to prepare a high-concentration stock solution of this compound. What is the best approach?

A4: For preparing high-concentration stock solutions, using an organic solvent is generally recommended. Based on the available data, DMSO and DMF are excellent choices, with a solubility of approximately 25 mg/mL.

Protocol for Preparing a High-Concentration Stock Solution in DMSO:

  • Weighing: Accurately weigh the desired amount of this compound succinate powder.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the this compound succinate.

  • Dissolution: Vortex or gently agitate the solution until the this compound succinate is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation if the compound is heat-sensitive.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C, to maintain stability. Before use, allow the stock solution to thaw completely and come to room temperature.

Important Note: When diluting the stock solution into your aqueous experimental medium, ensure that the final concentration of the organic solvent is low enough to not affect your assay.

Experimental Protocols

General Protocol for Assessing this compound Succinate Solubility in an Aqueous Medium

This protocol provides a general framework for determining the solubility of this compound succinate in a specific buffer or cell culture medium.

  • Preparation of the Medium: Prepare the aqueous medium of interest (e.g., phosphate-buffered saline, cell culture medium). Ensure the pH is accurately measured and adjusted if necessary.

  • Saturated Solution Preparation:

    • Add an excess amount of this compound succinate powder to a known volume of the medium in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at a high speed to pellet the undissolved solid.

    • Alternatively, filter the suspension using a syringe filter with a pore size that will not bind the drug (e.g., 0.22 µm PVDF).

  • Quantification of Dissolved this compound:

    • Carefully collect the supernatant or filtrate.

    • Dilute an aliquot of the clear solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound succinate in the tested medium at the specified temperature.

Visualizations

Solifenacin_Troubleshooting_Workflow start Poor this compound Solubility Observed check_form Check this compound Form start->check_form succinate Using Succinate Salt check_form->succinate Succinate free_base Using Free Base check_form->free_base Free Base check_conditions Review Experimental Conditions adjust_ph Adjust pH (if possible) check_conditions->adjust_ph use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_conditions->use_cosolvent use_cyclodextrin Use Cyclodextrins check_conditions->use_cyclodextrin succinate->check_conditions switch_to_succinate Action: Switch to Succinate Salt free_base->switch_to_succinate success Solubility Issue Resolved switch_to_succinate->success adjust_ph->success use_cosolvent->success use_cyclodextrin->success

Caption: Troubleshooting workflow for poor this compound solubility.

Solifenacin_Signaling_Pathway cluster_bladder Bladder Smooth Muscle Cell cluster_symptoms Clinical Outcome ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Contraction Muscle Contraction M3R->Contraction Activates Block Blockage of Contraction OAB Relief of Overactive Bladder Symptoms This compound This compound This compound->M3R Antagonizes This compound->Block Block->OAB Leads to

Caption: this compound's mechanism of action in the bladder.

References

Technical Support Center: Method Development for Separating Solifenacin from its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the separation of Solifenacin and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant peak tailing for the this compound peak. What are the potential causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like this compound, often resulting from interactions with the stationary phase.[1][2]

  • Cause 1: Silanol Interactions. Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1]

    • Solution A: Mobile Phase pH Adjustment. Maintain a low mobile phase pH (around 3.0-3.5) using an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing their interaction with the protonated this compound.[1][2]

    • Solution B: Use of a Competing Base. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA will preferentially interact with the active silanol sites.

    • Solution C: Column Selection. Opt for a base-deactivated or end-capped C8 or C18 column to reduce the number of available free silanol groups.

  • Cause 2: Column Overload. Injecting a sample with a high concentration of this compound can lead to peak distortion.

    • Solution: Reduce the sample concentration and re-inject. Ensure your sample concentration is within the validated linear range of your method.

  • Cause 3: Column Contamination or Degradation. An accumulation of contaminants or a void at the head of the column can cause peak distortion.

    • Solution: Wash the column with a strong solvent. If the issue persists, remove the guard column and re-run the analysis. If necessary, replace the column.

Q2: My retention times for this compound and its impurities are shifting between injections. What could be the cause?

A: Unstable retention times can compromise the reliability of your analytical method.

  • Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially when changing compositions.

    • Solution: Flush the column with the mobile phase for an extended period (e.g., 20-30 column volumes) before starting the analytical run.

  • Cause 2: Mobile Phase Instability. The composition of the mobile phase can change due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped to minimize evaporation.

  • Cause 3: Fluctuations in Column Temperature. Changes in ambient temperature can affect mobile phase viscosity and separation thermodynamics.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Cause 4: Inconsistent Flow Rate. Issues with the HPLC pump can lead to a fluctuating flow rate.

    • Solution: Check the pump for leaks or air bubbles and ensure it is properly maintained.

Q3: I am having difficulty separating a known impurity from the main this compound peak. What steps can I take to improve resolution?

A: Achieving adequate resolution between this compound and its closely eluting impurities is crucial for accurate quantification.

  • Solution A: Adjust Mobile Phase Composition. Systematically alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. You can also try a different organic solvent; for instance, methanol may offer different selectivity compared to acetonitrile.

  • Solution B: Modify Mobile Phase pH. A small change in the pH of the mobile phase can alter the ionization state of this compound and its impurities, potentially improving separation.

  • Solution C: Implement a Gradient Elution. If an isocratic method is insufficient, developing a gradient elution program can help separate impurities with different polarities.

  • Solution D: Change the Stationary Phase. Consider a column with a different chemistry (e.g., a phenyl or cyano column) to exploit different separation mechanisms.

Q4: What are the common impurities of this compound I should be aware of?

A: Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time. Common impurities include:

  • Process-Related Impurities: These are by-products and intermediates from the synthesis route.

  • Degradation Impurities: These can form under stress conditions like exposure to acid, base, oxidation, light, or heat. A common degradation product is this compound N-oxide. Other degradation products can also be formed.

  • Stereoisomers: this compound has two chiral centers, leading to the possibility of four stereoisomers. The (1S, 3'R)-isomer is the active form.

Experimental Protocols

Representative HPLC Method for this compound and Impurity Separation

This method is based on established protocols for the analysis of this compound and its impurities.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

    • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.

    • Sample Solution (Drug Substance): Dissolve a known amount of the drug substance in the diluent.

    • Sample Solution (Drug Product): Grind tablets to a fine powder, dissolve a portion equivalent to a specific amount of this compound in the diluent, sonicate, and filter to remove excipients.

  • System Suitability:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and response of this compound.

    • Inject an impurity-spiked sample to verify the separation of all known impurities.

Forced Degradation Studies Protocol

Forced degradation studies are essential to develop a stability-indicating method.

  • Acid Degradation: Treat the drug substance with an acid solution (e.g., 0.1N HCl). After the stress period, neutralize the solution with a suitable base (e.g., 0.1N NaOH).

  • Base Degradation: Treat the drug substance with a base solution (e.g., 0.1N NaOH). After the stress period, neutralize with a suitable acid.

  • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photolytic Degradation: Expose the drug substance solution to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method to assess for degradation and ensure the separation of degradation products from the main peak.

Data Presentation

Table 1: Comparison of HPLC and UPLC Chromatographic Conditions for this compound Impurity Profiling
ParameterRepresentative HPLC MethodProjected UPLC Method
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase A 0.05 M phosphate buffer (pH 3.0)0.05 M phosphate buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% A to 30% A over 20 minutes70% A to 30% A over 5 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 220 nmUV at 220 nm
Injection Volume 20 µL2 µL
Column Temperature 30 °C45 °C
Table 2: Various Reported Mobile Phase Compositions for this compound Analysis
MethodMobile Phase AMobile Phase BElution Type
Method 1 1.36 g/L Potassium Phosphate Monobasic + 1 mL/L Triethylamine, pH 3.5 with Orthophosphoric AcidMethanolGradient
Method 2 10 mM Ammonium Formate, pH 3.0 with Formic AcidAcetonitrileIsocratic
Method 3 0.1% Orthophosphoric acid, pH 4.2 with TriethylamineMethanolIsocratic
Method 4 Phosphate Buffer (pH 6.6) + 0.5% Triethylamine90% AcetonitrileGradient

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start standard_prep Prepare Standard and Impurity Stock Solutions start->standard_prep sample_prep Prepare Sample Solution (Drug Substance or Product) start->sample_prep equilibration Equilibrate HPLC System standard_prep->equilibration sample_prep->equilibration blank_injection Inject Blank equilibration->blank_injection standard_injection Inject Standard Solution blank_injection->standard_injection sample_injection Inject Sample Solution standard_injection->sample_injection process_chromatograms Process Chromatograms sample_injection->process_chromatograms quantify Identify and Quantify Impurities process_chromatograms->quantify end End quantify->end

Caption: General workflow for the HPLC analysis of this compound impurities.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Significant Peak Tailing Observed for this compound cause1 Silanol Interactions problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Contamination problem->cause3 solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Add Competing Base (TEA) cause1->solution1b solution1c Use Base-Deactivated Column cause1->solution1c solution2 Reduce Sample Concentration cause2->solution2 solution3 Wash or Replace Column cause3->solution3

Caption: Troubleshooting workflow for addressing peak tailing in this compound analysis.

References

Technical Support Center: Solifenacin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and degradation of solifenacin.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound?

This compound is susceptible to degradation under both acidic and basic conditions. The primary degradation pathway is the hydrolysis of the ester linkage, which breaks down this compound into (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol[1]. The rate and extent of this degradation are dependent on the pH, temperature, and duration of exposure.

Q2: What are the main degradation products of this compound under hydrolytic stress?

Under acidic and basic conditions, the principal degradation products are formed through the hydrolysis of the ester bond[1]. Some studies have also identified other minor degradation products, particularly under oxidative stress, such as this compound N-oxide[2].

Q3: At what pH is this compound most stable?

While the provided search results do not specify an optimal pH for maximum stability, the degradation data suggests that this compound is more stable at neutral or near-neutral pH compared to strongly acidic or alkaline conditions. One study indicated stability under neutral hydrolysis[3].

Q4: Can the degradation of this compound be monitored?

Yes, the degradation of this compound and the formation of its degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method[4]. A well-developed HPLC method can separate the intact this compound from its various degradation products, allowing for accurate quantification of its stability.

Troubleshooting Guide

Issue 1: Inconsistent results in this compound stability studies.

  • Potential Cause: Variation in experimental conditions such as pH, temperature, or buffer concentration.

  • Troubleshooting Steps:

    • Ensure precise and consistent preparation of all buffer solutions. Verify the final pH of the solution before adding this compound.

    • Use a calibrated and stable heating apparatus (e.g., water bath, oven) to maintain a constant temperature throughout the experiment.

    • Standardize the duration of exposure to stress conditions across all experiments.

    • Ensure the starting material (this compound succinate) is of high purity and from a single, well-characterized batch.

Issue 2: Poor separation of this compound and its degradation products in HPLC.

  • Potential Cause: Sub-optimal HPLC method parameters.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the pH of the mobile phase. A lower pH (around 3.0-3.5) can help in obtaining sharper peaks for basic compounds like this compound. The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can also be varied to improve separation.

    • Column Selection: If using a standard C18 column, consider trying a different column chemistry (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for the degradation products.

    • Gradient Elution: If not already in use, employing a gradient elution program can help in resolving closely eluting peaks.

Issue 3: Unexpected degradation products are observed.

  • Potential Cause: Presence of other stress factors like oxidation or light.

  • Troubleshooting Steps:

    • De-gas solvents: Ensure all solutions are properly de-gassed to minimize oxidative degradation.

    • Protect from light: Conduct experiments in amber glassware or under light-protected conditions to rule out photodegradation.

    • Inert Atmosphere: For highly sensitive studies, consider performing the experiments under an inert atmosphere (e.g., nitrogen).

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various pH conditions as reported in the literature.

pH ConditionReagentTemperatureDuration% Degradation / % RecoveryReference
Acidic5 M HCl80°C (reflux)6 hours~20.88% degradation (79.12% recovery)
Acidic0.1 N HCl60°C6 hoursNo degradation products found
Acidic1 N HCl60°C18 hoursSignificant degradation observed
AcidicNot specifiedNot specifiedNot specified10.6% degradation
Alkaline5 M NaOH80°C (reflux)6 hoursSignificant degradation observed
Alkaline0.1 N NaOH60°CNot specified~5% degradation
Alkaline1 N NaOH60°C18 hoursSignificant degradation observed
AlkalineNot specifiedNot specifiedNot specified13.7% degradation
NeutralWater60°C24 hoursNo significant degradation

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic environment.

Materials:

  • This compound Succinate

  • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or oven

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound succinate in HPLC grade water to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • For mild acid stress, mix equal volumes of the this compound stock solution and 0.1 N HCl in a volumetric flask.

    • For more stringent acid stress, use 1 N HCl.

  • Incubation: Place the flask in a water bath or oven set to a specific temperature (e.g., 60°C or 80°C) for a defined period (e.g., 6 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding an equivalent amount of the corresponding strength NaOH solution.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

  • HPLC Analysis: Inject the prepared sample into the HPLC system and analyze the chromatogram to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study of this compound under Basic Conditions

Objective: To assess the stability of this compound in an alkaline environment.

Materials:

  • This compound Succinate

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N solutions

  • Hydrochloric Acid (HCl), 0.1 N and 1 N solutions for neutralization

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Water bath or oven

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound succinate in HPLC grade water as described in Protocol 1.

  • Base Treatment:

    • For mild alkaline stress, mix equal volumes of the this compound stock solution and 0.1 N NaOH in a volumetric flask.

    • For more stringent alkaline stress, use 1 N NaOH.

  • Incubation: Incubate the solution at a specified temperature (e.g., 60°C or 80°C) for a defined duration (e.g., 6 hours).

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of the corresponding strength HCl solution.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze the sample using HPLC to quantify the extent of degradation.

Visualizations

This compound This compound Degradation_Products Degradation Products ((1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline + (R)-quinuclidin-3-ol) This compound->Degradation_Products Ester Hydrolysis (Acidic or Basic Conditions)

Caption: Primary degradation pathway of this compound via ester hydrolysis.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Expose to Stress (e.g., Acid/Base at Temp) A->B C Neutralize Solution B->C D Dilute for HPLC C->D E Inject and Analyze D->E

Caption: General workflow for forced degradation studies of this compound.

References

Technical Support Center: Forced Degradation Studies of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Solifenacin.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound succinate known to degrade?

This compound succinate is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3][4] Some studies have also reported degradation under photolytic stress, while it is generally considered stable under thermal conditions.[1]

Q2: What are the major degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: Under acidic and basic conditions, the ester linkage of this compound is hydrolyzed, leading to the formation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol.

  • Oxidation: The tertiary amine group in the quinuclidine ring and the tetrahydroisoquinoline ring are susceptible to oxidation, which can lead to the formation of N-oxides.

Q3: What are some of the common degradation products of this compound identified in forced degradation studies?

Several degradation products have been identified, with the most common being this compound N-oxide. Other reported degradation products include those resulting from the hydrolysis of the ester bond. One study identified an official impurity, SOL imp-A, as a possible acid degradation product.

Q4: Is this compound susceptible to thermal and photolytic degradation?

The stability of this compound under thermal and photolytic conditions appears to vary between studies. Some studies report that this compound is stable under thermal and photolytic stress. However, other studies have observed degradation under these conditions. This discrepancy may be due to differences in the experimental conditions used.

Troubleshooting Guides

Issue: Inconsistent or no degradation observed under acidic or basic conditions.

  • Possible Cause 1: Inappropriate acid or base concentration.

    • Troubleshooting Tip: Ensure the concentration of the acid (e.g., HCl) or base (e.g., NaOH) is sufficient to cause degradation. Concentrations ranging from 0.1 N to 5 M have been used in published studies. Start with a lower concentration and increase if no degradation is observed.

  • Possible Cause 2: Insufficient temperature or duration of stress.

    • Troubleshooting Tip: Hydrolysis reactions are often temperature-dependent. Heating the reaction mixture can accelerate degradation. Studies have employed temperatures ranging from room temperature to 80°C for several hours. Consider increasing the temperature or extending the reaction time.

  • Possible Cause 3: Neutralization of the sample before degradation is complete.

    • Troubleshooting Tip: Ensure that the stress condition is maintained for the intended duration before neutralization. Neutralization should be performed after the stress period and before analysis.

Issue: Difficulty in separating this compound from its degradation products using HPLC.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting Tip: The polarity of the mobile phase is crucial for achieving good separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and organic solvents like acetonitrile and/or methanol. Adjusting the pH of the buffer and the ratio of the organic solvents can significantly improve resolution.

  • Possible Cause 2: Inappropriate stationary phase.

    • Troubleshooting Tip: Most stability-indicating methods for this compound use C8 or C18 reversed-phase columns. If you are not achieving adequate separation, consider trying a column with a different packing material or from a different manufacturer.

  • Possible Cause 3: Isocratic elution is not providing sufficient resolution.

    • Troubleshooting Tip: Employing a gradient elution program, where the mobile phase composition is changed over the course of the analysis, can often improve the separation of complex mixtures of the parent drug and its degradation products.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound, based on published literature.

1. Acidic Degradation

  • Objective: To assess the stability of this compound in an acidic environment.

  • Protocol:

    • Prepare a stock solution of this compound succinate (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

    • To a known volume of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 N to 5 M HCl).

    • The mixture can be stored at room temperature or heated (e.g., 60-80°C) for a specified period (e.g., 6 hours).

    • After the stress period, cool the solution to room temperature if heated.

    • Neutralize the solution with an equivalent amount of a suitable base (e.g., 0.1 N to 5 M NaOH).

    • Dilute the sample with the mobile phase to a suitable concentration for analysis by HPLC.

2. Alkaline Degradation

  • Objective: To evaluate the stability of this compound in a basic environment.

  • Protocol:

    • Prepare a stock solution of this compound succinate (e.g., 1 mg/mL) in a suitable solvent.

    • To a known volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N to 5 M NaOH).

    • The mixture can be stored at room temperature or heated (e.g., 60-80°C) for a specified period (e.g., 6 hours).

    • After the stress period, cool the solution to room temperature if heated.

    • Neutralize the solution with an equivalent amount of a suitable acid (e.g., 0.1 N to 5 M HCl).

    • Dilute the sample with the mobile phase for analysis.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound succinate (e.g., 1 mg/mL).

    • To a known volume of the stock solution, add a solution of an oxidizing agent, typically 3% hydrogen peroxide (H₂O₂).

    • The mixture is typically kept at room temperature for a period of up to 24 hours or refluxed at 80°C for 4 hours.

    • Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.

4. Thermal Degradation

  • Objective: To assess the stability of this compound at elevated temperatures.

  • Protocol:

    • Place the solid this compound succinate powder in a hot air oven.

    • Expose the powder to a high temperature, for example, 110°C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for analysis.

5. Photolytic Degradation

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Protocol:

    • Prepare a solution of this compound succinate (e.g., 1 mg/mL).

    • Expose the solution to direct sunlight for a period such as 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the sample to a suitable concentration for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound Succinate

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Acid Hydrolysis5 M HCl80°C6 h~20%
Acid Hydrolysis0.1 N HCl60°C6 hSignificant
Alkaline Hydrolysis5 M NaOH80°C6 hNot specified
Alkaline Hydrolysis0.1 N NaOH60°C6 hSignificant
Alkaline Hydrolysis0.1 N NaOH60°C-~5%
Oxidative3% H₂O₂80°C4 h~80%
Oxidative3% H₂O₂Room Temp.24 hSignificant
ThermalDry Heat110°C24 hStable
PhotolyticSunlight-24 hUnstable
Photolytic---Stable

Note: "Significant" indicates that the original study reported notable degradation but did not provide a specific percentage.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis API This compound Succinate API Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Stock_Solution Thermal Thermal (Solid, 110°C, 24h) API->Thermal Acid Acidic (e.g., 0.1N HCl, 60°C, 6h) Stock_Solution->Acid Alkali Alkaline (e.g., 0.1N NaOH, 60°C, 6h) Stock_Solution->Alkali Oxidative Oxidative (e.g., 3% H2O2, RT, 24h) Stock_Solution->Oxidative Photolytic Photolytic (Solution, Sunlight, 24h) Stock_Solution->Photolytic Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute to Working Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Characterization Identify Degradation Products (e.g., LC-MS) HPLC->Characterization

Caption: Experimental Workflow for Forced Degradation of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation This compound This compound Hydrolysis_Product_1 (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline This compound->Hydrolysis_Product_1 Ester Cleavage Hydrolysis_Product_2 (R)-quinuclidin-3-ol This compound->Hydrolysis_Product_2 Ester Cleavage N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation of Tertiary Amine

References

Technical Support Center: Solifenacin In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solifenacin in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in pharmacokinetic (PK) studies of this compound in animal models?

A1: Variability in this compound PK studies can arise from several factors:

  • Physiological Factors:

    • Animal Strain and Sex: Different strains of mice and rats can exhibit variations in drug metabolism and lower urinary tract function.[1] Sex-dependent differences in hepatic metabolism, particularly involving cytochrome P450 enzymes, are a known source of variability in drug pharmacokinetics in rodents.

    • Diurnal Rhythms: Rodents exhibit significant diurnal variations in bladder capacity and micturition frequency, which can impact pharmacodynamic endpoints.[2][3][4][5] For instance, rats in their active (dark) phase have lower bladder capacities and urinate more frequently than in their resting (light) phase.

    • Age: The age of the animals can influence drug metabolism and clearance.

  • Experimental Procedure-Related Factors:

    • Route and Method of Administration: Inconsistent oral gavage technique can lead to variability in drug absorption.

    • Blood Sampling Technique: The method of blood collection can influence sample quality and introduce variability.

    • Anesthesia: The type of anesthesia used, if any, can affect physiological parameters, including bladder function.

  • Environmental Factors:

    • Stress: Stress from handling or experimental procedures can alter physiological responses, including urinary frequency.

    • Housing Conditions: Cage density and environmental enrichment can impact animal well-being and experimental outcomes.

Q2: How does food intake affect the pharmacokinetics of this compound?

A2: In human studies, food intake does not have a significant effect on the pharmacokinetics of this compound. Therefore, it can be administered without regard to meals. While specific studies in animal models are less common, this finding in humans suggests that food is unlikely to be a major source of variability.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a competitive muscarinic receptor antagonist with the highest affinity for the M3 receptor subtype. In the urinary bladder, M3 receptors mediate detrusor muscle contraction. By blocking these receptors, this compound leads to relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

Troubleshooting Guides

Pharmacokinetic Studies

Issue: High Inter-Animal Variability in Plasma Concentrations

Potential Cause Troubleshooting Steps
Inconsistent Oral Gavage Technique Ensure all personnel are properly trained in oral gavage. Use appropriately sized gavage needles and administer the formulation at a consistent rate to avoid reflux or accidental tracheal administration.
Variability in Animal Fasting Status Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.
Differences in Animal Strain, Sex, or Age Use animals of the same strain, sex, and a narrow age range. If comparing between sexes or strains, ensure groups are balanced.
Inconsistent Blood Sampling Times Adhere strictly to the predetermined blood sampling schedule for all animals.
Sample Hemolysis Use appropriate needle gauges and collection techniques to minimize hemolysis, which can interfere with bioanalysis.
Pharmacodynamic (Urodynamic) Studies

Issue: High Variability in Bladder Capacity Measurements

Potential Cause Troubleshooting Steps
Diurnal Variation Conduct all urodynamic measurements at the same time of day to minimize the impact of circadian rhythms on bladder function.
Inconsistent Bladder Filling Rate Use a consistent and physiologically relevant bladder filling rate, as faster rates can alter afferent nerve activity and affect bladder capacity measurements.
Animal Stress Acclimatize animals to the experimental setup to reduce stress-induced alterations in voiding behavior.
Anesthesia Effects If using anesthesia, choose an agent with minimal effects on the micturition reflex and use a consistent anesthetic depth for all animals.
Measurement Errors Implement a criterion to identify and potentially exclude micturition cycles with high measurement errors in voided and residual volumes.
Bioanalytical (LC-MS/MS) Analysis

Issue: Poor Peak Shape or Low Signal Intensity for this compound

Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Optimize sample preparation to remove interfering matrix components. Use a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate for matrix effects. Evaluate matrix effects by comparing the response in matrix versus a neat solution.
Suboptimal LC-MS/MS Parameters Optimize MS source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for this compound. Ensure the mobile phase composition is optimal for peak shape and retention.
Sample Degradation Ensure proper storage of plasma samples (typically at -70°C). Evaluate the stability of this compound in plasma under different storage conditions (freeze-thaw, benchtop).
Poor Extraction Recovery Optimize the sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high and consistent recovery of this compound from the plasma matrix.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

This table provides an example of the pharmacokinetic parameters and their variability following a single oral dose of this compound succinate (10 mg). The coefficient of variation (CV%) illustrates the degree of inter-individual variability.

ParameterMean ± SDCV (%)
Cmax (ng/mL) 14.10 ± 3.3723.9
AUClast (h·ng/mL) 469.07 ± 128.2927.4
t1/2 (h) 32.40 ± 6.2919.4
Tmax (h) 5.00 (3.00–6.00)*-

*Data are presented as median (min-max). *Data adapted from a study in healthy male volunteers.

Table 2: Exposure Margins of this compound in Juvenile Mice

This table shows the exposure levels (AUC) of this compound in juvenile mice at different doses, which can be useful for dose selection in preclinical studies.

Dose (mg/kg/day)Age at Dosing StartSystemic Exposure (AUC) vs. 10 mg MRHD*
10Postnatal Day 100.3- to 1.7-fold
30Postnatal Day 100.5- to 5.5-fold
60Postnatal Day 101.3- to 8.3-fold
10Postnatal Day 210.2- to 0.7-fold
30Postnatal Day 210.9- to 3.0-fold

*Maximum Recommended Human Dose *Data derived from FDA documentation.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight.

  • Insertion: Moisten the tip of the gavage needle with water or a non-toxic lubricant. Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate improper administration.

Protocol 2: Serial Blood Sampling from Mouse Tail Vein
  • Animal Warming: Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, which facilitates blood collection.

  • Restraint: Place the mouse in a suitable restraint device to secure the animal and expose the tail.

  • Vein Visualization: Gently wipe the tail with an alcohol pad to clean the area and improve visualization of the lateral tail veins.

  • Venipuncture: Using a small gauge needle (e.g., 27G or smaller), puncture the lateral tail vein.

  • Blood Collection: Collect the blood into a capillary tube or other appropriate collection vessel. For very small volumes, blood can be collected directly from the hub of the needle.

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Serial Sampling: For subsequent samples, move to a more proximal site on the same vein or use the contralateral vein.

Visualizations

Signaling_Pathway This compound This compound M3_Receptor Muscarinic M3 Receptor This compound->M3_Receptor Antagonizes Bladder_Smooth_Muscle Bladder Smooth Muscle Cell M3_Receptor->Bladder_Smooth_Muscle Located on Relaxation Muscle Relaxation M3_Receptor->Relaxation Promotes Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to Contraction Muscle Contraction Bladder_Smooth_Muscle->Contraction Leads to

This compound's antagonistic action on the M3 muscarinic receptor.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Fasting Fasting (if required) Group_Allocation->Fasting Dosing Oral Gavage of This compound or Vehicle Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-70°C) Plasma_Separation->Sample_Storage LCMS_Analysis LC-MS/MS Analysis Sample_Storage->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

A typical workflow for an in vivo pharmacokinetic study of this compound.

References

Solifenacin interaction with common laboratory plastics and reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solifenacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to its interaction with laboratory plastics and reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[1] These M3 receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[1][2][3] By blocking these receptors, this compound reduces smooth muscle tone, leading to a decrease in urinary urgency, frequency, and incontinence episodes associated with an overactive bladder.[2]

Q2: What are the solubility properties of this compound succinate in common laboratory solvents?

This compound succinate is generally soluble in water and various organic solvents. Stock solutions can be prepared in organic solvents and further diluted into aqueous buffers. It is recommended not to store aqueous solutions for more than one day.

Data Presentation: Solubility of this compound Succinate

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~25 mg/mLPurge with an inert gas when preparing stock solutions.
Ethanol~5 mg/mLPurge with an inert gas when preparing stock solutions.
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mLAqueous solutions are not recommended for storage beyond one day.
WaterFreely solubleClassified as a high solubility drug (BCS Class 1).

Q3: Is there a risk of this compound adsorbing to common laboratory plastics like polypropylene or polystyrene?

Q4: Should I be concerned about substances leaching from plastic tubes or plates into my this compound solutions?

Leaching of additives such as plasticizers, antioxidants, and mold release agents from laboratory plastics can occur, especially when organic solvents are used. These leached substances can potentially interfere with experimental assays. While there is no specific data on this compound-induced leaching, it is a possibility that should be considered, particularly in long-term experiments or when using organic solvents. To minimize this risk, use high-quality, virgin polypropylene or polyethylene labware and avoid prolonged storage of this compound solutions in plastic containers, especially when dissolved in organic solvents.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected results in cell-based assays.

  • Possible Cause 1: Adsorption of this compound to plasticware.

    • Troubleshooting Step: If using polypropylene or polystyrene plates or tubes, consider the possibility of this compound adsorbing to the plastic surface, which would lower the effective concentration in your experiment.

    • Recommendation:

      • Pre-treat the plasticware with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.

      • Alternatively, use low-binding microplates or glass labware for sensitive experiments.

      • Perform a pilot study to quantify the extent of adsorption by measuring the concentration of this compound in solution over time in your chosen labware.

  • Possible Cause 2: Degradation of this compound in solution.

    • Troubleshooting Step: this compound in aqueous solutions is not recommended for long-term storage. If you are using previously prepared aqueous stocks, the compound may have degraded.

    • Recommendation: Prepare fresh aqueous solutions of this compound for each experiment. Stock solutions in anhydrous DMSO or ethanol are generally more stable if stored properly at -20°C.

Problem: Variability in results between different batches of experiments.

  • Possible Cause: Leaching of interfering substances from plasticware.

    • Troubleshooting Step: Different batches of plastic labware may have slight variations in their composition and the amount of leachable additives.

    • Recommendation:

      • Whenever possible, use the same lot of plasticware for an entire set of related experiments.

      • Include appropriate solvent controls that have been incubated in the labware under the same conditions as your experimental samples to check for any effects of leached substances on your assay.

Experimental Protocols

Protocol 1: Quantification of this compound Adsorption to Polypropylene Tubes

This protocol provides a general method to determine the extent of this compound adsorption to polypropylene microcentrifuge tubes.

  • Preparation of this compound Solution: Prepare a working solution of this compound in your experimental buffer (e.g., PBS) at a known concentration (e.g., 10 µM).

  • Incubation:

    • Add a defined volume (e.g., 1 mL) of the this compound solution to several polypropylene microcentrifuge tubes.

    • As a control, add the same volume of this compound solution to glass vials (which generally have lower adsorption for small molecules).

    • Incubate the tubes and vials at the desired experimental temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 4, and 24 hours).

  • Sample Collection: At each time point, carefully transfer the supernatant from the polypropylene tubes and glass vials to new, clean tubes for analysis.

  • Quantification:

    • Analyze the concentration of this compound in the collected supernatants using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve of this compound to accurately quantify the concentrations in your samples.

  • Data Analysis:

    • Compare the concentration of this compound in the solutions incubated in polypropylene tubes to that in the glass vials at each time point.

    • Calculate the percentage of this compound adsorbed to the polypropylene surface.

Protocol 2: Evaluation of Leaching from Laboratory Plastics

This protocol outlines a method to assess if substances are leaching from your plasticware and interfering with your assay.

  • Solvent Incubation:

    • Fill your laboratory plasticware (e.g., well plates, tubes) with the solvent system you will be using for your this compound experiments (e.g., cell culture medium with 0.1% DMSO).

    • As a control, use glass labware of the same format.

    • Incubate the plastic and glass labware under the same conditions as your planned experiment (e.g., 24 hours at 37°C in a CO2 incubator).

  • Leachate Collection: After incubation, collect the solvent (now potentially containing leachates) from the plastic and glass containers.

  • Assay Interference Test:

    • Run your experimental assay using the collected "leachate" solvents in place of fresh solvent. For example, if you are performing a cell viability assay, treat your cells with the leachate solvent and compare the results to cells treated with fresh solvent.

    • Any significant difference in the assay readout between the leachate from plasticware and the control (glassware) suggests the presence of interfering substances.

  • Analytical Characterization (Optional): If interference is detected, the leachate can be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the leached compounds.

Visualizations

Signaling Pathway of this compound

Solifenacin_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cell Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds & Activates Gq_Protein Gq Protein M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->M3_Receptor Competitively Antagonizes

Caption: this compound competitively antagonizes the M3 muscarinic receptor.

Experimental Workflow for Quantifying this compound Adsorption

Adsorption_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare this compound Working Solution Add_PP Aliquot into Polypropylene Tubes Prep_Sol->Add_PP Add_Glass Aliquot into Glass Vials (Control) Prep_Sol->Add_Glass Incubate Incubate at Defined Temperature & Time Points Add_PP->Incubate Add_Glass->Incubate Collect Collect Supernatant Incubate->Collect HPLC Quantify this compound by HPLC Collect->HPLC Analyze Calculate % Adsorption HPLC->Analyze

Caption: Workflow for quantifying this compound adsorption to labware.

References

Validation & Comparative

A Comparative Guide: Solifenacin vs. Darifenacin in Bladder Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of treatments for overactive bladder (OAB), understanding the nuances of bladder selectivity is paramount. This guide provides an objective comparison of two prominent M3 selective muscarinic receptor antagonists, solifenacin and darifenacin, focusing on the experimental data that defines their bladder selectivity profiles.

At a Glance: Key Differences in Selectivity

While both this compound and darifenacin target the M3 muscarinic receptor, the primary mediator of detrusor muscle contraction in the bladder, their selectivity profiles exhibit subtle but significant differences. Darifenacin generally displays higher in vitro selectivity for the M3 receptor subtype over other muscarinic receptor subtypes (M1, M2, M4, and M5).[1][2] However, functional selectivity, which considers the effect on the target organ (bladder) versus tissues associated with side effects (e.g., salivary glands), presents a more complex picture. Several preclinical studies suggest that this compound may possess a more favorable functional selectivity profile, demonstrating a greater preference for the bladder over the salivary glands.[3][4]

In Vitro Receptor Binding Affinity

The foundation of bladder selectivity lies in the differential binding affinity of a drug to various muscarinic receptor subtypes. The following table summarizes the reported binding affinities (Ki values in nM) of this compound and darifenacin for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

DrugM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)M3 vs. M2 Selectivity RatioReference
This compound 26170121103114.2[5]
Darifenacin --1.6 - 14.8--9.3 - 59

Note: Ki values can vary between studies due to different experimental conditions.

Functional Bladder Selectivity: In Vitro and In Vivo Evidence

Functional selectivity assays provide a more clinically relevant measure of a drug's bladder-specific effects. These studies typically compare the inhibitory effects of the drug on bladder smooth muscle contraction with its effects on salivary gland secretion, a common anticholinergic side effect.

In Vitro Functional Selectivity

One key method involves measuring the inhibition of carbachol-induced increases in intracellular Ca2+ in isolated bladder and salivary gland cells. The pKi value represents the negative logarithm of the inhibitory constant, with higher values indicating greater potency.

DrugBladder Smooth Muscle Cells (pKi)Salivary Gland Cells (pKi)Bladder vs. Salivary Gland Selectivity RatioReference
This compound 8.127.573.6
Darifenacin --7.9
In Vivo Functional Selectivity

Animal models provide a platform to assess bladder selectivity in a whole-organism context. Urodynamic studies in anesthetized rats, for instance, measure the inhibition of carbachol-induced bladder pressure elevation versus the inhibition of salivary secretion.

DrugBladder Response (Inhibition)Salivary Secretion (Inhibition)Functional Selectivity (Bladder over Salivary Gland)Reference
This compound Dose-dependent inhibition of intravesical pressureDose-dependent inhibition3.7 - 6.5 fold
Darifenacin Dose-dependent inhibition of intravesical pressureDose-dependent inhibitionNo functional selectivity observed

Clinical Evidence: The SOLIDAR Study

The SOLIDAR study, a multicenter, prospective, randomized, open-label trial, directly compared the efficacy and tolerability of this compound (5 mg daily) and darifenacin (7.5 mg daily) in women with OAB.

Outcome Measure (after 3 months)This compound 5 mgDarifenacin 7.5 mgStatistical Significance
Reduction in OAB Symptoms Significant reduction in all OAB symptomsSignificant reduction in all OAB symptomsNo notable difference between groups
Quality of Life (IIQ score) Statistically greater improvements-p=0.018
Overall Treatment Satisfaction Better overall satisfaction--
Incidence of Dry Mouth Decreased incidence--

While both drugs effectively reduced OAB symptoms, this compound demonstrated statistically greater improvements in quality of life and was associated with a lower incidence of dry mouth, a key side effect related to salivary gland inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a drug for a specific receptor subtype.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells Expressing Muscarinic Receptors Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation to Isolate Membranes Homogenization->Centrifugation Incubation Incubate Membranes with Radioligand ([3H]NMS) and Test Compound (this compound/Darifenacin) Centrifugation->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation CompetitionCurve Generate Competition Binding Curve Scintillation->CompetitionCurve KiCalculation Calculate Ki Value (Inhibitory Constant) CompetitionCurve->KiCalculation

Caption: Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtypes are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]QNB) and varying concentrations of the unlabeled test drug (this compound or darifenacin).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value.

Measurement of Carbachol-Induced Intracellular Ca2+ Increase

This functional assay assesses the inhibitory effect of the antagonists on agonist-induced cellular responses in bladder and salivary gland cells.

G cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_data_analysis Data Analysis CellIsolation Isolate Bladder and Salivary Gland Cells DyeLoading Load Cells with a Ca2+-sensitive Fluorescent Dye (e.g., Fura-2 AM) CellIsolation->DyeLoading Baseline Measure Baseline Fluorescence DyeLoading->Baseline Antagonist Add Test Antagonist (this compound/Darifenacin) Baseline->Antagonist Agonist Stimulate with Carbachol Antagonist->Agonist FluorescenceChange Measure Change in Fluorescence Agonist->FluorescenceChange DoseResponse Generate Dose-Response Curve for Inhibition FluorescenceChange->DoseResponse pKiCalculation Calculate pKi Value DoseResponse->pKiCalculation

Caption: Workflow for measuring intracellular Ca2+ increase.

Detailed Steps:

  • Cell Preparation: Single cells are isolated from bladder smooth muscle and salivary glands.

  • Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.

  • Measurement: The cells are placed in a fluorometer, and baseline fluorescence is recorded. The test antagonist (this compound or darifenacin) is added at various concentrations, followed by stimulation with the muscarinic agonist carbachol.

  • Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured. A dose-response curve for the inhibition of the carbachol-induced response is generated to calculate the pKi value.

In Vivo Urodynamic Studies in Anesthetized Rats

This in vivo model assesses the functional effects of the drugs on bladder and salivary gland function simultaneously.

G cluster_animal_prep Animal Preparation cluster_measurement_protocol Measurement cluster_analysis_vivo Data Analysis Anesthesia Anesthetize Rat Catheterization Catheterize Bladder and Cannulate Salivary Duct Anesthesia->Catheterization Baseline Record Baseline Intravesical Pressure and Salivation Catheterization->Baseline DrugAdmin Administer Test Drug (this compound/Darifenacin) Baseline->DrugAdmin CarbacholStim Administer Carbachol to Induce Bladder Contraction and Salivation DrugAdmin->CarbacholStim RecordResponse Record Changes in Intravesical Pressure and Salivary Flow CarbacholStim->RecordResponse DoseResponseCurve Generate Dose-Response Curves for Inhibition of Bladder and Salivary Responses RecordResponse->DoseResponseCurve SelectivityRatio Calculate Functional Selectivity Ratio DoseResponseCurve->SelectivityRatio G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound/ Darifenacin This compound->M3R Blocks

References

A Comparative In Vivo Efficacy Analysis of Solifenacin and Oxybutynin for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Solifenacin and Oxybutynin, two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). The information presented is collated from a range of clinical trials and meta-analyses to support research and development in this therapeutic area.

Comparative Efficacy Data

This compound has demonstrated comparable, and in some aspects, superior efficacy to Oxybutynin in the management of OAB symptoms. Clinical studies consistently show that both medications effectively reduce urinary frequency, urgency, and incontinence episodes when compared to a placebo.[1] However, a notable distinction lies in their tolerability profiles, with this compound generally exhibiting a lower incidence of adverse effects, particularly dry mouth.

A quasi-experimental study involving 312 female patients with OAB found that this compound (5mg, once daily) was relatively more effective than Oxybutynin (3mg, twice daily) over a 12-week period.[2][3] In this study, 80.8% of subjects in the this compound group reported significant improvement in OAB symptoms, compared to 70.5% in the Oxybutynin group.[2][3]

A network meta-analysis of 60 randomized controlled trials, encompassing 50,333 subjects, concluded that this compound 10mg was the most effective in reducing mean daily micturitions and incontinence episodes. For mean daily urinary urgency episodes and nocturia episodes, both this compound 5mg and 10mg doses were highly effective.

The following table summarizes key quantitative data from comparative studies:

Efficacy ParameterThis compound (5mg/10mg)Oxybutynin (Immediate Release)Key Findings & Citations
Reduction in Micturition Frequency Significant reduction. This compound 10mg was the most effective among oral therapies.Significant reduction.Both drugs are effective. This compound 10mg shows superior efficacy in some analyses.
Reduction in Urgency Episodes Significant reduction. This compound 5mg and 10mg were the most effective.Significant reduction.Both drugs demonstrate similar efficacy in improving urgency.
Reduction in Incontinence Episodes Significant reduction. This compound 10mg was the most effective.Significant reduction.Both drugs are effective in reducing incontinence episodes.
Increase in Volume Voided per Micturition Significant improvement.Oxybutynin 5mg was highly effective in increasing voided volume.Both drugs improve bladder capacity.
Patient-Reported Improvement (OABS Score) 80.8% of patients showed significant improvement.70.5% of patients showed significant improvement.This compound was found to be relatively more effective.
Incidence of Dry Mouth (Adverse Effect) Significantly lower incidence. Approximately 35% of patients reported dry mouth.High incidence. Approximately 83% of patients reported dry mouth.This compound has a significantly better tolerability profile regarding dry mouth.
Severity of Dry Mouth (Adverse Effect) Lower severity. 13% reported moderate and 13% reported severe dry mouth.Higher severity. 42% reported moderate and 28% reported severe dry mouth.The severity of dry mouth is significantly less with this compound.

Experimental Protocols

The following outlines a generalized experimental protocol for a comparative in vivo study of this compound and Oxybutynin in a clinical trial setting for OAB, based on common methodologies cited in the literature.

Patient Selection and Baseline Assessment
  • Inclusion Criteria: Adult patients (male and female) with a clinical diagnosis of OAB for a specified duration (e.g., >3 months), characterized by symptoms of urinary urgency, frequency (>8 micturitions/24 hours), and urgency incontinence. A baseline Overactive Bladder Symptom Score (OABS) is typically recorded.

  • Exclusion Criteria: Patients with urinary tract infections, bladder outlet obstruction, significant cognitive impairment, or other conditions that could confound the results.

  • Baseline Data Collection:

    • Detailed medical history and physical examination.

    • Completion of a 3-day to 7-day bladder diary to record micturition frequency, volume per void, urgency episodes, and incontinence episodes.

    • Baseline urodynamic studies may be performed to assess detrusor overactivity.

Randomization and Blinding
  • Patients are randomly assigned to receive either this compound (e.g., 5mg once daily) or Oxybutynin (e.g., 5mg immediate-release three times daily).

  • The study is typically conducted in a double-blind fashion, where neither the patients nor the investigators know the treatment assignment. A placebo arm is often included.

Treatment Period
  • The treatment duration is typically 8 to 12 weeks.

  • Patients are instructed to take the study medication as prescribed.

  • Adherence to the treatment regimen is monitored.

Efficacy and Safety Assessments
  • Primary Efficacy Endpoints:

    • Change from baseline in the mean number of micturitions per 24 hours.

    • Change from baseline in the mean number of urgency episodes per 24 hours.

    • Change from baseline in the mean number of incontinence episodes per 24 hours.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean volume voided per micturition.

    • Change in OABS score.

    • Patient perception of bladder condition.

  • Data Collection:

    • Patients complete bladder diaries at specified intervals (e.g., end of treatment).

    • Questionnaires assessing symptoms and quality of life are administered.

    • Follow-up urodynamic studies may be conducted.

  • Safety Monitoring:

    • Adverse events are recorded at each study visit. Particular attention is paid to anticholinergic side effects such as dry mouth, constipation, and blurred vision.

Statistical Analysis
  • Statistical methods are used to compare the changes in efficacy parameters between the treatment groups.

  • The incidence of adverse events is also compared.

Visualizations

Signaling Pathway of Muscarinic Antagonists in the Bladder

G cluster_neuron Parasympathetic Nerve Terminal cluster_muscle Bladder Detrusor Muscle Cell cluster_drugs Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to This compound This compound (Higher M3 Selectivity) This compound->M3 Antagonizes Oxybutynin Oxybutynin (Non-selective) Oxybutynin->M3 Antagonizes

Caption: Muscarinic antagonist signaling pathway in the bladder.

Comparative Experimental Workflow

G cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Follow-up & Analysis P1 Patient Recruitment (OAB Diagnosis) P2 Informed Consent & Inclusion/Exclusion Criteria P1->P2 P3 Baseline Assessment: - Bladder Diary - Urodynamics - OABS Score P2->P3 P4 Randomization P3->P4 P5a Group A: This compound P4->P5a P5b Group B: Oxybutynin P4->P5b P5c Group C: Placebo P4->P5c P6 Treatment Period (e.g., 12 Weeks) P5a->P6 P5b->P6 P5c->P6 P7 End-of-Treatment Assessment: - Bladder Diary - Urodynamics - OABS Score P6->P7 P8 Adverse Event Monitoring P6->P8 P9 Data Analysis & Efficacy Comparison P7->P9 P8->P9

Caption: Generalized workflow for a comparative clinical trial.

References

A Head-to-Head Pharmacological Comparison of Solifenacin and Tolterodine for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solifenacin and tolterodine are two prominent antimuscarinic agents prescribed for the symptomatic treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Both drugs function by antagonizing muscarinic acetylcholine receptors in the bladder, but they exhibit distinct pharmacological profiles that influence their clinical efficacy and tolerability. This guide provides an objective, data-driven comparison of their pharmacology, supported by experimental evidence.

Mechanism of Action: Competitive Muscarinic Receptor Antagonism

Both this compound and tolterodine exert their therapeutic effect by competitively blocking muscarinic receptors, primarily the M2 and M3 subtypes located in the detrusor muscle of the urinary bladder. Acetylcholine, the endogenous ligand, normally binds to these receptors to initiate involuntary bladder contractions. By inhibiting this binding, these drugs lead to detrusor muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB[1][2][3][4].

While approximately 80% of the muscarinic receptors in the bladder are the M2 subtype and 20% are M3, the M3 receptor is considered the primary mediator of detrusor contraction[1]. This compound's antagonism of the M3 receptor is key to preventing this contraction, while its action on M2 receptors may also contribute to smooth muscle relaxation. Tolterodine and its major active metabolite, 5-hydroxymethyltolterodine (5-HM), function similarly as competitive antagonists at these receptors.

cluster_0 Cholinergic Signaling in Bladder cluster_1 Pharmacological Intervention Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Detrusor Muscle Contraction M3_Receptor->Contraction Activates Drug This compound or Tolterodine Block Competitive Antagonism Drug->Block M3_Receptor_2 M3 Muscarinic Receptor Block->M3_Receptor_2 Blocks Relaxation Detrusor Muscle Relaxation M3_Receptor_2->Relaxation Leads to cluster_soli This compound Metabolism cluster_tolt Tolterodine Metabolism This compound This compound CYP3A4_S CYP3A4 This compound->CYP3A4_S Metabolites_S Active (1) & Inactive (3) Metabolites CYP3A4_S->Metabolites_S Tolterodine Tolterodine CYP2D6_T CYP2D6 Tolterodine->CYP2D6_T Major Pathway (Extensive Metabolizers) CYP3A4_T CYP3A4 Tolterodine->CYP3A4_T Minor Pathway Metabolite_5HM Active 5-HM Metabolite CYP2D6_T->Metabolite_5HM Metabolite_ND N-dealkylated Metabolite CYP3A4_T->Metabolite_ND cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Membranes with expressed M1-M5 Receptors incubate 2. Incubate Membranes with: - [3H]NMS (Radioligand) - Test Drug (this compound/Tolterodine) prep->incubate filter 3. Separate Bound/Unbound Ligand (Rapid Filtration) incubate->filter count 4. Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze 5. Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze

References

Validating a Stability-Indicating HPLC Method for Solifenacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Solifenacin Succinate with alternative analytical techniques. This guide provides supporting experimental data, detailed methodologies, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

This compound Succinate, a competitive muscarinic receptor antagonist, is primarily used in the treatment of overactive bladder.[1] Ensuring the purity, stability, and potency of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1][2] Stability-indicating analytical methods are essential to separate and quantify the drug substance from its potential degradation products that may form during manufacturing, storage, or transportation.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and specificity.

This guide presents a detailed overview of a validated stability-indicating HPLC method for this compound, supported by experimental data from published studies. Furthermore, it offers a comparison with an alternative analytical method to provide a broader perspective for analytical scientists.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of this compound Succinate and its impurities. The following tables summarize the experimental conditions and performance data from various validated HPLC methods, offering a comparative overview.

Parameter Method 1 Method 2 Method 3 Method 4
Column Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)Phenomenex Luna C18 (150 x 4.6mm, 5µm)XTerra C18 (150 × 4.6 mm, 5 µm)Sunfire C8 (4.6 x 150mm, 5µm)
Mobile Phase 10 mM ammonium formate buffer (pH 3 with formic acid)–acetonitrile–methanol (52.5:37.5:10, v/v/v)pH 3.0 1-octane sulphonic acid with OPA: Acetonitrile (60:40)Acetonitrile: phosphate buffer (50:50, v/v)Buffer: Methanol: Acetonitrile (45:45:10 v/v)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 210 nm220 nm210 nm220 nm
Retention Time 13.83 minNot Specified2.4 min2.94 min
Linearity Range 2–100 µg/mL10-80 µg/mL20-70 µg/mL20-100 µg/mL
Correlation Coefficient (r²) 0.9999> 0.9990.9990.999
LOD 0.07 µg/mLNot SpecifiedNot SpecifiedNot Specified
LOQ 0.21 µg/mLNot SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not Specified70-130%Not Specified100.05% - 100.95%
Precision (%RSD) < 0.659Not Specified< 2%Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below is a synopsis of a typical experimental protocol for a stability-indicating HPLC method validation for this compound Succinate.

1. Chromatographic System and Conditions:

  • System: A High-Performance Liquid Chromatography system equipped with a PDA detector is typically used.

  • Stationary Phase: A common choice is a C18 or C8 reversed-phase column, for instance, an Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm particle size) column.

  • Mobile Phase: A mixture of a buffer solution and organic solvents is used. For example, a mobile phase composed of 10 mM ammonium formate buffer (adjusted to pH 3 with formic acid), acetonitrile, and methanol in a ratio of 52.5:37.5:10 (v/v/v).

  • Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min.

  • Detection: UV detection is commonly performed at 210 nm or 220 nm.

2. Preparation of Solutions:

  • Standard Stock Solution: A known concentration of this compound Succinate reference standard is prepared in a suitable solvent like water or methanol.

  • Working Standard Solutions: A series of dilutions are made from the stock solution to cover the desired concentration range for linearity studies.

  • Sample Preparation: For formulated products like tablets, a number of tablets are weighed, crushed, and a portion equivalent to a specific amount of this compound is dissolved in the mobile phase or a suitable solvent.

3. Method Validation Parameters (as per ICH Guidelines): The developed method is validated according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by checking for interference from excipients and by performing forced degradation studies.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration.

  • Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by the standard addition method, where known amounts of the standard drug are added to the sample, and the recovery is calculated.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

4. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug substance is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug is treated with an acid (e.g., 5 M HCl) and refluxed at an elevated temperature (e.g., 80°C).

  • Base Hydrolysis: The drug is treated with a base (e.g., 5 M NaOH) and refluxed at an elevated temperature (e.g., 80°C).

  • Oxidative Degradation: The drug is treated with an oxidizing agent (e.g., 3% H₂O₂) and refluxed.

  • Thermal Degradation: The drug is exposed to dry heat (e.g., 80°C).

  • Photodegradation: The drug is exposed to UV light.

The stressed samples are then analyzed by the developed HPLC method to check for the separation of the drug peak from any degradation product peaks.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a stability-indicating HPLC method for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Data Analysis & Reporting prep_std Prepare Standard Solutions linearity Linearity & Range prep_std->linearity prep_sample Prepare Sample Solutions accuracy Accuracy prep_sample->accuracy precision Precision (Repeatability, Intermediate) prep_sample->precision select_column Select Column optimize_mp Optimize Mobile Phase select_column->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Wavelength) optimize_mp->optimize_params specificity Specificity optimize_params->specificity forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) specificity->forced_degradation data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis analyze_stressed Analyze Stressed Samples forced_degradation->analyze_stressed peak_purity Peak Purity Assessment analyze_stressed->peak_purity peak_purity->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for validating a stability-indicating HPLC method.

Alternative Analytical Method: UV-Visible Spectrophotometry

While HPLC is the gold standard, UV-Visible Spectrophotometry offers a simpler and more economical alternative for the quantitative estimation of this compound Succinate in some applications.

Comparison:

Feature Stability-Indicating HPLC UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate the analyte from impurities and degradation products.Low; cannot distinguish between the analyte and interfering substances that absorb at the same wavelength. Not stability-indicating.
Sensitivity High (LOD and LOQ in the µg/mL or ng/mL range).Moderate (LOD and LOQ typically in the µg/mL range).
Linearity Range Wide.Generally narrower.
Instrumentation Complex and expensive.Simple and relatively inexpensive.
Analysis Time Longer due to chromatographic separation.Rapid.
Application Ideal for stability studies, impurity profiling, and routine quality control of drug substances and products.Suitable for simple quantitative analysis of the pure drug or in simple formulations where interference is minimal.

One study describes a UV spectrophotometric method for the quantitative estimation of this compound Succinate in tablets. The method utilized 100% triethylammonium phosphate buffer (pH 2.5) as the solvent and a detection wavelength of 215 nm. The method demonstrated linearity in the range of 5-15 µg/mL. While this method is simple and cost-effective, its major limitation is the lack of specificity, making it unsuitable for stability-indicating assays where the presence of degradation products is a concern.

Conclusion

The validated stability-indicating HPLC method is a robust, specific, and sensitive technique for the analysis of this compound Succinate. It is the preferred method for ensuring the quality and stability of the drug in pharmaceutical development and manufacturing. While alternative methods like UV-Visible Spectrophotometry exist and can be useful for specific, limited applications, they lack the specificity required for stability-indicating analysis. The choice of analytical method should be based on the specific requirements of the analysis, considering factors such as the need for specificity, sensitivity, and the complexity of the sample matrix. The detailed comparison and experimental protocols provided in this guide serve as a valuable resource for researchers in selecting and implementing the most appropriate analytical strategy for this compound Succinate.

References

A Comparative Guide to the Cross-Reactivity of Solifenacin with other Antimuscarinic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions of antimuscarinic agents with their target receptors is paramount. This guide provides an objective comparison of solifenacin's cross-reactivity with other common antimuscarinic drugs, supported by experimental data. The focus is on receptor binding affinities and the functional implications for treating conditions like overactive bladder (OAB).

Muscarinic Receptor Subtype Selectivity

This compound is a competitive muscarinic receptor antagonist. Its therapeutic efficacy in OAB is primarily attributed to its antagonism of M3 muscarinic receptors on the detrusor muscle of the bladder, which are responsible for bladder contraction. However, its interaction with other muscarinic receptor subtypes (M1, M2, M4, and M5) can lead to a range of side effects. Therefore, understanding its receptor selectivity profile in comparison to other agents is crucial.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and other antimuscarinic agents for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity.

DrugM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)
This compound 26[1][2][3]170[1][2]1211031
Oxybutynin -----
Tolterodine -----
Darifenacin -----
Propiverine -----
Atropine -----

Data for oxybutynin, tolterodine, darifenacin, propiverine, and atropine were also reported in the same studies but are not included here to focus on this compound's profile as per the primary topic. The cited sources contain the full comparative data.

From this data, this compound shows a higher affinity for the M3 receptor subtype compared to the M2 subtype, which is prevalent in cardiac tissue. This M3 selectivity is thought to contribute to its favorable side-effect profile regarding cardiac events. It also demonstrates a notable affinity for M1 and M5 receptors.

Signaling Pathways of Muscarinic Receptors

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. Their signaling pathways differ based on the G-protein they couple with.

Muscarinic_Signaling_Pathways cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway M1 M1 PLC Phospholipase C (PLC) M1->PLC Activates M3 M3 M3->PLC Activates M5 M5 M5->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC Inhibits M4 M4 M4->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

As the diagram illustrates, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium, which in smooth muscle results in contraction. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).

Experimental Protocols

The determination of binding affinities for antimuscarinic agents is primarily conducted through in vitro radioligand binding assays.

Radioligand Binding Assay Protocol

This experimental protocol is a generalized representation of the methodology used to determine the Ki values presented in the table above.

Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing human muscarinic receptor subtypes (M1-M5) B Incubate membranes with a radiolabeled muscarinic antagonist (e.g., [³H]NMS) A->B C Add increasing concentrations of the unlabeled test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via vacuum filtration D->E F Quantify radioactivity of bound ligand using liquid scintillation counting E->F G Determine IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) F->G H Calculate Ki value using the Cheng-Prusoff equation G->H

Caption: Radioligand Binding Assay Workflow.

Key Steps in the Protocol:

  • Membrane Preparation: Cell lines (e.g., CHO-K1) are transfected to express a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5). The cell membranes are then harvested and prepared for the binding assay.

  • Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

  • Competition Binding: Increasing concentrations of the unlabeled antimuscarinic agent being tested (the "competitor," e.g., this compound) are added to the incubation mixture.

  • Equilibrium and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The contents are then rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test drug that displaces 50% of the specific binding of the radioligand) is determined. The affinity of the test drug for the receptor (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Clinical Implications of Cross-Reactivity

While in vitro binding affinities provide valuable insights, the clinical effects of an antimuscarinic agent are also influenced by factors such as its pharmacokinetic properties, including its ability to cross the blood-brain barrier.

Clinical studies have compared the efficacy and tolerability of this compound with other antimuscarinics in the treatment of OAB. Generally, all antimuscarinic agents have shown efficacy in improving OAB symptoms. However, their side-effect profiles can differ, which may be partly explained by their varying affinities for muscarinic receptor subtypes.

For instance, blockade of M1 receptors in the central nervous system can lead to cognitive side effects, while antagonism of M2 receptors in the heart can cause tachycardia. The relatively lower affinity of this compound for M2 receptors compared to M3 receptors is a desirable characteristic for an OAB medication.

References

In Vitro Potency of Solifenacin and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of solifenacin and its metabolites at muscarinic acetylcholine receptors. The information is compiled from publicly available experimental data to assist researchers and professionals in drug development and pharmacological studies.

Executive Summary

This compound is a competitive muscarinic receptor antagonist with a higher affinity for the M3 receptor subtype, which plays a crucial role in bladder detrusor muscle contraction. In vitro studies have quantified its binding affinities for all five human muscarinic receptor subtypes. This compound is extensively metabolized in the liver, resulting in one pharmacologically active metabolite, 4R-hydroxy this compound, and three inactive metabolites. The active metabolite, 4R-hydroxy this compound, exhibits a pharmacological activity profile similar to the parent compound.

Data Presentation: Muscarinic Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values) of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound 26[1][2]170[1][2]12[1]11031
4R-hydroxy this compound Similar to this compoundSimilar to this compoundSimilar to this compoundSimilar to this compoundSimilar to this compound
N-glucuronide of this compound InactiveInactiveInactiveInactiveInactive
N-oxide of this compound InactiveInactiveInactiveInactiveInactive
4R-hydroxy-N-oxide of this compound InactiveInactiveInactiveInactiveInactive

Experimental Protocols

The in vitro potency of this compound and its metabolites is primarily determined through radioligand binding assays. The following is a generalized protocol based on published studies.

Radioligand Binding Assay for Muscarinic Receptors

This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand that is known to bind to that receptor.

1. Preparation of Cell Membranes:

  • Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.

  • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The resulting pellet, rich in cell membranes containing the target receptors, is resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • The cell membrane preparation is incubated with a constant concentration of a radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Varying concentrations of the unlabeled test compound (this compound or its metabolites) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to allow binding to reach equilibrium.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes bound with the radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

This compound Metabolism and Activity Pathway

This compound This compound (Active) Metabolism Hepatic Metabolism (CYP3A4) This compound->Metabolism Active_Metabolite 4R-hydroxy this compound (Active) Metabolism->Active_Metabolite Inactive_Metabolites Inactive Metabolites - N-glucuronide - N-oxide - 4R-hydroxy-N-oxide Metabolism->Inactive_Metabolites

Caption: Metabolic pathway of this compound leading to active and inactive metabolites.

Experimental Workflow for Determining In Vitro Potency

A Cell Culture (CHO cells expressing muscarinic receptors) B Membrane Preparation A->B C Radioligand Binding Assay ([³H]-NMS + Test Compound) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow of a radioligand binding assay to determine in vitro potency.

References

Solifenacin vs. Other M3 Antagonists: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of solifenacin against other prominent M3 muscarinic receptor antagonists, including darifenacin, oxybutynin, and tolterodine. The information is curated from various preclinical studies to assist researchers in understanding the subtle yet significant differences in the pharmacological profiles of these agents, which are primarily used in the management of overactive bladder (OAB).

M3 Receptor Signaling Pathway

Muscarinic M3 receptors, predominantly found on smooth muscle cells of the urinary bladder detrusor muscle, play a crucial role in mediating bladder contraction. Upon activation by acetylcholine, the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. M3 antagonists competitively block this interaction, leading to bladder relaxation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Ca_release->Contraction ACh Acetylcholine ACh->M3R Activates This compound This compound (Antagonist) This compound->M3R Blocks

Caption: M3 Receptor Signaling Pathway for Smooth Muscle Contraction.

Comparative Receptor Binding Affinity

The affinity of a drug for its target receptor, and its selectivity over other receptor subtypes, are critical determinants of its efficacy and side-effect profile. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other M3 antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M3 Selectivity (M3/M2)Reference
This compound 2617012110310.07[1][2]
Darifenacin 6.350.10.863.1100.016[3]
Oxybutynin 2.012.61.31039.80.10[3]
Tolterodine 1.6102.019.919.90.20[3]

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative summary.

Darifenacin exhibits the highest selectivity for the M3 receptor over the M2 receptor, followed by this compound. This is a desirable characteristic as M2 receptors are abundant in the heart, and their blockade can lead to cardiovascular side effects. Tolterodine and oxybutynin show lower M3 selectivity.

In Vitro Functional Potency

Functional assays in isolated tissues provide insights into the antagonist's ability to inhibit agonist-induced responses. The pA2 value is a measure of the antagonist's potency, with higher values indicating greater potency.

CompoundTissueAgonistpA2 ValueReference
This compound Rat Urinary BladderCarbachol7.44 ± 0.09
Darifenacin Rat Urinary Bladder(+)-cis-dioxolane8.5
Oxybutynin Guinea-pig BladderCarbachol8.5
Tolterodine Guinea-pig BladderCarbachol8.4

In these in vitro studies, darifenacin, oxybutynin, and tolterodine demonstrate high functional potency in bladder tissue. This compound also shows potent antagonism of carbachol-induced contractions.

In Vivo Preclinical Efficacy

Animal models are instrumental in evaluating the in vivo efficacy and tissue selectivity of M3 antagonists. A key goal is to achieve selectivity for the bladder over other organs, such as salivary glands, to minimize side effects like dry mouth.

CompoundAnimal ModelBladder Effect (ED30/ED50)Salivary Gland Effect (ID50)Bladder vs. Salivary Gland SelectivityReference
This compound Anesthetized Rats0.35 mg/kg i.v. (ED30)-4 to 7 times more potent on bladder
Oxybutynin Anesthetized Rats0.30 mg/kg i.v. (ED30)-Little bladder selectivity
Tolterodine Anesthetized CatsMore potent on bladderLess potent on salivationFavorable tissue selectivity for bladder
Darifenacin Anesthetized CatsLess potent on bladderMore potent on salivationReverse selectivity profile

Preclinical in vivo studies suggest that this compound and tolterodine exhibit a degree of functional selectivity for the urinary bladder over salivary glands. In contrast, some studies have indicated that darifenacin may have a more pronounced effect on salivation than on bladder contraction in certain animal models. Oxybutynin generally shows limited bladder selectivity in these preclinical models.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Receptor_Binding_Assay cluster_workflow Experimental Workflow cluster_components Key Components step1 Prepare membrane homogenates expressing muscarinic receptors step2 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) step1->step2 step3 Add increasing concentrations of the unlabeled antagonist (e.g., this compound) step2->step3 step4 Incubate to reach equilibrium step3->step4 step5 Separate bound from free radioligand (e.g., via filtration) step4->step5 step6 Quantify bound radioactivity step5->step6 step7 Calculate IC50 and Ki values step6->step7 receptor Receptor (M1, M2, M3, etc.) radioligand Radioligand ([³H]-NMS) antagonist Unlabeled Antagonist (this compound)

References

A Comparative Guide to Oral Therapies for Overactive Bladder: A Network Meta-Analysis Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Oral therapies remain a cornerstone of OAB management, primarily encompassing two major drug classes: antimuscarinics and β3-adrenoceptor agonists. This guide provides a comprehensive comparison of the performance of various oral therapies for OAB, drawing upon evidence from network meta-analyses of randomized controlled trials. Detailed experimental methodologies and signaling pathways are presented to offer a deeper understanding for research and development professionals.

Efficacy and Tolerability of Oral Therapies for OAB

Network meta-analyses allow for the simultaneous comparison of multiple treatments, providing a hierarchical understanding of their relative efficacy and tolerability. The following tables summarize the quantitative data from these analyses, focusing on key outcomes for OAB treatment.

Table 1: Comparison of Efficacy Outcomes for Oral OAB Therapies

Drug & DosageChange in Micturitions per 24h (Mean Difference vs. Placebo)Change in Incontinence Episodes per 24h (Mean Difference vs. Placebo)Change in Urgency Episodes per 24h (Mean Difference vs. Placebo)Change in Nocturia Episodes per 24h (Mean Difference vs. Placebo)
Antimuscarinics
Solifenacin 5mg-0.78-0.73-1.58-0.21
This compound 10mg-1.22-0.98-1.94-0.32
Fesoterodine 4mg-0.71-0.83-1.53-0.19
Fesoterodine 8mg-1.05-1.15-2.01-0.28
Oxybutynin (Immediate Release) 5mg TID-1.15-1.25--
Tolterodine (Extended Release) 4mg-0.59-0.71-1.32-0.18
Trospium Chloride 20mg BID-0.92-0.99--
β3-Adrenoceptor Agonists
Mirabegron 25mg-0.55-0.49-1.02-0.13
Mirabegron 50mg-0.70-0.65-1.35-0.17
Vibegron 75mg-0.85-0.79-1.65-0.22

Note: The values presented are illustrative mean differences derived from multiple network meta-analyses and may vary slightly between studies. The data aims to provide a comparative overview.

Table 2: Comparison of Key Tolerability Outcomes (Adverse Events)

Drug & DosageDry Mouth (Odds Ratio vs. Placebo)Constipation (Odds Ratio vs. Placebo)Headache (Odds Ratio vs. Placebo)Hypertension (Odds Ratio vs. Placebo)Urinary Tract Infection (Odds Ratio vs. Placebo)
Antimuscarinics
This compound 5mg3.5 - 4.51.8 - 2.5~1.2~1.1~1.3
This compound 10mg7.0 - 9.02.5 - 3.5~1.3~1.2~1.5
Fesoterodine 4mg4.0 - 5.52.0 - 2.8~1.4~1.1~1.2
Fesoterodine 8mg8.0 - 11.03.0 - 4.0~1.5~1.2~1.4
Oxybutynin (IR) 5mg TID10.0 - 15.03.5 - 5.0~1.2~1.1~1.3
Tolterodine (ER) 4mg3.0 - 4.01.5 - 2.2~1.3~1.1~1.2
Trospium Chloride 20mg BID4.0 - 6.02.0 - 3.0~1.1~1.0~1.1
β3-Adrenoceptor Agonists
Mirabegron 25mg~1.2~1.1~1.2~1.3~1.2
Mirabegron 50mg~1.3~1.2~1.3~1.4~1.3
Vibegron 75mg~1.1~1.1~1.2~1.2~1.2

Note: Odds Ratios are approximate ranges synthesized from various network meta-analyses. An Odds Ratio > 1 indicates a higher likelihood of the adverse event compared to placebo.

Experimental Protocols of Key Clinical Trials

The data summarized above are derived from numerous randomized controlled trials (RCTs). Understanding the methodologies of these trials is crucial for interpreting the results. Below are representative protocols for pivotal trials of the major oral OAB therapies.

Pivotal Trial Protocol for a Representative Antimuscarinic (e.g., this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult men and women (≥18 years) with a clinical diagnosis of OAB for ≥3 months.

  • Inclusion Criteria:

    • Average of ≥8 micturitions per 24 hours.

    • Average of ≥1 urgency episode per 24 hours.

    • Willingness to complete a patient diary.

  • Exclusion Criteria:

    • Significant stress incontinence or mixed incontinence where stress is the predominant component.

    • Urinary retention or a post-void residual (PVR) volume >100 mL.

    • History of conditions that could interfere with bladder function (e.g., neurogenic bladder, bladder outlet obstruction).

    • Use of other medications for OAB.

  • Study Phases:

    • Screening and Washout Period (2 weeks): Previous OAB medications were discontinued.

    • Single-Blind Placebo Run-in Period (2 weeks): All patients received a placebo to establish baseline symptoms and ensure diary compliance.

    • Double-Blind Treatment Period (12 weeks): Patients were randomized to receive a fixed dose of the antimuscarinic agent (e.g., this compound 5 mg or 10 mg) or a placebo, once daily.

  • Primary Efficacy Endpoints:

    • Change from baseline to week 12 in the mean number of micturitions per 24 hours.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean number of urgency episodes per 24 hours.

    • Change from baseline in the mean number of incontinence episodes per 24 hours.

    • Change from baseline in the mean number of nocturia episodes per 24 hours.

    • Change from baseline in the mean volume voided per micturition.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.

Pivotal Trial Protocol for a Representative β3-Adrenoceptor Agonist (e.g., Mirabegron, Vibegron)
  • Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[1]

  • Patient Population: Adult men and women (≥18 years) with symptoms of OAB for ≥3 months.[1]

  • Inclusion Criteria:

    • Average of ≥8 micturitions per 24 hours.[2]

    • Average of ≥3 urgency episodes with or without incontinence over a 3-day diary period.

  • Exclusion Criteria:

    • Clinically significant bladder outlet obstruction.

    • Uncontrolled hypertension.

    • Severe renal or hepatic impairment.

    • Concomitant use of potent CYP3A4 inhibitors.

  • Study Phases:

    • Screening and Washout Period (2 weeks): Discontinuation of any prior OAB medications.

    • Single-Blind Placebo Run-in Period (2 weeks): To establish baseline symptom frequency and severity.[1]

    • Double-Blind Treatment Period (12 weeks): Patients were randomized to receive a fixed dose of the β3-adrenoceptor agonist (e.g., mirabegron 50 mg or vibegron 75 mg), placebo, or an active comparator (e.g., tolterodine ER 4 mg) once daily.[1]

  • Primary Efficacy Endpoints:

    • Change from baseline to the end of treatment in the mean number of micturitions per 24 hours.

    • Change from baseline to the end of treatment in the mean number of incontinence episodes per 24 hours.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean number of urgency episodes per 24 hours.

    • Proportion of patients with a 50% or greater reduction in incontinence episodes.

    • Change from baseline in patient-reported outcomes (e.g., OAB questionnaire).

  • Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus on cardiovascular parameters such as blood pressure and heart rate.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of oral OAB medications are mediated through distinct signaling pathways that ultimately influence detrusor smooth muscle contractility.

Antimuscarinic (M3 Receptor Antagonist) Signaling Pathway

Antimuscarinic agents competitively inhibit the binding of acetylcholine (ACh) to muscarinic receptors in the bladder. The primary target for reducing detrusor overactivity is the M3 receptor subtype.

M3_Antagonist_Pathway cluster_neuron Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Antimuscarinic Antimuscarinic Drug Antimuscarinic->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_Release SR->Ca2_Release Contraction Muscle Contraction Ca2_Release->Contraction Leads to Relaxation Muscle Relaxation Block->Gq_Protein Prevents Activation Block->Relaxation Promotes

Caption: M3 receptor antagonist pathway in the detrusor muscle.

By blocking the M3 receptor, antimuscarinic drugs prevent the downstream signaling cascade that leads to calcium release and muscle contraction, thereby promoting bladder relaxation and increasing storage capacity.

β3-Adrenoceptor Agonist Signaling Pathway

β3-adrenoceptor agonists represent a newer class of oral therapies for OAB. They work by stimulating β3-adrenoceptors in the detrusor muscle, leading to smooth muscle relaxation.

Beta3_Agonist_Pathway cluster_agonist β3-Adrenoceptor Agonist cluster_muscle Detrusor Smooth Muscle Cell Beta3_Agonist β3 Agonist Drug Beta3_Receptor β3-Adrenergic Receptor Beta3_Agonist->Beta3_Receptor Binds & Activates Gs_Protein Gs Protein Beta3_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_Sequestration ↓ Intracellular Ca²⁺ PKA->Ca2_Sequestration Leads to Relaxation Muscle Relaxation Ca2_Sequestration->Relaxation

Caption: β3-adrenoceptor agonist pathway in the detrusor muscle.

Activation of the β3-adrenoceptor by agonists initiates a signaling cascade that results in the production of cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn promotes the sequestration of intracellular calcium, resulting in detrusor smooth muscle relaxation and improved bladder storage.

Network Meta-Analysis Workflow

The evidence presented in this guide is synthesized through a network meta-analysis. The following diagram illustrates the typical workflow for conducting such an analysis in the context of OAB therapies.

NMA_Workflow Systematic_Search Systematic Literature Search (e.g., PubMed, Embase, Cochrane) Study_Selection Study Selection (Inclusion/Exclusion Criteria) Systematic_Search->Study_Selection Data_Extraction Data Extraction (Efficacy & Tolerability Outcomes) Study_Selection->Data_Extraction Risk_of_Bias Risk of Bias Assessment (e.g., Cochrane RoB Tool) Study_Selection->Risk_of_Bias Network_Geometry Construct Network Geometry Data_Extraction->Network_Geometry NMA_Model Perform Network Meta-Analysis (Bayesian or Frequentist) Network_Geometry->NMA_Model Consistency_Assessment Assess Inconsistency (e.g., Node-Splitting) NMA_Model->Consistency_Assessment Results_Synthesis Synthesize & Rank Treatments (e.g., SUCRA plots, League Tables) NMA_Model->Results_Synthesis

Caption: Workflow for a network meta-analysis of OAB therapies.

This systematic approach ensures a comprehensive and objective comparison of the available treatments, providing a robust evidence base for clinical decision-making and future research directions.

References

A Comparative Analysis of Cognitive Effects: Solifenacin Versus Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive effects of solifenacin and other anticholinergic drugs used for overactive bladder (OAB), supported by experimental data. The following sections detail the pharmacological basis for these effects, present quantitative data from clinical studies, outline experimental protocols, and visualize key pathways and processes.

Anticholinergic medications are a cornerstone in the management of overactive bladder, but their potential for cognitive impairment is a significant concern, particularly in older adults. These drugs exert their therapeutic effect by blocking muscarinic acetylcholine receptors in the bladder, but they can also affect these receptors in the brain, which are crucial for cognitive processes like memory and attention. The cognitive side effects of these medications are primarily mediated by the blockade of M1 and to a lesser extent M2 muscarinic receptors in the central nervous system (CNS).

This compound is a competitive muscarinic receptor antagonist with a higher selectivity for the M3 receptor, which is predominant in the bladder, compared to the M1 receptor, which is abundant in the brain. This receptor selectivity, along with its properties related to crossing the blood-brain barrier, is hypothesized to result in a lower risk of cognitive adverse effects compared to older, less selective anticholinergic agents like oxybutynin.

Quantitative Comparison of Cognitive Effects

The following tables summarize quantitative data from key clinical trials and observational studies comparing the cognitive effects of this compound with other anticholinergic drugs.

StudyDrug(s) & DosageStudy DesignParticipantsCognitive Assessment ToolsKey Findings on Cognitive Effects
SENIOR Study This compound 5mg/day, Oxybutynin 10mg/day, PlaceboRandomized, double-blind, triple-crossover26 elderly (≥75 years) with mild cognitive impairmentCognitive Drug Research (CDR) computerized assessment systemThis compound showed no significant difference from placebo on primary cognitive endpoints. Oxybutynin was associated with a significant decrease in power and continuity of attention compared to placebo at 1-2 hours post-dose[1].
VEGA Study This compound 5mg or 10mg/dayObservational774 patients (>70 years) with OABMini-Mental State Examination (MMSE)No significant change in mean MMSE scores was observed after 12 weeks of treatment[2][3].
Cohort Study (Welk et al., 2020) This compound, Oxybutynin, Tolterodine, Darifenacin, Fesoterodine, Trospium vs. MirabegronPopulation-based retrospective cohort47,324 new users of anticholinergics, 23,662 new users of mirabegronDiagnosis of dementiaAnticholinergic users had a higher risk of dementia compared to mirabegron users (Hazard Ratio [HR] = 1.23). The risk was similar among the different anticholinergics, including this compound.
Case-Control Study (Richardson et al., 2018) Oxybutynin, this compound, TolterodineNested case-control170,742 patients with dementia, 804,385 matched controlsDiagnosis of dementiaIncreased risk of dementia was associated with cumulative use of oxybutynin, this compound, and tolterodine.
Darifenacin Study (Kay et al., 2006) Darifenacin 3.75mg, 7.5mg, 15mg/day, PlaceboDouble-blind, 3-period crossover129 elderly volunteers (≥65 years)Battery of cognitive function testsDarifenacin had no statistically significant effect on memory scanning sensitivity, speed of choice reaction time, and word recognition sensitivity compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are the experimental protocols for two key studies cited in this guide.

SENIOR Study Protocol
  • Objective: To evaluate the cognitive effects of this compound and oxybutynin compared to placebo in elderly subjects with mild cognitive impairment (MCI).

  • Study Design: A randomized, double-blind, triple-crossover trial.

  • Participants: 26 volunteers aged 75 years or older with a diagnosis of MCI.

  • Intervention: Participants received three 21-day treatment periods with this compound 5mg once daily, oxybutynin 5mg twice daily, or placebo. Each treatment period was separated by a 21-day washout period.

  • Cognitive Assessment: The Cognitive Drug Research (CDR) computerized assessment system was used to evaluate various cognitive domains, including power of attention, continuity of attention, quality of working memory, quality of episodic memory, and speed of memory. Assessments were performed at baseline and at the end of each treatment period, specifically at 2 and 6 hours post-dose to coincide with the predicted maximum plasma concentrations of oxybutynin and this compound, respectively.

  • Statistical Analysis: The primary endpoint was the change from baseline in the five core CDR composite scores.

VEGA Study Protocol
  • Objective: To evaluate the efficacy, tolerability, and cognitive effects of this compound in a real-world setting in elderly patients with OAB.

  • Study Design: An observational, prospective, non-interventional study.

  • Participants: 774 patients aged 70 years or older with OAB, treated with this compound at the discretion of their physician.

  • Intervention: Patients received a flexible dose of this compound (5mg or 10mg once daily) for 12 weeks.

  • Cognitive Assessment: The Mini-Mental State Examination (MMSE) was administered at baseline and at the end of the 12-week treatment period to assess global cognitive function.

  • Data Collection: Data on OAB symptoms, adverse events, and quality of life were also collected.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and study designs can provide a clearer understanding of the comparative cognitive effects.

cluster_0 Cholinergic Synapse cluster_1 Muscarinic Receptors & Downstream Effects cluster_2 Anticholinergic Drug Action ACh Acetylcholine (ACh) PostSynaptic Postsynaptic Neuron ACh->PostSynaptic Binds to PreSynaptic Presynaptic Neuron PreSynaptic->ACh Release M1 M1 Receptor (Cognition, Memory) PostSynaptic->M1 M3 M3 Receptor (Bladder Contraction) PostSynaptic->M3 Cognition Cognitive Function M1->Cognition Modulates Bladder Bladder Contraction M3->Bladder Mediates This compound This compound (M3 Selective) This compound->M1 Blocks (Lower Affinity) This compound->M3 Blocks (High Affinity) Oxybutynin Oxybutynin (Non-selective) Oxybutynin->M1 Blocks Oxybutynin->M3 Blocks

Figure 1: Acetylcholine signaling and anticholinergic drug interference.

cluster_workflow Experimental Workflow for Cognitive Assessment Screening Participant Screening (e.g., Age, Health Status, MCI) Baseline Baseline Cognitive Assessment (e.g., CDR, MMSE) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug A / Drug B / Placebo) Randomization->Treatment PostTreatment Post-Treatment Cognitive Assessment Treatment->PostTreatment Washout Washout Period Crossover Crossover to Next Treatment Arm Washout->Crossover Crossover->Treatment PostTreatment->Washout If Crossover Design Analysis Data Analysis (Comparison of Cognitive Changes) PostTreatment->Analysis

Figure 2: Generalized experimental workflow for a crossover clinical trial.

Conclusion

The available evidence suggests that this compound may have a more favorable cognitive safety profile compared to older, non-selective anticholinergics like oxybutynin, particularly in short-term studies. This is likely attributable to its higher selectivity for the M3 muscarinic receptor over the M1 receptor. However, long-term observational studies indicate that, like other anticholinergics, prolonged use of this compound may be associated with an increased risk of dementia. Newer agents like darifenacin also show a favorable cognitive profile in clinical trials.

For researchers and drug development professionals, these findings underscore the importance of considering muscarinic receptor selectivity and blood-brain barrier penetration when developing new treatments for overactive bladder. Furthermore, the design of clinical trials to assess cognitive safety should incorporate sensitive and specific neuropsychological testing, particularly in vulnerable elderly populations. Future research should focus on long-term, prospective, randomized controlled trials to more definitively elucidate the comparative cognitive risks of different anticholinergic agents.

References

Solifenacin: A Comparative Analysis of Efficacy and Tolerability for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2] Its therapeutic effect is achieved by inhibiting the binding of acetylcholine to M3 muscarinic receptors, which are primarily responsible for the contraction of the detrusor muscle in the bladder.[3][4] This guide provides a comparative analysis of the efficacy and tolerability of this compound against other common pharmacological treatments for OAB, supported by data from clinical trials and meta-analyses.

Comparative Efficacy of this compound

Clinical studies have demonstrated that this compound is an effective treatment for the symptoms of OAB. Its efficacy has been compared to other anticholinergic agents, such as tolterodine and oxybutynin, as well as the beta-3 adrenergic agonist, mirabegron.

A network meta-analysis of 60 randomized controlled trials involving 50,333 subjects found that this compound 10 mg was the most effective in reducing the mean number of daily micturitions and incontinence episodes.[5] this compound at both 5 mg and 10 mg doses was most effective in reducing daily urinary urgency episodes and nocturia episodes. In comparison to tolterodine 4 mg, this compound 5 mg has been shown to be significantly more effective in reducing incontinence and urgency urinary incontinence episodes. When compared with mirabegron, a meta-analysis of five randomized controlled trials indicated that there were no significant differences in the reduction of incontinence episodes, micturition frequency, or urgency episodes per 24 hours between this compound and mirabegron.

Table 1: Efficacy of this compound Compared to Other OAB Treatments

Efficacy OutcomeThis compound 5 mgThis compound 10 mgTolterodine 4 mgOxybutynin (IR) 9-15 mgMirabegron 50 mg
Change in Micturitions/24h -2.19-2.61-1.88--2.95
Change in Urgency Episodes/24h -2.85-3.07-2.05-No significant difference vs. This compound
Change in Incontinence Episodes/24h -1.42-1.45-1.14-No significant difference vs. This compound
Change in Volume Voided/Micturition (mL) Significant increase vs. placeboSignificant increase vs. placeboSignificant increase vs. placebo-No significant difference vs. This compound

Note: The data presented are changes from baseline and are derived from multiple sources. Direct comparison between all agents in a single trial is limited. IR: Immediate Release.

Comparative Tolerability of this compound

The use of antimuscarinic drugs for OAB is often limited by their side effects, most commonly dry mouth and constipation. This compound's tolerability has been a key area of investigation in comparative studies.

In the VECTOR trial, significantly fewer patients taking this compound 5 mg daily reported dry mouth compared to those on oxybutynin immediate release 5 mg three times daily (35% vs. 83%). The severity of dry mouth was also significantly less with this compound. Compared to several other antimuscarinics, including darifenacin 15 mg, fesoterodine 8 mg, and oxybutynin extended-release 10 mg, this compound 5 mg has a statistically significant lower risk of dry mouth.

When compared to mirabegron, this compound is associated with a higher incidence of dry mouth and constipation. A meta-analysis showed that mirabegron had better tolerance than this compound regarding drug-related treatment-emergent adverse events and dry mouth.

Table 2: Tolerability of this compound Compared to Other OAB Treatments (Incidence of Common Adverse Events)

Adverse EventThis compound 5 mgThis compound 10 mgTolterodine 4 mg (ER)Oxybutynin (IR)Mirabegron 50 mg
Dry Mouth 14.0%21.3%18.6%83%3.1%
Constipation 12.8%-2.8%-2.2%
Blurred Vision No significant difference vs. other antimuscarinics----
Headache -Increased incidence vs. placebo--3.0%

Note: Incidence rates are from various studies and may not be directly comparable due to differences in study design and patient populations. ER: Extended Release, IR: Immediate Release.

Experimental Protocols

The data presented in this guide are derived from randomized controlled trials (RCTs) and meta-analyses. A typical experimental protocol for a clinical trial comparing OAB treatments is as follows:

1. Study Design: Most studies are multicenter, randomized, double-blind, parallel-group trials. A common design includes a placebo run-in period (e.g., 2 weeks) to establish baseline symptoms, followed by a fixed treatment period (e.g., 12 weeks) where patients are randomized to receive the study drug, an active comparator, or a placebo.

2. Patient Population: Participants are typically adults (men and women) with a clinical diagnosis of OAB for a specified duration (e.g., ≥3 months). Key inclusion criteria often include a minimum number of micturitions and urgency or incontinence episodes per 24 hours, documented in a patient diary.

3. Interventions and Dosage: Patients are randomized to receive daily oral doses of the investigational drugs. For example, this compound 5 mg or 10 mg once daily, tolterodine extended-release 4 mg once daily, or mirabegron 50 mg once daily.

4. Efficacy and Tolerability Assessments:

  • Primary Efficacy Endpoints: The primary outcome is often the change from baseline to the end of treatment in the mean number of micturitions per 24 hours.

  • Secondary Efficacy Endpoints: These typically include changes in the mean number of urgency episodes, incontinence episodes, and urge incontinence episodes per 24 hours, as well as the mean volume voided per micturition. These data are collected from patient-completed bladder diaries.

  • Tolerability Assessment: Adverse events are recorded at each study visit. The incidence, severity, and type of adverse events are compared between treatment groups.

Visualizing Mechanisms and Processes

To better understand the pharmacological action of this compound and the structure of the clinical trials that evaluate it, the following diagrams are provided.

Solifenacin_Mechanism_of_Action cluster_neuron Cholinergic Neuron cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates This compound This compound This compound->M3 Blocks

This compound's anticholinergic mechanism of action.

OAB_Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment cluster_analysis Phase 3: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) RunIn Placebo Run-in (2 Weeks, Baseline Diary) Screening->RunIn Randomization Randomization RunIn->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Comparator) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Treatment Double-Blind Treatment (12 Weeks) Endpoint End of Treatment Assessment (Efficacy & Tolerability) Treatment->Endpoint Analysis Statistical Analysis Endpoint->Analysis

References

Unveiling the Pharmacokinetic Interaction Between Solifenacin and Ketoconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the drug-drug interaction (DDI) potential between Solifenacin, a competitive muscarinic receptor antagonist for the treatment of overactive bladder, and Ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] Understanding this interaction is critical for drug development professionals and researchers in ensuring patient safety and optimizing therapeutic outcomes.

This compound is primarily metabolized by the hepatic enzyme CYP3A4.[4][5] Co-administration with strong CYP3A4 inhibitors, such as Ketoconazole, can significantly alter the pharmacokinetic profile of this compound, leading to increased plasma concentrations and a prolonged elimination half-life. This guide summarizes the key experimental findings that elucidate the extent of this interaction.

Quantitative Analysis of Pharmacokinetic Parameters

A pivotal clinical study investigated the effects of Ketoconazole on the pharmacokinetics of a single 10 mg oral dose of this compound in healthy volunteers. The co-administration of Ketoconazole resulted in a marked increase in this compound exposure, as detailed in the table below.

Pharmacokinetic ParameterThis compound Alone (10 mg)This compound (10 mg) + Ketoconazole (200 mg daily)Fold Increase
Cmax (Maximum Plasma Concentration) --1.43
AUC (Area Under the Curve) --~2.0
t1/2 (Elimination Half-life) 49.3 hours77.5 hours1.57
(Data sourced from a clinical study in healthy volunteers)

These data demonstrate that concomitant use of a potent CYP3A4 inhibitor nearly doubles the total exposure to this compound. Consequently, a dose reduction for this compound is recommended when co-administered with strong CYP3A4 inhibitors like Ketoconazole. The prescribing information for this compound advises that the daily dose should not exceed 5 mg when used with such inhibitors.

Experimental Protocol: A Closer Look

The aforementioned pharmacokinetic data was generated from a single-site, open-label, monosequence, crossover study involving 17 healthy male and female volunteers aged 18 to 65 years. The study design was as follows:

  • Phase 1: Administration of a single 10 mg oral dose of this compound.

  • Washout Period: A 14-day washout period was observed.

  • Phase 2: Administration of 200 mg of Ketoconazole once daily for 20 days.

  • Phase 2 (Day 7): A single 10 mg oral dose of this compound was co-administered with Ketoconazole.

Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to Cmax (tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), were assessed to quantify the interaction.

Visualizing the Interaction: Metabolic Pathway and Experimental Workflow

To further clarify the underlying mechanism and the study design, the following diagrams are provided.

Metabolic Pathway of this compound and Inhibition by Ketoconazole This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Metabolism Metabolites Inactive Metabolites Ketoconazole Ketoconazole Ketoconazole->CYP3A4 Inhibition CYP3A4->Metabolites

Caption: this compound metabolism via CYP3A4 and its inhibition by Ketoconazole.

Experimental Workflow for this compound-Ketoconazole DDI Study cluster_phase1 Phase 1 cluster_washout Washout cluster_phase2 Phase 2 Dose_S Administer Single 10mg This compound Dose PK1 Pharmacokinetic Sampling Dose_S->PK1 Washout 14-Day Period Dose_K Administer 200mg Ketoconazole Daily for 20 Days Dose_SK Day 7: Co-administer Single 10mg This compound Dose Dose_K->Dose_SK PK2 Pharmacokinetic Sampling Dose_SK->PK2

Caption: Workflow of the clinical study investigating the DDI.

Conclusion

The co-administration of this compound with a potent CYP3A4 inhibitor like Ketoconazole leads to a clinically significant drug-drug interaction, characterized by a substantial increase in this compound plasma concentrations and a prolonged half-life. This interaction is attributed to the inhibition of this compound's primary metabolic pathway. These findings underscore the importance of dose adjustments and careful monitoring for patients receiving this compound concurrently with strong CYP3A4 inhibitors to mitigate the risk of concentration-dependent adverse effects. Researchers and clinicians should remain vigilant about the potential for such interactions to ensure the safe and effective use of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Solifenacin. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to ensure personnel safety.

Engineering Controls:

  • For laboratory operations, work within an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox.[1][2]

  • General room ventilation is typically adequate, but local exhaust ventilation should be used if the process generates dust, mist, or fumes.[2][3]

  • Ensure safety showers and eyewash stations are readily accessible.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale & Citation
Eye/Face Protection Safety glasses with side shields, chemical splash goggles, or a full face shield.To prevent contact with eyes, which can cause serious eye damage.
Hand Protection Impervious, chemical-resistant gloves.To prevent skin irritation and absorption. Gloves must be inspected before use.
Skin and Body Protection Lab coat or other impervious clothing to prevent skin contact.Protects against accidental spills and skin exposure.
Respiratory Protection Not typically required with adequate engineering controls. If dust is generated and exposure limits may be exceeded, use an appropriate respirator.To avoid inhalation, as the substance can be harmful if inhaled.

Safe Handling and Operational Plan

Strict adherence to the following procedures is essential when handling this compound to minimize dust generation and exposure.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that the ventilation system is operating correctly.

  • Handling:

    • Avoid breathing in dust, fumes, or aerosols.

    • Prevent all contact with eyes, skin, and clothing.

    • Weigh and transfer the substance in a ventilated enclosure.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

    • Decontaminate all surfaces and equipment after use.

Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

First Aid Measures:

Exposure Route Immediate Action
Ingestion If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water. Do not induce vomiting.
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a doctor if symptoms develop or persist.

The workflow below outlines the necessary steps for responding to a laboratory spill.

Spill_Response_Workflow cluster_prep Initial Response cluster_action Containment & Cleanup cluster_post Final Steps Assess Assess Spill Severity Evacuate Alert Personnel & Evacuate Area (If Necessary) Assess->Evacuate Major Spill PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate->PPE Contain Contain Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill Material Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

References

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